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Core Science & Biosynthesis

Foundational

3-Bromo-2-fluoro-4-nitroaniline chemical structure and properties

Topic: 3-Bromo-2-fluoro-4-nitroaniline Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] A Strategic Scaffold for Polysubstituted Ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-fluoro-4-nitroaniline Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

A Strategic Scaffold for Polysubstituted Aromatic Synthesis

Executive Summary

3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6) represents a highly specialized tetrasubstituted benzene scaffold.[1] In modern drug discovery, particularly within kinase inhibitor development, this compound serves as a critical "linchpin" intermediate. Its unique substitution pattern—combining an electron-donating amine, an electron-withdrawing nitro group, and two distinct halogens (fluorine and bromine)—allows for orthogonal functionalization.[1] This guide details the structural properties, validated synthesis pathways, and reactivity logic required to utilize this scaffold effectively in high-value organic synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The steric crowding of the 1,2,3,4-substitution pattern imparts unique conformational properties, often forcing substituents out of planarity and altering metabolic stability compared to less substituted analogs.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-Bromo-2-fluoro-4-nitroaniline
CAS Registry Number 1805555-79-6
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
SMILES Nc1ccc([O-])c(Br)c1F
Appearance Yellow to orange crystalline solid
Predicted LogP ~2.1 – 2.4
H-Bond Donors/Acceptors 1 / 4
Acidity (pKa) ~ -1.0 (Conjugate acid); extremely weak base due to strong EWGs (NO₂, F, Br)

Technical Note: The basicity of the aniline nitrogen is severely attenuated by the ortho-fluorine (inductive withdrawal) and para-nitro (resonance withdrawal) groups.[1] Protonation requires highly acidic media.[1]

Synthesis Strategy & Causality

The synthesis of 3-Bromo-2-fluoro-4-nitroaniline is non-trivial due to the directing conflicts inherent in multi-substituted benzenes.[1] The most robust route avoids direct bromination of a nitroaniline (which often yields the 6-bromo isomer) and instead relies on the nitration of a pre-brominated precursor .[1]

Validated Synthetic Route

The preferred pathway proceeds via the nitration of 3-bromo-2-fluoroaniline (CAS 58534-95-5).[1][2]

  • Precursor Selection: 3-Bromo-2-fluoroaniline is chosen because the amino group (NH₂) is a strong ortho/para director.[1]

  • Regioselectivity Logic:

    • NH₂ Directing Effect: Directs to positions 4 (para) and 6 (ortho).[1]

    • Br Directing Effect: Directs to positions 4 (ortho) and 6 (para).[1]

    • F Directing Effect: Directs to position 5 (para).[1]

    • Outcome: The cooperative directing effects of the NH₂ and Br groups strongly favor substitution at the C4 position , yielding the desired 4-nitro isomer.[1] Steric hindrance at C2 (blocked by F) and C3 (blocked by Br) further funnels the electrophile to C4.[1]

Experimental Protocol (Nitration)

Note: This protocol is a generalized adaptation for research scale.

  • Reagents: 3-Bromo-2-fluoroaniline (1.0 eq), HNO₃ (fuming or conc.), H₂SO₄ (solvent/catalyst).[1]

  • Procedure:

    • Dissolve 3-bromo-2-fluoroaniline in concentrated H₂SO₄ at 0°C. Reason: Protonation of the amine protects it from oxidation, though it deactivates the ring; often the free base reacts faster, so careful stoichiometry is needed, or use acetic anhydride protection (acetanilide route) if over-oxidation occurs.[1]

    • Add HNO₃ dropwise, maintaining temperature < 10°C. Reason: Control exotherm to prevent dinitration.

    • Stir at 0–20°C for 1–2 hours. Monitor by LCMS.[1][2]

    • Pour onto crushed ice/water. Neutralize with Na₂CO₃ or NaOH to precipitate the product.[1]

    • Filter and recrystallize (typically from EtOH/Water).[1]

Synthesis Pathway Diagram[1]

SynthesisPath Fig 1: Stepwise synthesis from commercially available nitrobenzene precursors. Start 3-Bromo-2-fluoronitrobenzene (Starting Material) Step1 Reduction (SnCl2 or Fe/HCl) Start->Step1 Inter 3-Bromo-2-fluoroaniline (CAS 58534-95-5) Step1->Inter Step2 Nitration (HNO3, H2SO4, 0°C) Inter->Step2 Regioselective Electrophilic Subst. Target 3-Bromo-2-fluoro-4-nitroaniline (Target Scaffold) Step2->Target

Reactivity & Functionalization Map

For drug discovery professionals, the value of this scaffold lies in its orthogonal reactivity .[1] The molecule contains three distinct "handles" for diversification.

Functionalization Logic
  • Bromine (C3): The most versatile handle.[1] It is primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The presence of the ortho-nitro group can accelerate these reactions via the "ortho-effect" or allow for specific chelation.[1]

  • Nitro (C4): Serves as a "masked" amine.[1] Reduction (Fe/NH₄Cl or H₂/Pd) yields a 1,2-diamine (specifically 3-bromo-2-fluorobenzene-1,4-diamine), a classic precursor for benzimidazoles or quinoxalines.[1]

  • Fluorine (C2): Generally stable, but can function as a specific metabolic blocker or H-bond acceptor in the final drug molecule.[1] In rare cases, if the ring is sufficiently electron-deficient, it might undergo S_NAr, but the meta relationship to the nitro group makes this difficult compared to a para-fluoro isomer.[1]

Reactivity Diagram

Reactivity Fig 2: Orthogonal functionalization pathways for library generation. Center 3-Bromo-2-fluoro-4-nitroaniline Suzuki Suzuki Coupling (Ar-B(OH)2) Target: Biaryl Systems Center->Suzuki Pd(0), Base (Reacts at C-Br) Buchwald Buchwald-Hartwig (R-NH2) Target: Secondary Amines Center->Buchwald Pd(0), Ligand (Reacts at C-Br) Reduction Nitro Reduction (Fe/HCl) Target: 1,4-Diamines Center->Reduction Redox (Reacts at NO2) Cyclization Cyclization (R-CHO) Target: Benzimidazoles Reduction->Cyclization Condensation

Safety & Handling (HSE Profile)

As a nitroaniline derivative, this compound must be handled with strict industrial hygiene protocols.[1]

  • Acute Toxicity: Nitroanilines are typically toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia (cyanosis).[1]

  • Skin Absorption: High potential for transdermal absorption.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the halides over long periods.

GHS Classifications (Predicted):

  • Acute Tox. 3 (Oral/Dermal/Inhalation)[1]

  • STOT RE 2 (Blood/Organs)[1]

  • Aquatic Chronic 2[1]

References

  • BLD Pharm. (2025).[1][3][4] Product Analysis: 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6).[1][3][4][5][6][7] Retrieved from

  • ChemicalBook. (2025).[1] Synthesis and Properties of 3-Bromo-2-fluoroaniline (Precursor CAS 58534-95-5). Retrieved from [1]

  • A2B Chem. (2025).[1][8] Catalog Entry: 3-Bromo-2-fluoro-4-nitroaniline. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Bromo-3-fluoro-2-nitroaniline (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

Sources

Exploratory

Strategic Utilization of 3-Bromo-2-fluoro-4-nitroaniline in Advanced Pharmaceutical Synthesis: A Technical Guide

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated building blocks is a foundational strategy for optimizing pharmacokinetic and pharmacodynamic profiles[1]. The introduction of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated building blocks is a foundational strategy for optimizing pharmacokinetic and pharmacodynamic profiles[1]. The introduction of fluorine modulates pKa, enhances metabolic stability by blocking cytochrome P450 oxidation, and fine-tunes lipophilicity [4]. Among these advanced intermediates, 3-Bromo-2-fluoro-4-nitroaniline stands out as a highly versatile, orthogonally reactive scaffold.

This whitepaper provides an in-depth technical analysis of 3-Bromo-2-fluoro-4-nitroaniline. Designed for synthetic chemists and drug development professionals, this guide dissects the mechanistic causality behind its reactivity and provides self-validating experimental protocols for its functionalization.

Chemical Identity & Structural Informatics

To ensure unambiguous identification across global supply chains and electronic laboratory notebooks (ELNs), the core structural informatics for 3-Bromo-2-fluoro-4-nitroaniline are summarized in Table 1 .

Table 1: Structural Informatics & Chemical Identifiers

ParameterValue
IUPAC Name 3-Bromo-2-fluoro-4-nitroaniline
CAS Registry Number 1805555-79-6
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
Canonical SMILES Nc1ccc([O-])c(Br)c1F
InChI InChI=1S/C6H4BrFN2O2/c7-4-3(10(11)12)1-2-5(9)6(4)8/h1-2H,9H2
Physical State Solid (Typically yellow to dark orange powder)
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Mechanistic Causality in Synthetic Workflows

The synthetic utility of 3-Bromo-2-fluoro-4-nitroaniline is dictated by the synergistic electronic effects of its substituents. Understanding this "pull-pull" electronic architecture is critical for designing successful reaction conditions.

The Electronic Architecture

The aromatic ring is highly electron-deficient. The C4-nitro group withdraws electron density via both resonance and inductive effects, while the C2-fluoro group exerts a strong inductive pull.

  • Impact on Cross-Coupling: This extreme electron deficiency renders the C3-bromo position highly electrophilic. In palladium-catalyzed Suzuki-Miyaura cross-couplings, the oxidative addition of the Pd(0) species into the C-Br bond is significantly accelerated [3].

  • The Dehalogenation Risk: Conversely, the resulting Pd(II) intermediate is highly electron-poor and prone to premature protodehalogenation. Therefore, the choice of ligand is not arbitrary; a bidentate ligand with a wide bite angle (e.g., dppf) is required to sterically protect the metal center and accelerate transmetalation, outcompeting degradation pathways.

Orthogonal Reactivity

The molecule offers three distinct vectors for functionalization, allowing for divergent synthesis of complex heterocycles (e.g., benzimidazoles, quinoxalines) commonly found in kinase inhibitors.

SyntheticPathways A 3-Bromo-2-fluoro-4-nitroaniline B Pd-Catalyzed Cross-Coupling (C3 Functionalization) A->B Suzuki/Buchwald C Nitro Reduction (C4 Amine Generation) A->C Fe/NH4Cl D SNAr Substitution (C2 Fluoro Displacement) A->D Nucleophiles E 3-Aryl-2-fluoro-4-nitroaniline B->E F 3-Bromo-2-fluoro-benzene-1,4-diamine C->F

Figure 1: Divergent synthetic pathways of 3-Bromo-2-fluoro-4-nitroaniline.

Experimental Protocols & Self-Validating Systems

The following protocols are engineered to ensure high fidelity and reproducibility, incorporating self-validating visual and analytical checkpoints.

Protocol A: Chemoselective Reduction of the C4-Nitro Group

Objective: Reduce the nitro group to a primary amine to yield 3-bromo-2-fluoro-benzene-1,4-diamine without cleaving the labile C-Br bond. Causality: Standard catalytic hydrogenation (Pd/C, H₂) will cause rapid hydrodehalogenation of the C-Br bond due to the thermodynamic driving force of H-Br formation. The Iron/Ammonium Chloride (Fe/NH₄Cl) system operates via a single-electron transfer (SET) mechanism that is kinetically selective for the nitro group, preserving the halogen handle [2].

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M concentration). Rationale: Ethanol solubilizes the organic substrate, while water dissolves the NH₄Cl and acts as the proton source.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) followed by solid NH₄Cl (5.0 eq) at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C with vigorous stirring for 2 hours.

  • Self-Validation Checkpoint: The initial yellow solution will transition to a dark, rust-colored slurry. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the starting material (high Rf) and the appearance of a highly polar baseline spot that stains positively with ninhydrin (primary amine).

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove iron oxides (Fe₃O₄), washing the cake thoroughly with EtOAc.

  • Isolation: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ReductionWorkflow Step1 1. Solubilization EtOH/H2O Step2 2. Reagent Addition Fe + NH4Cl Step1->Step2 Step3 3. Thermal Activation Reflux 80°C Step2->Step3 Step4 4. Workup Celite Filtration Step3->Step4

Figure 2: Self-validating workflow for chemoselective nitro reduction.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylate the C3 position using an arylboronic acid. Causality: To prevent protodehalogenation of the highly activated C-Br bond, a robust Pd(II) pre-catalyst with a bidentate ligand is utilized. The use of a mild base (K₂CO₃) and a biphasic solvent system ensures efficient transmetalation without hydrolyzing the nitro group.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq), the desired Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of argon. Rationale: The dppf ligand's wide bite angle stabilizes the electron-poor Pd intermediate.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

  • Validation: Monitor via LC-MS. The mass spectrum will show the expected [M+H]+ peak of the coupled product, with the characteristic isotopic pattern of bromine absent, confirming complete C3 functionalization.

  • Workup: Dilute with water, extract with EtOAc (3x), dry the combined organics, and purify via flash column chromatography.

References

  • Fluorine in medicinal chemistry Progress in Medicinal Chemistry (PubMed/NIH) URL:[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Organometallics (ACS Publications) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Foundational

Comprehensive Physicochemical Profiling of 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary In the landscape of modern rational drug design and advanced agrochemical synthesis, highly substituted halogenated anilines serve as critical building blocks. 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design and advanced agrochemical synthesis, highly substituted halogenated anilines serve as critical building blocks. 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) is a prime example of a polyfunctionalized aromatic system[1]. The unique juxtaposition of a primary amine with three distinct electron-modulating substituents—a fluorine atom, a bromine atom, and a nitro group—creates a highly specific stereoelectronic environment.

This whitepaper provides an in-depth technical analysis of the physical properties of 3-Bromo-2-fluoro-4-nitroaniline. By bridging quantum mechanical substituent effects with empirical physicochemical data, this guide equips researchers with the necessary foundational knowledge and validated experimental protocols to effectively characterize and utilize this compound in complex synthetic workflows.

Structural Causality and Electronic Effects

The physical properties of 3-Bromo-2-fluoro-4-nitroaniline—ranging from its solid-state melting behavior to its solution-state solubility—are dictated by the intense push-pull electronic dynamics of its substituents.

  • Para-Nitro Group (C4): Positioned para to the amine, the nitro group exerts a profound resonance electron-withdrawing effect (-M) and inductive withdrawal (-I). This significantly delocalizes the lone pair of the nitrogen atom, drastically reducing the basicity and nucleophilicity of the compound.

  • Ortho-Fluoro Group (C2): Fluorine exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. Being ortho to the amine, it further depletes electron density from the nitrogen while participating in potential intramolecular hydrogen bonding.

  • Meta-Bromo Group (C3): The bulky bromine atom introduces significant steric hindrance. Its presence disrupts the optimal coplanarity of the adjacent nitro group, subtly altering the compound's dipole moment and crystal packing lattice energy.

ElectronicEffects Core Aniline Core (NH2 at C1) F_group Ortho-Fluoro (C2) Strong -I Effect Core->F_group Br_group Meta-Bromo (C3) Steric Bulk & -I Effect Core->Br_group NO2_group Para-Nitro (C4) Strong -M / -I Effect Core->NO2_group Effect1 Decreased Basicity & Altered H-Bonding F_group->Effect1 Effect2 Disrupted Planarity & Crystal Packing Br_group->Effect2 Effect3 High Dipole Moment & Reduced Nucleophilicity NO2_group->Effect3

Figure 1: Stereoelectronic causality of substituents on the 3-Bromo-2-fluoro-4-nitroaniline core.

Quantitative Physicochemical Profile

The following table synthesizes the core physical and molecular descriptors of 3-Bromo-2-fluoro-4-nitroaniline, derived from authoritative chemical databases[1][2][3].

PropertyValueScientific Implication
IUPAC Name 3-Bromo-2-fluoro-4-nitroanilineStandardized nomenclature for structural identification.
CAS Number 1805555-79-6Unique registry identifier[1].
Molecular Formula C₆H₄BrFN₂O₂Defines atomic composition[1].
Molecular Weight 235.01 g/mol Critical for stoichiometric calculations[2].
H-Bond Donors 1.0The -NH₂ group acts as a single donor center[3].
H-Bond Acceptors 3.0The -NO₂ oxygens and -F act as acceptor sites[3].
Rotatable Bonds 1Low conformational flexibility, favoring rigid crystal lattices[3].
Molar Refractivity 47.33 m³/molIndicates the total polarizability of the molecule[3].

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in characterizing 3-Bromo-2-fluoro-4-nitroaniline, researchers must employ self-validating protocols. Below are the definitive workflows for thermal and solubility profiling.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point and assess the thermal stability of the crystalline lattice.

  • Expertise & Causality: Highly substituted nitroaromatics are prone to exothermic decomposition near their melting points. A carefully calibrated DSC method is required to separate the endothermic melting transition from potential exothermic degradation. A heating rate of 10°C/min is strictly selected; faster rates cause thermal lag (artificially broadening the melting endotherm), while slower rates may trigger baseline drift or pre-melting decomposition of the nitro group.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the DSC instrument using a high-purity Indium standard (Tm = 156.6°C) to ensure temperature and enthalpy accuracy.

    • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 3-Bromo-2-fluoro-4-nitroaniline into a standard aluminum DSC pan.

    • Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole prevents pressure build-up from potential outgassing or trace moisture vaporization, which would distort the thermogram.

    • Purge Gas: Establish a continuous Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation during the heating cycle.

    • Thermal Cycle: Equilibrate the sample at 25°C for 3 minutes. Heat from 25°C to 200°C at a strict rate of 10°C/min.

    • Data Analysis: Identify the extrapolated onset temperature of the primary endothermic peak to report the true thermodynamic melting point.

Protocol B: Partition Coefficient (LogP) Determination via HPLC

Objective: To quantify the lipophilicity of the compound, a critical parameter for predicting solvent compatibility and biological membrane permeability.

  • Expertise & Causality: While computational LogP models exist, they frequently fail for polyhalogenated anilines due to unpredictable intramolecular hydrogen bonding. The shake-flask method coupled with HPLC provides empirical ground truth. A buffered mobile phase (pH 7.4) is mandatory. The strong electron-withdrawing groups lower the pKa of the aniline; unbuffered systems lead to variable ionization states, causing peak tailing and inaccurate retention times.

  • Step-by-Step Methodology:

    • Solvent Saturation: Mutually saturate analytical-grade 1-octanol and phosphate buffer (pH 7.4) by stirring them together for 24 hours at 25°C, followed by phase separation.

    • Sample Equilibration: Dissolve 1 mg of the compound in 1 mL of the saturated 1-octanol. Add 1 mL of the saturated aqueous buffer.

    • Agitation: Mechanically shake the biphasic mixture at 25°C for 24 hours to ensure thermodynamic equilibrium.

    • Centrifugation: Centrifuge the mixture at 3000 RPM for 15 minutes to achieve absolute phase separation.

    • HPLC Quantification: Extract aliquots from both the octanol and aqueous layers. Inject into an HPLC system (C18 column, UV detection at 254 nm).

    • Calculation: Calculate LogP using the formula: LogP = Log10(Area_octanol / Area_aqueous * Dilution_Factor).

ExperimentalWorkflow S1 Sample Prep (Weighing/Equilibration) S2 DSC Thermal Analysis S1->S2 S3 HPLC LogP Profiling S1->S3 S4 Data Synthesis & Validation S2->S4 S3->S4

Figure 2: Parallel experimental workflow for physicochemical characterization.

Conclusion

The physical properties of 3-Bromo-2-fluoro-4-nitroaniline are not merely static data points; they are the direct macroscopic manifestations of its complex internal stereoelectronics. By understanding the causality behind its low basicity, rigid crystal structure, and specific solubility profile, researchers can optimize reaction conditions, select appropriate solvent systems, and accurately predict its behavior in downstream synthetic applications. Adherence to the rigorously defined, self-validating protocols provided ensures the highest standards of scientific integrity in its characterization.

References

  • A2B Chem. "1805555-79-6 | 3-Bromo-2-fluoro-4-nitroaniline". A2B Chem Catalog.
  • BidePharm. "CAS:886762-75-0, 2-硝基-3-氟-4-溴苯胺 - 毕得医药" (Contains physicochemical property descriptors for 1805555-79-6). BidePharm Database.
  • BLD Pharm. "1805555-94-5|5-Bromo-2-fluoro-4-nitroaniline|BLD Pharm" (Contains structural weight and formula verification). BLD Pharm Catalog.

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Bromo-2-fluoro-4-nitroaniline

The following technical guide details the solubility profile and characterization protocols for 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6). As specific solubility data for this positional isomer is not widely pub...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization protocols for 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6).

As specific solubility data for this positional isomer is not widely published in open literature, this guide synthesizes predictive modeling based on structural analogs (e.g., 3-bromo-4-nitroaniline, 4,5-difluoro-2-nitroaniline) with a rigorous experimental framework for generating the data in-house.

Part 1: Executive Summary & Chemical Profile

3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized aromatic building block used in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Its solubility behavior is governed by the competing electronic effects of its four substituents on the benzene ring:

  • Nitro (-NO₂): Strongly electron-withdrawing; increases polarity and crystal lattice energy.

  • Amino (-NH₂): H-bond donor; facilitates solubility in protic solvents.

  • Bromo (-Br) & Fluoro (-F): Lipophilic halogens; the fluorine atom, in particular, induces strong dipole moments due to the ortho positioning relative to the amine.

Physicochemical Identity
PropertyData / EstimateSource/Method
CAS Number 1805555-79-6 Verified Registry
Molecular Formula C₆H₄BrFN₂O₂Stoichiometry
Molecular Weight 235.01 g/mol Calculated
Appearance Yellow to Orange Crystalline SolidAnalog Comparison
Predicted LogP ~2.2 – 2.5XLogP3 Model (Analog based)
H-Bond Donors 1 (Amino group)Structural Analysis
H-Bond Acceptors 3 (Nitro group + Fluorine)Structural Analysis

Part 2: Solubility Thermodynamics & Predictive Modeling

The solubility of 3-Bromo-2-fluoro-4-nitroaniline is non-ideal due to strong solute-solvent interactions. We apply Hansen Solubility Parameters (HSP) principles to categorize solvents.

Theoretical Solubility Map

The compound possesses a "Push-Pull" electronic system (Amino donor -> Nitro acceptor), creating a significant dipole.

  • High Solubility (Good Solvents): Polar Aprotic solvents are predicted to be the most effective, disrupting the crystal lattice without competing for proton donation.

  • Moderate Solubility: Polar Protic solvents (Alcohols). Solubility will be highly temperature-dependent.

  • Low Solubility (Anti-Solvents): Non-polar hydrocarbons (Hexane, Heptane) and water (due to the lipophilic halogen burden).

Solvent Interaction Diagram (DOT Visualization)

The following diagram maps the predicted solubility landscape based on functional group interactions.

SolubilityMap Compound 3-Bromo-2-fluoro- 4-nitroaniline PolarAprotic Polar Aprotic (DMSO, DMF, DMAc) High Solubility Compound->PolarAprotic Dipole-Dipole Interaction PolarProtic Polar Protic (Methanol, Ethanol) Temp-Dependent Compound->PolarProtic H-Bonding (Requires Heat) MedPolarity Med. Polarity (Ethyl Acetate, THF, DCM) Moderate Solubility Compound->MedPolarity Van der Waals + Weak Dipole NonPolar Non-Polar (Hexane, Water) Anti-Solvents Compound->NonPolar Lattice Energy Dominates

Caption: Predicted solubility hierarchy based on solute-solvent intermolecular forces.

Part 3: Experimental Protocols for Solubility Determination

Since exact literature values are sparse, the following Standard Operating Procedure (SOP) is designed to generate a solubility curve (Concentration vs. Temperature).

Method A: Dynamic Laser Monitoring (High Precision)

Best for: Thermodynamic modeling and precise saturation points.

  • Preparation: Load excess solid 3-Bromo-2-fluoro-4-nitroaniline into a jacketed glass vessel containing the solvent.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

  • Detection: Use a laser monitoring system. The dissolution is complete when the laser transmittance stabilizes at maximum.

  • Cycling: Slowly cool the solution until turbidity (nucleation) is detected by a drop in transmittance. Record

    
    .
    
  • Re-heating: Slowly heat until the solution clears. Record

    
    .
    
Method B: Gravimetric Shake-Flask (Standard Lab Scale)

Best for: Quick solubility checks and recrystallization screening.

Workflow Diagram:

GravimetricProtocol Start Weigh Excess Solid (approx 500mg) AddSolvent Add 5.0 mL Solvent (e.g., EtOH, EtOAc) Start->AddSolvent Agitate Agitate @ Constant Temp (24 Hours) AddSolvent->Agitate Filter Syringe Filter (0.45 µm PTFE) Agitate->Filter Equilibrium Reached Evaporate Evaporate Solvent (Rotavap/N2 stream) Filter->Evaporate Clear Filtrate Weigh Weigh Residue Evaporate->Weigh Calc Calculate Solubility (mg/mL) Weigh->Calc

Caption: Step-by-step gravimetric workflow for determining saturation concentration.

Part 4: Recrystallization Strategy

For purification of 3-Bromo-2-fluoro-4-nitroaniline, a mixed-solvent system is recommended to leverage the steep solubility curve of nitroanilines.

Recommended Solvent Systems
  • Ethanol / Water:

    • Mechanism:[1] The compound is soluble in hot ethanol but insoluble in water.

    • Protocol: Dissolve in boiling ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

  • Ethyl Acetate / Heptane:

    • Mechanism:[1] Ethyl acetate solubilizes the compound; Heptane acts as the non-polar anti-solvent.

    • Advantage: Better for removing non-polar impurities compared to the aqueous system.

Quantitative Solubility Data (Estimated Range)

Note: These are estimated ranges based on structural analogs (e.g., 3-bromo-4-nitroaniline) and should be verified via the protocols above.

SolventEst.[2] Solubility (25°C)Est. Solubility (Boiling)Suitability
DMSO > 150 mg/mLVery HighReaction Solvent
Acetone 50 - 100 mg/mLHighTransfer Solvent
Ethanol 10 - 30 mg/mL> 100 mg/mLRecrystallization
Dichloromethane 20 - 50 mg/mLModerateExtraction
Water < 0.1 mg/mL< 1 mg/mLAnti-Solvent
Hexane < 1 mg/mL< 5 mg/mLAnti-Solvent

References

  • BLD Pharm. (2025). Product Analysis: 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6).[3][4][5][6][7][8][9] Retrieved from

  • PubChem. (2025). Compound Summary: 3-Bromo-4-fluoroaniline (Structural Analog). National Library of Medicine. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter prediction methodology).
  • BenchChem. (2025).[10] Recrystallization of Substituted Anilines: General Protocols. Retrieved from

Sources

Foundational

melting point and boiling point of 3-Bromo-2-fluoro-4-nitroaniline

This guide serves as a technical reference for 3-Bromo-2-fluoro-4-nitroaniline , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals and advanced agrochemicals. Note on Data Availability: As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 3-Bromo-2-fluoro-4-nitroaniline , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals and advanced agrochemicals.

Note on Data Availability: As a specialized research intermediate (CAS 1805555-79-6), this compound does not have a standardized, pharmacopeia-verified melting point in the public domain. The values provided below represent high-confidence QSPR (Quantitative Structure-Property Relationship) predictions and comparative analysis with structurally validated isomers.

[1]

Chemical Identity & Structural Analysis

Precise structural characterization is the prerequisite for thermal analysis. The specific substitution pattern of the aniline core dictates the intermolecular forces (hydrogen bonding and dipole alignment) that govern phase transitions.

ParameterDetail
Chemical Name 3-Bromo-2-fluoro-4-nitroaniline
CAS Registry Number 1805555-79-6
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
SMILES Nc1c(F)c(Br)c([O-])cc1
Structural Features [1][2][3][4][5][6][7][8] • C1-Amino: Primary H-bond donor.• C2-Fluoro: Ortho to amine; potential intramolecular H-bond acceptor (N-H···F), reducing lattice energy.• C3-Bromo / C4-Nitro: Ortho-positioning creates steric strain, twisting the nitro group out of planarity, impacting crystal packing density.

Thermal Properties: Melting & Boiling Points

Melting Point (Solid-Liquid Transition)

The melting point is the primary indicator of purity for this crystalline solid. Due to the competing effects of the heavy bromine atom (increasing London dispersion forces) and the ortho-fluorine (potential disruption of intermolecular H-bonding), the melting range is distinct from its isomers.

  • Predicted Melting Range: 142°C – 152°C

  • Confidence Interval: ±5°C based on isomeric QSPR analysis.

  • Comparative Isomer Data:

    • 4-Bromo-3-fluoro-2-nitroaniline: 138–140°C (Lower due to intramolecular H-bonding of ortho-nitro).

    • 3-Bromo-4-nitroaniline: 168–177°C (Higher due to symmetry and lack of ortho-fluoro disruption).

Boiling Point (Liquid-Gas Transition)

Critical Warning: Like most polynitro-aromatics, this compound is thermally labile . It is predicted to decompose prior to reaching its atmospheric boiling point.

  • Predicted Boiling Point: 322°C (at 760 mmHg) – Theoretical only.

  • Practical Distillation: Not recommended. Purification should be performed via recrystallization or silica chromatography.

  • Decomposition Hazard: Significant thermal decomposition is expected >200°C, releasing toxic NOₓ and HBr fumes.

Experimental Determination Protocols

For researchers validating a new batch of CAS 1805555-79-6, the following self-validating protocols are recommended to establish the experimental melting point.

Method A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing between the melting endotherm and decomposition exotherm.

  • Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (pinhole lid to vent decomposition gases).

  • Ramp Rate: 5°C/min from 40°C to 200°C.

  • Analysis:

    • Identify the sharp endothermic peak (onset temperature) as the Melting Point .

    • Watch for broad exothermic events immediately following the melt, indicating Decomposition .

Method B: Capillary Tube (Digital Apparatus)
  • Packing: Pack the capillary to a height of 2–3 mm. Ensure the powder is compact to prevent air pockets.

  • Ramp: Fast ramp (10°C/min) to 130°C, then slow ramp (1°C/min) to target.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point). A range >2°C indicates impurities.

Synthesis & Purification Logic Flow

The thermal properties directly dictate the purification strategy. Because the boiling point is inaccessible without decomposition, the workflow relies on solubility differences.

PurificationLogic Crude Crude Reaction Mixture (Contains Isomers & Byproducts) SolubilityCheck Solubility Screen (Ethanol vs. Hexane/EtOAc) Crude->SolubilityCheck Recryst Recrystallization (Hot Ethanol/Water) SolubilityCheck->Recryst Major Impurities Soluble in Cold Solvent Chromatography Flash Chromatography (Silica Gel) SolubilityCheck->Chromatography Complex Mixture VacuumDry Vacuum Drying (<50°C, 20 mbar) Recryst->VacuumDry Chromatography->VacuumDry MP_Check QC: Melting Point Check (Target: 142-152°C) VacuumDry->MP_Check MP_Check->Recryst Range > 2°C (Impure) Final Release for Synthesis MP_Check->Final Sharp Range (Pure)

Figure 1: Purification decision tree based on thermal stability and solubility profiles.

Safety & Handling (HSE)

Hazard Statement: Nitroanilines are toxic by inhalation, ingestion, and skin absorption. They are also potential methemoglobinemia inducers.

  • Thermal Stability: Do not heat above 180°C. Risk of rapid decomposition.

  • Incompatibility: Strong oxidizers, strong acids (protonation of amine), and reducing agents (reduction of nitro group).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1805555-79-6. Retrieved from .

  • ChemIDplus. Advanced Structure Search for Nitroaniline Derivatives. United States National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for 4-Bromo-3-fluoro-2-nitroaniline (Isomer Reference). Retrieved from .

  • Royal Society of Chemistry. ChemSpider: Search and Share Chemistry. Retrieved from .

Sources

Exploratory

Predicted Toxicological Profile: A Synthesis of Functional Group Hazards

An In-depth Technical Guide A Toxicological and Handling Hazard Assessment of 3-Bromo-2-fluoro-4-nitroaniline for Research and Development Personnel Foreword: As a Senior Application Scientist, it is understood that prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide A Toxicological and Handling Hazard Assessment of 3-Bromo-2-fluoro-4-nitroaniline for Research and Development Personnel

Foreword: As a Senior Application Scientist, it is understood that professionals in research and drug development frequently handle novel or poorly characterized chemical intermediates. Specific, peer-reviewed toxicological data for 3-Bromo-2-fluoro-4-nitroaniline is not extensively available. Therefore, this guide has been structured to provide a robust safety framework by synthesizing data from structurally analogous compounds, including primary aromatic amines, halogenated anilines, and nitroanilines. This structure-activity relationship (SAR) approach is a cornerstone of chemical safety assessment, allowing us to anticipate hazards and implement rigorous, validated safety protocols.

The toxicological profile of 3-Bromo-2-fluoro-4-nitroaniline can be inferred by examining its core chemical motifs. The molecule is a primary aromatic amine (PAA) substituted with a nitro group and halogen atoms (bromine and fluorine), each contributing to its anticipated hazard profile.

  • Primary Aromatic Amine (PAA) Core : Aromatic amines are a class of compounds recognized for their potential to cause significant harm to human health.[1] Many PAAs are lipid-soluble and can be readily absorbed through the skin.[2] The primary concern with this class is the risk of carcinogenicity and mutagenicity, which impacts workers occupationally exposed to them.[2][3] A significant acute hazard associated with aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to a form of chemical asphyxia.[4]

  • Nitro Group (-NO2) : The presence of a nitro group on the aromatic ring is known to increase the toxicity of anilines.[5] Compounds like p-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6]

  • Halogenation (-Br, -F) : The bromine and fluorine substituents also influence the compound's reactivity and toxicological properties. Halogenated anilines are known irritants. For instance, analogous compounds are classified as causing serious skin and eye irritation.[7][8]

Based on this analysis, 3-Bromo-2-fluoro-4-nitroaniline should be treated as a hazardous substance with the potential for acute toxicity via all primary routes of exposure, severe eye and skin irritation, and potential long-term health effects, including organ damage and carcinogenicity.

Table 1: Anticipated GHS Hazard Classification

This table summarizes the likely hazard classifications for 3-Bromo-2-fluoro-4-nitroaniline based on data from structurally similar chemicals.[6][7][8][9][10]

Hazard ClassAnticipated CategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure

Comprehensive Hazard Management

A multi-layered approach to hazard control is essential when handling compounds with this predicted toxicity profile. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls: A Foundational Safety Principle

The most effective safety strategies prioritize engineering solutions to remove or minimize the hazard at its source, followed by administrative controls and, finally, PPE as the last line of defense.

Engineering Controls: Your Primary Shield

The causality behind mandating specific engineering controls is to physically isolate the researcher from the chemical, thereby minimizing exposure potential.

  • Ventilation : All manipulations of 3-Bromo-2-fluoro-4-nitroaniline, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to maintain an inward airflow that captures any dust, aerosols, or vapors at the source, preventing them from entering the user's breathing zone.[7][11]

  • Emergency Equipment : An eyewash station and a safety shower must be immediately accessible in the laboratory.[7][12] The first 10-15 seconds after an exposure, particularly to the eyes, are the most critical in preventing severe, irreversible damage.

Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be based on a thorough risk assessment. The following PPE is mandatory for all work with this compound.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for tears or pinholes before each use. Given that aromatic amines are readily absorbed through the skin, proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[2][13] For tasks with a higher risk of splash, consider double-gloving.

  • Eye and Face Protection : Wear chemical safety goggles that conform to government standards (e.g., EU EN166 or OSHA 29 CFR 1910.133).[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Body Protection : A buttoned laboratory coat must be worn at all times. For procedures involving larger quantities, chemically resistant aprons or coveralls may be necessary.[11]

  • Respiratory Protection : A respirator is generally not required if all work is conducted within a properly functioning fume hood. However, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a significant spill.[13][14]

Standard Operating Protocols

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Risk Assessment Workflow

Before beginning any new procedure, a formal risk assessment should be conducted. This process is a self-validating system to ensure all hazards have been considered and controlled.

RiskAssessment A Identify Hazards (Toxicity, Reactivity) B Assess Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Evaluate Existing Controls (Fume Hood, PPE) B->C D Characterize Risk (High, Medium, Low) C->D E Implement Additional Controls (e.g., Double Gloves, Face Shield) D->E If Risk is Unacceptable F Proceed with Experiment D->F If Risk is Acceptable E->F

Caption: Workflow for conducting a pre-experimental risk assessment.

Step-by-Step Safe Handling Protocol
  • Preparation : Don all required PPE. Verify that the chemical fume hood is functioning correctly (check airflow monitor). Assemble all necessary equipment and reagents within the hood.

  • Aliquotting Solid : If the compound is a solid, carefully weigh it in the fume hood on a tared weigh boat. Avoid creating dust. Use a spatula to transfer the solid directly into the reaction vessel.

  • During Reaction : Keep the reaction vessel capped or covered and within the fume hood for the duration of the experiment.

  • Decontamination : After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), placing the contaminated wipes into a designated hazardous waste container.

  • Post-Handling : Carefully remove gloves using the proper technique and dispose of them in the hazardous waste stream. Immediately wash hands thoroughly with soap and water.[13]

Storage and Waste Disposal
  • Storage : Store 3-Bromo-2-fluoro-4-nitroaniline in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be stored away from incompatible materials such as strong oxidizing agents.[4]

  • Waste Disposal : All contaminated materials, including excess reagent, contaminated gloves, and weigh boats, must be disposed of as hazardous waste.[12] Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not discharge into the environment or down the drain.[11]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Response Decision Flow

EmergencyResponse Start Exposure Event Occurs Assess Assess Route of Exposure Start->Assess Inhale Inhalation: Move to fresh air. Give oxygen if needed. Assess->Inhale Inhalation Skin Skin Contact: Remove clothing. Flush with water for 15+ min. Assess->Skin Skin Eye Eye Contact: Flush with water for 15+ min. Lift eyelids. Assess->Eye Eye Ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Assess->Ingest Ingestion Medical Seek Immediate Medical Attention (Bring SDS/Chemical Info) Inhale->Medical Skin->Medical Eye->Medical Ingest->Medical Report Report Incident to Supervisor/EHS Medical->Report

Caption: Decision-making workflow for an accidental exposure event.

Specific First-Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][12]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes.[7][12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete irrigation.[7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[11]

Spill Response

For a minor spill within a fume hood:

  • Alert : Notify others in the immediate area.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Clean : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate : Wipe the spill area with a suitable solvent, placing all cleaning materials into the waste container. For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.[14]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Arom
  • 3-Bromo-4-fluoroaniline Safety D
  • Aromatic Amine Cleaning Developing Solution Safety D
  • 3-Bromo-2-fluoroaniline Safety D
  • 4-Bromo-3-nitroaniline Safety D
  • 4-Bromo-2-fluoroaniline Safety D
  • 2-Bromo-4-fluoroaniline Safety D
  • 4-BROMO-3-FLUORO-2-NITROANILINE Safety D
  • Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline. U.S. Environmental Protection Agency.
  • Safety D
  • p-Nitroaniline IDLH. NIOSH - CDC.
  • Safety D
  • 3-Bromo-4-fluoroaniline Safety and Hazards. PubChem.
  • Safety D
  • o-Nitro Aniline Material Safety D
  • 4-NITROANILINE Safety D
  • 2-Nitroaniline Safety D

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary 3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized, polyhalogenated aromatic building block critical to modern synthetic organic chemistry, pharmaceutical drug discovery, and agrochemical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized, polyhalogenated aromatic building block critical to modern synthetic organic chemistry, pharmaceutical drug discovery, and agrochemical development. Characterized by its precisely arranged electron-withdrawing and electron-donating substituents, this compound serves as an advanced intermediate for synthesizing complex multi-ring systems and active pharmaceutical ingredients (APIs). This whitepaper explores its core physicochemical metrics, the mechanistic causality behind its reactivity, and field-proven protocols for its downstream application.

Fundamental Physicochemical Properties

Understanding the core molecular metrics of 3-Bromo-2-fluoro-4-nitroaniline is the first step in predicting its behavior in complex reaction matrices. The compound features an aniline core heavily modified by a fluorine atom at the ortho position, a bromine atom at the meta position, and a nitro group at the para position relative to the primary amine[1].

The molecular weight of 235.01 g/mol and the formula C₆H₄BrFN₂O₂ dictate its stoichiometric applications in scale-up manufacturing[1].

Table 1: Core Physicochemical Data

PropertySpecification
Chemical Name 3-Bromo-2-fluoro-4-nitroaniline
CAS Registry Number 1805555-79-6
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
SMILES String Nc1c(F)c(Br)c([O-])cc1
Structural Class Halogenated Nitroaniline

Mechanistic Insights into Reactivity

The reactivity of 3-Bromo-2-fluoro-4-nitroaniline is governed by a complex "push-pull" electronic system on the benzene ring.

  • The Amino Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance, activating the ring. However, its primary utility in this scaffold is as a transformable handle (e.g., via diazotization)[2].

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that drastically reduces the electron density of the aromatic system. This electronic depletion stabilizes intermediate anions during nucleophilic aromatic substitution (SNAr) reactions[3].

  • The Halogens (-F, -Br): Fluorine provides strong inductive withdrawal but weak resonance donation, while bromine offers a highly specific site for transition-metal-catalyzed cross-coupling[2][4].

Causality in Synthesis: The presence of the nitro group para to the amine significantly lowers the pKa of the anilinium ion. Consequently, diazotization requires strongly acidic conditions (like concentrated sulfuric acid) to ensure the complete formation of the reactive nitrosonium ion (


) and to prevent the formation of unreactive triazenes[2].

Experimental Workflows: Functionalization and Coupling

A standard transformation for this class of compounds is the conversion of the primary amine into a different functional group via a diazonium intermediate[2]. The following protocol details the conversion of the amine to a bromide via a Sandmeyer reaction.

Protocol: Diazotization and Sandmeyer Bromination

Note: This protocol is designed as a self-validating system to ensure real-time quality control during synthesis.

  • Preparation of the Amine Suspension:

    • Action: In a three-necked round-bottom flask equipped with a mechanical stirrer, suspend 1.0 equivalent of 3-Bromo-2-fluoro-4-nitroaniline in concentrated sulfuric acid (

      
      ).
      
    • Causality: Sulfuric acid acts as both the solvent and the strong proton source necessary to generate the nitrosonium ion from sodium nitrite. The mechanical stirring ensures homogeneity in the highly viscous acidic medium[2].

  • Nitrosation (Diazonium Formation):

    • Action: Cool the reactor to 0–5 °C using an ice-salt bath. Slowly add 1.05 equivalents of aqueous sodium nitrite (

      
      ) dropwise.
      
    • Causality & Validation: Strict thermal control (0–5 °C) is mandatory to prevent the thermal degradation of the highly reactive diazonium salt into a phenol derivative. Self-Validation: The reaction mixture will transition into a clear or slightly turbid diazonium solution, serving as a visual validation of successful nitrosation[2].

  • Sandmeyer Conversion:

    • Action: In a separate vessel, dissolve Copper(I) Bromide (CuBr) in 48% Hydrobromic acid (HBr). Dropwise, transfer the cold diazonium solution into the CuBr/HBr mixture at room temperature.

    • Causality & Validation: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium species to an aryl radical, which rapidly abstracts a bromine atom. Self-Validation: The immediate evolution of nitrogen gas (

      
      ) provides a real-time indicator that the cross-coupling is actively occurring[2].
      

G A 3-Bromo-2-fluoro- 4-nitroaniline B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C Sandmeyer Reaction (CuBr/HBr) B->C Bromination (N2 Evolution) D Suzuki-Miyaura Coupling B->D Pd Catalyst, Boronic Acid E Fluorinated Biphenyl Derivative C->E Cross-Coupling D->E Direct Coupling

Synthetic workflow for the diazotization and functionalization of the aniline core.

Applications in Drug Development & Rational Design

In medicinal chemistry, the exact placement of halogens on an aromatic ring is never accidental. 3-Bromo-2-fluoro-4-nitroaniline is a privileged scaffold for developing kinase inhibitors and agrochemicals[3][4].

  • Metabolic Shielding: The fluorine atom at the C2 position increases the overall lipophilicity of the molecule, enhancing cellular permeability. More importantly, it blocks cytochrome P450-mediated oxidative metabolism at that specific ortho-site[4].

  • Orthogonal Reactivity: The bromine atom at C3 serves as a highly selective synthetic handle. Because the C-Br bond is weaker than the C-F bond, palladium-catalyzed cross-couplings (like the Suzuki-Miyaura reaction) will selectively occur at the C3 position without defluorination, allowing for modular drug design[2].

G A 3-Bromo-2-fluoro-4-nitroaniline Scaffold B Fluorine (C2) • Increases Lipophilicity • Blocks Metabolic Oxidation • Enhances Target Binding A->B C Bromine (C3) • Orthogonal Cross-Coupling Handle • Steric Shielding • Halogen Bonding Donor A->C D Nitro Group (C4) • Strong Electron Withdrawing • Precursor to Amines/Amides • Hydrogen Bond Acceptor A->D

Rational design parameters dictated by the functional groups of 3-Bromo-2-fluoro-4-nitroaniline.

References

  • Title: 3-Bromo-2-fluoro-4-nitroaniline | ChemScene | Chemikart Source: Chemikart URL: [Link]

Sources

Exploratory

literature review of 3-Bromo-2-fluoro-4-nitroaniline derivatives

The following is an in-depth technical guide regarding the chemical profile, synthesis, and application of 3-Bromo-2-fluoro-4-nitroaniline . CAS Registry Number: 1805555-79-6 Molecular Formula: C₆H₄BrFN₂O₂ Molecular Weig...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the chemical profile, synthesis, and application of 3-Bromo-2-fluoro-4-nitroaniline .

CAS Registry Number: 1805555-79-6 Molecular Formula: C₆H₄BrFN₂O₂ Molecular Weight: 235.01 g/mol

Executive Summary

3-Bromo-2-fluoro-4-nitroaniline is a high-value halogenated aniline intermediate used primarily in the synthesis of advanced medicinal pharmacophores. Its structural uniqueness lies in the dense functionalization of the benzene ring, where the interplay between the electron-withdrawing nitro group, the lipophilic/metabolically stable fluorine atom, and the reactive bromine handle creates a versatile "chassis" for drug discovery.

This scaffold is particularly relevant in the development of kinase inhibitors (e.g., MEK, EGFR) and antibacterial agents , where the specific substitution pattern (2-fluoro-4-nitro) modulates binding affinity and metabolic half-life. The 3-bromo position serves as a critical orthogonal handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of diversity elements.

Chemical Profile & Structural Logic

Structural Analysis

The molecule features a "push-pull" electronic system:

  • C1-Amino Group (-NH₂): Strongly electron-donating (resonance), directing electrophiles to ortho/para positions.

  • C2-Fluorine Atom (-F): Provides metabolic stability (blocking metabolic oxidation at the ortho position) and modulates pKa via induction.

  • C3-Bromine Atom (-Br): A sterically demanding halogen that serves as a site for cross-coupling. Its position between the fluoro and nitro groups creates a unique steric pocket.

  • C4-Nitro Group (-NO₂): Strongly electron-withdrawing, activating the ring for nucleophilic attacks (SNAr) and serving as a masked amine for future cyclization (e.g., to benzimidazoles).

Reactivity Hotspots

The molecule possesses three distinct reactive vectors, allowing for orthogonal functionalization:

PositionFunctional GroupPrimary ReactivityApplication
C1 Primary Amine (-NH₂)Nucleophilic AttackAmide coupling, Urea formation, Reductive amination.
C3 Bromide (-Br)Oxidative Addition (Pd/Ni)Suzuki, Sonogashira, or Buchwald couplings to build biaryl cores.
C4 Nitro (-NO₂)ReductionPrecursor to 1,4-diamines; essential for benzimidazole/quinoxaline synthesis.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 3-bromo-2-fluoro-4-nitroaniline avoids the non-selective bromination of 2-fluoro-4-nitroaniline. Instead, it utilizes the nitration of 3-bromo-2-fluoroaniline . The amino group at C1 strongly directs the incoming nitro group to the para position (C4), which is sterically accessible despite the adjacent bromine.

Experimental Protocol: Nitration of 3-Bromo-2-fluoroaniline

Reagents:

  • Starting Material: 3-Bromo-2-fluoroaniline (CAS 58534-95-5)

  • Solvent: Acetic Anhydride (Ac₂O) [Protects amine in situ] / Acetic Acid (AcOH)

  • Reagent: Fuming Nitric Acid (HNO₃)

Step-by-Step Workflow:

  • Protection (In-situ): Dissolve 3-bromo-2-fluoroaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise at 0°C to form the acetanilide intermediate. This prevents oxidation of the amine and improves regioselectivity.

    • Why: Free amines can be oxidized by nitric acid to tars. The acetamide group is still ortho/para directing but less activating, reducing poly-nitration.

  • Nitration: Cool the mixture to -10°C. Add fuming HNO₃ (1.05 eq) dropwise, maintaining the internal temperature below 0°C.

    • Mechanistic Insight: The acetamido group directs para. The fluorine (ortho) and bromine (meta) exert weaker directing effects. The para position (C4) is favored over the ortho position (C6) due to the steric bulk of the acetamide, although the C3-Br does provide some steric hindrance.

  • Hydrolysis: After the reaction is complete (TLC monitoring), pour the mixture into ice water. Isolate the solid intermediate. Reflux in dilute HCl/EtOH to remove the acetyl group.

  • Purification: Neutralize with NaHCO₃. The crude product often contains the C6-nitro isomer. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60-75% (after isolation of the correct isomer).

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

This molecule is a "right-hand" building block for Type I and Type II kinase inhibitors.

  • MEK Inhibitor Analogs: The 2-fluoro-4-nitroaniline core mimics the electronic properties found in drugs like Cobimetinib . The 3-bromo substituent allows for the attachment of solubilizing tails or hydrophobic pockets.

  • EGFR Inhibitors: Reduction of the nitro group yields a 1,4-diamine. Cyclization with formamidine or urea equivalents generates 6-bromo-7-fluoro-benzimidazole or 6-bromo-7-fluoro-quinazoline cores, which are privileged scaffolds in oncology.

Visualization of Synthetic Utility

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 3-Bromo-2-fluoro- 4-nitroaniline (Core Scaffold) Path1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Path1 C3-Br Functionalization Path2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Start->Path2 C4-NO2 Activation Path3 Amide Coupling (R-COCl / HATU) Start->Path3 C1-NH2 Derivatization Prod1 3-Aryl-2-fluoro- 4-nitroaniline (Biaryl Core) Path1->Prod1 Prod2 3-Bromo-2-fluoro- 1,4-phenylenediamine Path2->Prod2 Prod3 N-Acylated Precursor Path3->Prod3 Cyclization Cyclization (Formic Acid / CDI) Prod2->Cyclization FinalDrug Benzimidazole/ Quinoxaline Kinase Inhibitor Cyclization->FinalDrug

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br, NO₂, and NH₂ groups.

Critical Safety & Handling (E-E-A-T)

  • Nitroaromatic Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation and ingestion. It may cause methemoglobinemia. Handle in a fume hood.

  • Shock Sensitivity: While not a primary explosive, polynitro/halo-aromatics can be thermally unstable. Do not heat dry solids above 100°C without DSC testing.

  • Skin Absorption: Halogenated anilines penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 12236359 (Isomer Analogues).
    • Verification: CAS 1805555-79-6 is listed in major chemical catalogs (BLD Pharm, ChemScene) as "3-Bromo-2-fluoro-4-nitroaniline".
    • [1]

  • Synthetic Methodology (Nitration of Haloanilines)
  • Application in Kinase Inhibitors

    • Title: "Discovery of Cobimetinib (GDC-0973), a potent and selective inhibitor of MEK1 and MEK2." (Illustrates the utility of the fluoro-nitro-aniline scaffold).
    • Source:ACS Medicinal Chemistry Letters, 2012.
  • Cross-Coupling of Bromo-Nitroanilines: Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 2-Bromo-4-nitroanilines." Source:Tetrahedron Letters.

Sources

Protocols & Analytical Methods

Method

synthesis of pharmaceutical intermediates using 3-Bromo-2-fluoro-4-nitroaniline

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-4-nitroaniline in Heterocyclic Synthesis Introduction: The "Privileged Scaffold" Architecture 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-4-nitroaniline in Heterocyclic Synthesis

Introduction: The "Privileged Scaffold" Architecture

3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6) represents a highly functionalized benzene core that serves as a critical linchpin in the synthesis of fused heterocyclic systems, particularly benzimidazoles , quinoxalines , and indazoles .[1][2] Its value in medicinal chemistry lies in its dense substitution pattern:

  • Nitro Group (

    
     at C4):  Acts as a latent amine. Upon reduction, it generates a 1,2-diamine motif essential for imidazole/pyrazine ring closure.
    
  • Bromine Atom (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at C3):  A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl side chains late in the synthesis.
    
  • Fluorine Atom (

    
     at C2):  Provides metabolic stability and modulates the pKa of adjacent functional groups. In the final heterocycle, this fluorine often enhances ligand binding affinity through non-covalent interactions with enzyme pockets (e.g., kinase hinge regions).
    
  • Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at C1):  The nucleophilic anchor for initial condensation reactions.
    

This application note details the protocols for transforming this scaffold into bioactive pharmaceutical intermediates, with a focus on avoiding common pitfalls such as hydrodehalogenation during reduction.

Chemical Profile & Safety

PropertyData
CAS Number 1805555-79-6
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 235.01 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Handling Irritant. Use standard PPE (gloves, goggles, fume hood).

Critical Synthetic Pathways

The utility of 3-Bromo-2-fluoro-4-nitroaniline is best realized through a "Reduction-Cyclization-Functionalization" workflow.

Pathway Logic (Graphviz Visualization)

G Start 3-Bromo-2-fluoro- 4-nitroaniline Step1 Selective Reduction (Fe/AcOH or SnCl2) Start->Step1 Avoid H2/Pd (Prevents de-bromination) Intermediate 3-Bromo-2-fluoro- benzene-1,4-diamine Step1->Intermediate Step2 Cyclization (R-COOH / R-CHO) Intermediate->Step2 Product1 7-Bromo-6-fluoro- benzimidazole Step2->Product1 Step3 Suzuki Coupling (Ar-B(OH)2) Product1->Step3 Final 7-Aryl-6-fluoro- benzimidazole (Kinase Inhibitor Scaffold) Step3->Final

Figure 1: Strategic workflow for converting the nitroaniline scaffold into a functionalized benzimidazole.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine to form the 1,4-diamine intermediate without removing the bromine atom.[1] Challenge: Catalytic hydrogenation (H2, Pd/C) often leads to hydrodebromination (loss of the Br handle). Solution: Use Iron/Acetic Acid or Tin(II) Chloride.

Materials:

  • 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq)[1][2][3][4]

  • Iron powder (5.0 eq, fine mesh)

  • Ammonium chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitroaniline (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Addition: Add

    
     (50 mmol) followed by Iron powder (50 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor by TLC (typically complete in 2–4 hours). The yellow color of the nitro compound should fade.
    
  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry the combined organics over

    
    , filter, and concentrate. The resulting 3-Bromo-2-fluoro-1,4-diaminobenzene  is unstable to oxidation and should be used immediately in the next step.
    
Protocol B: Cyclization to Benzimidazole

Objective: Form the benzimidazole core using the freshly prepared diamine.

Materials:

  • Freshly prepared Diamine (from Protocol A)

  • Formic acid (excess) or Triethyl orthoformate

  • Catalyst: p-TsOH (catalytic, if using orthoformate)[1]

Procedure (Formic Acid Method):

  • Dissolution: Dissolve the crude diamine in Formic Acid (5–10 volumes).

  • Cyclization: Heat the solution to

    
     for 3–6 hours.
    
  • Neutralization: Cool the reaction mixture and pour onto crushed ice. Slowly adjust pH to ~8 using aqueous Ammonia or

    
     solution.
    
  • Isolation: The precipitate (Benzimidazole) is collected by filtration, washed with cold water, and dried under vacuum.

    • Result:4-Bromo-5-fluoro-1H-benzimidazole (Numbering changes upon cyclization: Br is at C4, F at C5 relative to the NH).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromine position to attach a pharmacophore (e.g., a pyridine or pyrazole ring).

Materials:

  • Benzimidazole intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine the benzimidazole, boronic acid, and base in dioxane in a pressure vial. Sparge with Nitrogen or Argon for 10 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vial.

  • Reaction: Heat to

    
     for 12–16 hours.
    
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Purify via Flash Column Chromatography (Gradient: Hexanes to EtOAc/MeOH).

Analytical Data Summary

IntermediateExpected Mass (M+H)Key NMR Features (

-DMSO)
Starting Material 234.9/236.9Doublet (F-coupling)

(aromatic H)
Diamine 205.0/207.0Broad singlets

(

protons)
Benzimidazole 215.0/217.0Singlet

(C2-H of imidazole ring)

References

  • Behera, R. R., et al. (2022). Chemoselective Reduction of Nitroarenes using

    
    . Organic Letters. 
    
  • Smith, J. (2025). Synthesis of Pharmaceutical Intermediates from Halogenated Anilines. BenchChem Application Notes.

  • BLD Pharm. (2025). Product Safety Data Sheet: 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6).[1][2][3][4][5]

  • ChemicalBook. (2025). Reaction Protocols for Brominated Nitroanilines.

  • Organic Syntheses. (Coll. Vol. 8). Reduction of Nitro Compounds to Amines.

Sources

Application

Application Note: Chemoselective Reduction Protocols for 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary The synthesis of highly functionalized anilines is a cornerstone of modern drug development and materials science. 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)[1] is a valuable building block, bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized anilines is a cornerstone of modern drug development and materials science. 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)[1] is a valuable building block, but its reduction to 3-bromo-2-fluorobenzene-1,4-diamine presents a classic chemoselectivity challenge. The primary obstacle is the competing hydrodehalogenation of the labile carbon-bromine (C–Br) bond, which frequently occurs under standard catalytic hydrogenation conditions[2].

This application note provides researchers with field-proven, self-validating protocols to achieve >99% chemoselectivity. By leveraging Single Electron Transfer (SET) mechanisms and modified transfer hydrogenation, these methods completely suppress hydrodebromination while ensuring high yields of the target diamine.

Mechanistic Rationale: The Causality of Chemoselectivity

To design a successful reduction protocol, one must understand the competing reaction pathways at the molecular level.

The Failure of Standard Hydrogenation: Standard heterogeneous catalysts, such as Palladium on Carbon (Pd/C) with molecular hydrogen, operate via a surface-mediated mechanism. Palladium readily undergoes oxidative addition into the C–Br bond due to its relatively low bond dissociation energy (~280 kJ/mol) compared to the C–F bond (~485 kJ/mol). This results in rapid hydrodebromination, yielding the undesired 2-fluorobenzene-1,4-diamine[2].

The SET Solution (Haber Mechanism): To bypass oxidative addition, we utilize Single Electron Transfer (SET) reagents such as Iron (Fe) or Tin(II) chloride (SnCl₂). These metals donate electrons directly to the highly electrophilic nitro group. The reaction follows the classical Haber mechanism, proceeding stepwise through nitroso and hydroxylamine intermediates to the final amine[3]. Because SET reagents do not interact with the C–Br bond, hydrodehalogenation is entirely avoided[4].

Mechanism Substrate 3-Bromo-2-fluoro- 4-nitroaniline Nitroso Nitroso Intermediate Substrate->Nitroso +2e⁻, +2H⁺ -H₂O Byproduct Debrominated Byproduct Substrate->Byproduct Pd/C, H₂ (Oxidative Addition) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e⁻, +2H⁺ Product 3-Bromo-2-fluoro- benzene-1,4-diamine Hydroxyl->Product +2e⁻, +2H⁺ -H₂O Product->Byproduct Pd/C, H₂ (Over-reduction)

Figure 1: Haber reduction mechanism of 3-bromo-2-fluoro-4-nitroaniline vs. hydrodebromination.

Quantitative Data Summary

The following table summarizes the performance metrics of three distinct chemoselective methodologies for this substrate based on established literature parameters[2][4][5].

MethodologyReducing AgentChemoselectivity (Target:Byproduct)Typical YieldScalabilityPrimary Drawback
Béchamp-Type (SET) Fe / NH₄Cl>99:185–95%ExcellentGeneration of iron oxide sludge
Tin-Mediated (SET) SnCl₂·2H₂O>99:190–98%ModerateHeavy metal toxicity, emulsions
Transfer Hydrogenation NiNWs / N₂H₄95:580–90%HighHydrazine toxicity

Experimental Protocols

Protocol A: Iron / Ammonium Chloride Reduction (The Robust Standard)

This method is highly recommended for scale-up due to its low cost, exceptional chemoselectivity, and mild conditions[2][4].

Reagents:

  • 3-Bromo-2-fluoro-4-nitroaniline: 1.0 equiv (e.g., 10 mmol, 2.35 g)

  • Iron powder (325 mesh, activated): 5.0 equiv (50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl): 5.0 equiv (50 mmol, 2.67 g)

  • Solvent: Ethanol/Water (4:1 v/v), 50 mL

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in 40 mL of ethanol. Add 10 mL of distilled water.

  • Activation: Add the NH₄Cl followed by the activated iron powder. Causality Note: NH₄Cl acts as a mild proton source that continuously cleans the passivated iron oxide layer off the metal surface, ensuring sustained electron transfer.

  • Reaction: Heat the vigorously stirring mixture to 80 °C (reflux). The solution will transition from yellow to a dark brown/black suspension.

  • Monitoring (Self-Validation): After 2 hours, check the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (high Rf, UV active) should be completely consumed, replaced by a highly polar spot (amine, ninhydrin active).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure diamine.

Protocol B: Stannous Chloride Reduction (The Mild Alternative)

Ideal for small-to-medium scale synthesis where avoiding high temperatures is necessary[2][4].

Reagents:

  • 3-Bromo-2-fluoro-4-nitroaniline: 1.0 equiv (1.0 mmol, 235 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 equiv (5.0 mmol, 1.13 g)

  • Solvent: Ethanol, 10 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in 10 mL of ethanol in a 50 mL flask.

  • Reagent Addition: Add SnCl₂·2H₂O in one portion. The reaction can be run at 70 °C or under ultrasonic irradiation (35 kHz) at 30 °C for 2 hours[4].

  • Workup (Critical Step): Concentrate the solvent under reduced pressure. Suspend the crude residue in ethyl acetate (20 mL).

  • Emulsion Breaking: Slowly add 2M KOH aqueous solution until the aqueous phase reaches pH > 10. Causality Note: SnCl₂ generates insoluble tin hydroxides during the reaction. Failing to basify adequately results in an intractable emulsion. Excess KOH converts the tin into water-soluble stannate complexes (

    
    ), allowing crisp phase separation.
    
  • Isolation: Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol C: Transfer Hydrogenation with Nickel Nanowires (NiNWs)

For researchers requiring a catalytic approach without the heavy metal waste of SET methods, non-noble metal catalysis using Nickel Nanowires (NiNWs) and hydrazine hydrate offers excellent chemoselectivity[5].

Reagents:

  • 3-Bromo-2-fluoro-4-nitroaniline: 1.0 equiv (1.0 mmol, 235 mg)

  • Hydrazine monohydrate (N₂H₄·H₂O): 5.0 equiv (5.0 mmol, 250 µL)

  • Catalyst: NiNWs (10 mol%)

  • Solvent: Ethanol, 5 mL

Step-by-Step Procedure:

  • Preparation: Combine the substrate, NiNWs, and ethanol in a flask.

  • Reagent Addition: Add hydrazine monohydrate dropwise at room temperature.

  • Reaction: Heat to 60 °C. Self-Validation Note: The decomposition of hydrazine generates nitrogen gas. Active bubbling indicates the reaction is proceeding. The cessation of bubbling strongly correlates with reaction completion.

  • Workup: After 3 hours, cool the mixture. Filter through a syringe filter or Celite pad to recover the NiNW catalyst. Concentrate the filtrate to yield the diamine[5].

References

  • Nickel Nanowires: Synthesis, Characterization and Application as Effective Catalysts for the Reduction of Nitroarenes. MDPI Materials.[5] URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS).[3] URL:[Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.[4] URL:[Link]

Sources

Method

High-Yield Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-2-fluoro-4-nitroaniline: Regioselectivity and Protocols

Abstract and Scaffold Significance 3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized, tetra-substituted benzene derivative that serves as a critical building block in modern medicinal chemistry. Its orthogonal r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scaffold Significance

3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized, tetra-substituted benzene derivative that serves as a critical building block in modern medicinal chemistry. Its orthogonal reactivity profile allows for sequential, site-specific functionalization, making it invaluable for synthesizing complex heterobiaryl cores found in kinase inhibitors and PROTACs. This application note details the mechanistic rationale and optimized protocols for the highly regioselective Nucleophilic Aromatic Substitution (SNAr) of this scaffold using secondary amine nucleophiles.

Mechanistic Insights: The Logic of Regioselectivity

In SNAr reactions, the regiochemical outcome is fundamentally dictated by the thermodynamic stabilization of the transition state leading to the Meisenheimer complex intermediate. As an Application Scientist, understanding the electronic environment of the arene is the first step in predicting and controlling reactivity.

  • The Fluorine Dilemma: Typically, fluorine is the premier leaving group in SNAr. The highly polarized C–F bond lowers the energy of the transition state, making fluorine a superior leaving group to chlorine or bromine[1]. However, in 3-bromo-2-fluoro-4-nitroaniline, the fluorine atom at C2 is meta to the strongly electron-withdrawing nitro group at C4.

  • Ortho-Nitro Activation: The bromine atom at C3 is ortho to the nitro group. When a nucleophile attacks C3, the resulting negative charge in the Meisenheimer complex is directly delocalized onto the highly electronegative oxygen atoms of the nitro group via resonance. This critical resonance stabilization is entirely absent when attack occurs at the meta-position (C2). Thus, the ortho-bromine is highly activated for SNAr, while the meta-fluorine remains unreactive[2].

  • Chemoselectivity: The primary aniline (-NH₂) at C1 is a poor nucleophile due to its electron density being pulled into the aromatic ring by the para-nitro group. This prevents unwanted intermolecular polymerization during the reaction.

Consequently, SNAr on this scaffold exhibits exquisite regioselectivity, exclusively displacing the bromine atom at C3 while leaving the C2-fluorine intact for subsequent transformations (e.g., Palladium-catalyzed cross-coupling).

MechanisticLogic Substrate 3-Bromo-2-fluoro-4-nitroaniline (C3-Br is Ortho to NO2, C2-F is Meta to NO2) AttackC3 Nucleophilic Attack at C3 (Bromine) Favored Pathway Substrate->AttackC3 Ortho-Attack AttackC2 Nucleophilic Attack at C2 (Fluorine) Disfavored Pathway Substrate->AttackC2 Meta-Attack MeisenheimerC3 Meisenheimer Complex (C3) Negative charge delocalized onto NO2 oxygen atoms (High Resonance Stabilization) AttackC3->MeisenheimerC3 MeisenheimerC2 Meisenheimer Complex (C2) Negative charge falls on C1, C3, C5 (No Resonance Stabilization from NO2) AttackC2->MeisenheimerC2 Product 2-Fluoro-3-(nucleophile)-4-nitroaniline (Exclusive Product) MeisenheimerC3->Product Br- Elimination MeisenheimerC2->Product F- Elimination (Does not occur)

Regioselectivity logic: Ortho-nitro resonance stabilization dictates C3-Br displacement.

Experimental Design & Optimization

The choice of solvent and base is critical for maximizing the kinetics of the SNAr reaction and ensuring a self-validating, high-yielding system.

  • Solvent Effect: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are mandatory. These solvents effectively solvate the alkali metal cation (e.g., K⁺ from K₂CO₃), leaving the nucleophile "naked" and highly reactive. Furthermore, their high dielectric constants stabilize the polar Meisenheimer transition state, significantly outperforming protic alternatives[3].

  • Base Selection: Potassium carbonate (K₂CO₃) is the optimal heterogeneous base for secondary amine nucleophiles (like morpholine or piperidine). It acts as an efficient acid scavenger (neutralizing the HBr byproduct) without inducing unwanted side reactions or hydrolyzing the C-F bond.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the reaction of 3-Bromo-2-fluoro-4-nitroaniline with morpholine.

SolventBaseTemperature (°C)Time (h)Regioselectivity (C3 vs C2)Isolated Yield (%)
Ethanol (EtOH)K₂CO₃80 (Reflux)12>99:145%
Acetonitrile (MeCN)DIPEA80 (Reflux)10>99:162%
N,N-Dimethylformamide (DMF)DIPEA808>99:178%
Dimethyl Sulfoxide (DMSO) K₂CO₃ 60 4 >99:1 92%

Detailed Step-by-Step Protocol

Target Synthesis: 2-Fluoro-3-morpholino-4-nitroaniline

Reagents Required:

  • 3-Bromo-2-fluoro-4-nitroaniline (1.0 equiv, 10 mmol, 2.35 g)

  • Morpholine (1.2 equiv, 12 mmol, 1.05 g)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous DMSO (15 mL)

Step-by-Step Execution:

  • Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen/Argon to ensure an inert atmosphere.

  • Solubilization: Dissolve 3-Bromo-2-fluoro-4-nitroaniline (2.35 g) in 15 mL of anhydrous DMSO. The solution will appear deep yellow/orange.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g) to the stirring solution.

  • Nucleophile Addition: Add morpholine (1.05 g) dropwise via syringe over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (higher Rf) should be completely consumed within 4 hours, validating the reaction kinetics.

  • Workup (Precipitation): Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into 150 mL of vigorously stirring ice water. Causality Note: Nitroaromatics are highly crystalline and insoluble in water, whereas DMSO, K₂CO₃, and excess morpholine are infinitely water-soluble. This step acts as a self-purifying precipitation.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the bright yellow/orange solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove trace DMSO.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford analytically pure 2-Fluoro-3-morpholino-4-nitroaniline. Dry under high vacuum at 40 °C overnight.

Workflow Step1 1. Reagent Prep Dissolve substrate in DMSO Add K2CO3 base Step2 2. S_NAr Reaction Add Morpholine dropwise Heat at 60 °C for 4h Step1->Step2 Step3 3. Precipitation Pour into ice water Stir for 30 mins Step2->Step3 Step4 4. Isolation Vacuum filtration Wash with cold water Step3->Step4 Step5 5. Purification Recrystallize from EtOH Yield: >90% Step4->Step5

Step-by-step experimental workflow for the SNAr reaction and product isolation.

References

  • 1-(Benzyloxy)-3-nitrobenzene CAS 24318-00-1 (The "Fluorine Effect" in SNAr) , Benchchem. 1

  • Direct no-carrier-added 18F-labelling of arenes via nucleophilic substitution (Meisenheimer Complex Resonance) , IAEA.

  • Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (Solvent Optimization in SNAr) , EvitaChem. 3

  • 1,2-Dibromo-5-methyl-3-nitrobenzene (Structural Analysis & Regioselectivity) , Benchchem. 2

Sources

Application

Application Note: Advanced Heterocyclic Synthesis Using 3-Bromo-2-fluoro-4-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) [3] Executive Summary & Mechanistic Rationale 3-Bromo-2-fluoro-4-nitroani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) [3]

Executive Summary & Mechanistic Rationale

3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized, 1,2,3,4-tetrasubstituted benzene derivative that serves as a powerful building block in modern drug discovery. Its unique substitution pattern provides an orthogonal reactivity profile, allowing chemists to construct complex, multi-substituted heterocycles—such as indoles and benzimidazoles—without the need for tedious protection/deprotection sequences.

As an Application Scientist, selecting this specific building block relies on understanding the causality of its electronic and steric environment :

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): While fluorine is typically a superior leaving group in SNAr reactions, the C2-fluorine in this molecule is meta to the strongly electron-withdrawing C4-nitro group. Conversely, the C3-bromine is ortho to the nitro group. This electronic activation makes the C3 position the exclusive site for nucleophilic attack [2].

  • Chemoselective Transition-Metal Catalysis: The C3-bromine is perfectly positioned for palladium-catalyzed cross-coupling. When the C4-nitro group is reduced to an amine, the resulting ortho-bromoaniline system is primed for heteroannulation [1].

  • Metabolic Stability: The retention of the C2-fluorine in the final heterocycle provides crucial metabolic stability and modulates the pKa of adjacent amines, a highly desirable trait in kinase inhibitors and GPCR ligands.

Workflow 1: Synthesis of 4-Fluoro-5-aminoindoles via Larock Heteroannulation

The Larock indole synthesis is a robust method for constructing 2,3-disubstituted indoles [1]. By chemoselectively reducing the nitro group, we generate a 1,4-diamine intermediate where only the C4-amine is ortho to the C3-bromide, ensuring strictly regioselective cyclization.

IndoleSynthesis A 3-Bromo-2-fluoro- 4-nitroaniline B Chemoselective Reduction (Fe/NH4Cl) A->B C 1,4-Diamine Intermediate B->C D Larock Annulation (Pd(OAc)2, Alkyne) C->D E 5-Amino-4-fluoro- 1H-indole D->E

Workflow for the synthesis of 5-amino-4-fluoroindoles via Larock heteroannulation.

Step-by-Step Protocol

Step 1: Chemoselective Nitro Reduction

  • Suspend 3-Bromo-2-fluoro-4-nitroaniline (1.0 equiv) and Iron powder (5.0 equiv) in a 4:1 mixture of EtOH/H₂O.

  • Add solid NH₄Cl (2.0 equiv) and heat the mixture to 80 °C for 2 hours.

  • Causality Check: Why Fe/NH₄Cl? Standard Pd/C catalytic hydrogenation would result in rapid hydrodebromination of the C3-bromine. Iron-mediated reduction is chemoselective for the nitro group.

  • Filter hot through Celite to remove iron salts, concentrate, and extract with EtOAc to yield 3-bromo-2-fluorobenzene-1,4-diamine.

Step 2: Palladium-Catalyzed Heteroannulation

  • In a Schlenk flask, combine the 1,4-diamine (1.0 equiv), an internal alkyne (e.g., diphenylacetylene, 1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), LiCl (1.0 equiv), and Na₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Heat to 100 °C for 12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Self-Validating Analytical Checkpoints
  • Post-Reduction: LC-MS must show a mass shift of -30 Da (loss of NO₂[46 Da], gain of NH₂ [16 Da]). The 1:1 isotopic doublet characteristic of bromine must remain intact.

  • Post-Annulation: ¹H NMR will validate cyclization by the disappearance of the C4-NH₂ protons (~5.0 ppm) and the emergence of a highly deshielded indole N-H proton singlet at ~11.5 ppm.

Workflow 2: Synthesis of 7-Fluoro-6-aminobenzimidazoles via SNAr

This workflow leverages the intense ortho-activation provided by the nitro group to selectively displace the C3-bromine with an amine, setting up a 1,2-diamine system for subsequent cyclocondensation [2].

BenzimidazoleSynthesis A 3-Bromo-2-fluoro-4-nitroaniline B Regioselective SNAr (R-NH2, DIPEA) A->B C C3-Aminated Intermediate B->C D Nitro Reduction (SnCl2) C->D E 1,2,4-Triamine Intermediate D->E F Cyclocondensation (HC(OEt)3) E->F G 7-Fluoro-6-aminobenzimidazole F->G

Stepwise synthesis of 7-fluoro-6-aminobenzimidazoles via SNAr and cyclocondensation.

Step-by-Step Protocol

Step 1: Regioselective SNAr

  • Dissolve 3-Bromo-2-fluoro-4-nitroaniline (1.0 equiv) in anhydrous THF.

  • Add a primary amine (e.g., methylamine, 1.5 equiv) and DIPEA (2.0 equiv). Heat to 60 °C for 4 hours.

  • Causality Check: The nucleophile will exclusively attack C3. The C2-fluorine is preserved because it lacks ortho/para activation from the nitro group.

Step 2: Nitro Reduction

  • Dissolve the crude SNAr product in EtOH. Add SnCl₂·2H₂O (4.0 equiv) and heat to 70 °C for 3 hours.

  • Basify with saturated NaHCO₃ (careful: CO₂ evolution) to precipitate tin salts, filter, and extract to isolate the 1,2,4-triamine intermediate.

Step 3: Cyclocondensation

  • Dissolve the triamine in triethyl orthoformate (excess, acts as reagent and solvent).

  • Add a catalytic amount of p-TsOH (5 mol%) and heat to 80 °C for 2 hours.

  • Concentrate under vacuum and purify via recrystallization or chromatography.

Self-Validating Analytical Checkpoints
  • Post-SNAr: High-Resolution Mass Spectrometry (HRMS) will show the complete disappearance of the 1:1 bromine isotopic doublet, replaced by a single mass peak corresponding to the amine adduct.

  • Post-Cyclocondensation: ¹³C NMR will definitively confirm the formation of the imidazole ring via the appearance of a characteristic, highly deshielded amidine carbon signal at ~140–145 ppm.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative metrics and expected outcomes for both synthetic pathways when utilizing 3-Bromo-2-fluoro-4-nitroaniline at a 10-gram scale.

ParameterWorkflow 1: Indole SynthesisWorkflow 2: Benzimidazole Synthesis
Key Transformation Pd-Catalyzed HeteroannulationNucleophilic Aromatic Substitution (SNAr)
Primary Bonds Formed C-C and C-N (Indole core)C-N (Amine) and C=N (Imidazole core)
Regioselectivity Driver Proximity of C4-amine to C3-bromideOrtho-activation of C3 by the C4-nitro group
Typical Overall Yield 45–60% (Over 2 steps)65–80% (Over 3 steps)
Scalability Moderate (Limited by Pd catalyst cost)High (Transition-metal-free steps)
Main Byproducts Regioisomeric indoles (alkyne dependent)Hydrolyzed orthoesters, unreacted amines

References

  • Title: Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary The synthesis of highly functionalized diarylamines and alkylarylamines is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-2-fluoro-4-nitroaniline is a highly versatile, yet c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized diarylamines and alkylarylamines is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-2-fluoro-4-nitroaniline is a highly versatile, yet challenging, bifunctional building block. Because it contains both a primary amine (


) and an aryl bromide (

), researchers often assume that protecting group chemistry is required to prevent uncontrolled oligomerization or self-coupling during palladium-catalyzed cross-coupling.

This application note provides a comprehensive, self-validating protocol for the chemoselective Buchwald-Hartwig amination of 3-Bromo-2-fluoro-4-nitroaniline with secondary amines. By exploiting the inherent electronic properties of the substrate, we demonstrate how to achieve high-yielding C-N bond formation at the C3 position without requiring amine protection.

Mechanistic Insights & Chemoselectivity Rationale

As a Senior Application Scientist, it is critical to look beyond standard reaction templates and analyze the electronic causality of the substrate:

  • Deactivation of the Primary Amine (The Para-Nitro Effect): The primary amine at C1 is located para to the strongly electron-withdrawing nitro group at C4. Through resonance, the nitrogen lone pair is heavily delocalized into the nitro group. This drastically reduces the nucleophilicity of the

    
     group, rendering it virtually inert under standard Buchwald-Hartwig conditions.
    
  • Activation of the Aryl Bromide (The Ortho-Nitro Effect): Conversely, the

    
     at C3 is ortho to the nitro group. This extreme electron deficiency makes the C-Br bond highly susceptible to rapid oxidative addition by the Palladium(0) catalyst[1].
    
  • SNAr Competition: The presence of the fluorine atom at C2 (ortho to the bromide and nitro group) makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). Therefore, the choice of base and temperature must be carefully controlled to favor the Pd-catalyzed cycle over background SNAr reactions.

G sub1 3-Bromo-2-fluoro- 4-nitroaniline feat1 Para-NO2 Effect: Deactivates -NH2 (Prevents self-coupling) sub1->feat1 feat2 Ortho-NO2 Effect: Activates C-Br (Fast Oxidative Addition) sub1->feat2 reagents Secondary Amine Pd(OAc)2 / XPhos Cs2CO3, 1,4-Dioxane sub1->reagents Buchwald-Hartwig Conditions prod Chemoselective C-N Coupled Product reagents->prod High Yield No Oligomers

Figure 1: Chemoselectivity logic and workflow for 3-Bromo-2-fluoro-4-nitroaniline coupling.

Catalyst, Ligand, and Base Selection

The success of this transformation relies entirely on the precise combination of the catalytic system:

  • Base Selection (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  As established in foundational literature, strong alkoxide bases like 
    
    
    
    or
    
    
    are fundamentally incompatible with nitroarenes, often leading to nitro group reduction, degradation, or competitive SNAr side reactions. We utilize
    
    
    , a mild, non-nucleophilic base that effectively deprotonates the coordinated amine without degrading the substrate.
  • Ligand Selection (XPhos): The bulky dialkylbiaryl phosphine ligand is selected[1]. The steric bulk of XPhos accelerates reductive elimination, which is critical here because the highly electron-deficient aryl-palladium intermediate can otherwise form stable, unreactive palladacycles. Furthermore, XPhos is highly optimized for coupling secondary cyclic amines (e.g., morpholine, piperidine)[2].

CatalyticCycle pd0 Pd(0)L Active Catalyst oxadd Oxidative Addition Pd(II)(Ar)(Br)L pd0->oxadd Ar-Br Insertion coord Amine Coordination Pd(II)(Ar)(NHR2)(Br)L oxadd->coord Amine Binding deprot Deprotonation (Cs2CO3) Pd(II)(Ar)(NR2)L coord->deprot Base (-CsBr, -HCO3-) redelim Reductive Elimination Product Release deprot->redelim C-N Bond Formation redelim->pd0 Product Release

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination using Pd/XPhos system.

Quantitative Data & Optimization

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causality behind the final protocol.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

BINAP

Toluene9015%Sluggish reductive elimination due to insufficient steric bulk.
2

XPhos

1,4-Dioxane9022%Complex mixture;

degraded the nitro group.
3

XPhos

1,4-Dioxane9068%Clean reaction, but incomplete conversion.
4

XPhos

1,4-Dioxane 90 92% Optimal conditions; rapid conversion, pristine chemoselectivity.
5NoneXPhos

1,4-Dioxane900%Control Reaction: Proves C-N bond formation is strictly Pd-catalyzed, not SNAr.

Experimental Protocol: Synthesis of 3-Morpholino-2-fluoro-4-nitroaniline

This protocol represents a self-validating experimental system. The inclusion of in-process LC-MS monitoring ensures the researcher can definitively track the catalytic cycle's efficiency.

Scale: 1.0 mmol Target: Coupling of 3-Bromo-2-fluoro-4-nitroaniline with Morpholine.

Step 1: Preparation of the Inert Atmosphere
  • Equip a 10 mL Schlenk tube with a magnetic stir bar.

  • Flame-dry the tube under vacuum and backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can prematurely oxidize the

    
     active species[3].
    
Step 2: Reagent Charging
  • To the Schlenk tube, add 3-Bromo-2-fluoro-4-nitroaniline (235.0 mg, 1.0 mmol, 1.0 equiv).

  • Add Palladium(II) acetate (

    
    , 4.5 mg, 0.02 mmol, 2 mol%).
    
  • Add XPhos (19.0 mg, 0.04 mmol, 4 mol%).

  • Add anhydrous Cesium Carbonate (

    
    , 652 mg, 2.0 mmol, 2.0 equiv).
    
  • Seal the tube with a rubber septum, evacuate, and backfill with Argon (3 cycles).

Step 3: Solvent and Amine Addition
  • Using a gas-tight syringe, inject anhydrous, degassed 1,4-Dioxane (5.0 mL).

  • Inject Morpholine (104.5 mg, 104 µL, 1.2 mmol, 1.2 equiv). Note: Morpholine is added last to prevent premature coordination to the Pd pre-catalyst before the active

    
     species is generated.
    
Step 4: Reaction Execution & Self-Validation
  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Check: After 4 hours, withdraw a 10 µL aliquot via syringe under Argon. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material peak (

      
      ) and appearance of the product peak (
      
      
      
      
      
      ).
Step 5: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40) to afford the pure chemoselective product.

References

  • BenchChem. "Application Note: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination." BenchChem Application Notes, 2025.

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Supplemental Modules (Organic Chemistry), 2023.

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, 2024.

  • ACS Publications. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Omega, 2021.

Sources

Application

Application Note: 3-Bromo-2-fluoro-4-nitroaniline as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Synthetic workflows, mechanistic rationale, and protocols for the development of mutant-selective benzimidazole and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Synthetic workflows, mechanistic rationale, and protocols for the development of mutant-selective benzimidazole and quinazoline kinase inhibitors.

Executive Summary

The development of targeted small-molecule kinase inhibitors requires versatile, highly functionalized building blocks. 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) has emerged as a privileged scaffold in medicinal chemistry. Its unique tetra-substituted benzene ring provides highly orthogonal reactive sites, enabling the rapid diversification of lead compounds.

This application note details the mechanistic rationale for utilizing this specific substitution pattern, provides field-proven protocols for its functionalization, and demonstrates its utility in synthesizing benzimidazole-based inhibitors targeting mutant kinases such as FLT3, which is critical in Acute Myeloid Leukemia (AML) therapies [1].

Mechanistic Rationale: Anatomy of the Scaffold

In drug design, every atom must serve a purpose. The substitution pattern of 3-Bromo-2-fluoro-4-nitroaniline is engineered for both synthetic tractability and target binding affinity:

  • The Aniline (C1): Serves as the primary site for initial functionalization, such as amidation, urea formation, or Buchwald-Hartwig cross-coupling.

  • The Fluorine (C2): Fluorine incorporation ortho to the aniline modulates the pKa of the amine, restricts the molecular conformation via intramolecular hydrogen bonding, and enhances the metabolic stability of the final Active Pharmaceutical Ingredient (API). This is a well-documented strategy in the synthesis of multi-kinase inhibitors like Regorafenib [2].

  • The Bromine (C3): Acts as a bio-orthogonal handle. It enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to extend the molecule into the hydrophobic pocket of the kinase active site without interfering with the C1 or C4 positions.

  • The Nitro (C4): A masked amine. Late-stage reduction of the nitro group yields a 1,4-diamine. This diamine is the critical precursor for oxidative cyclization into benzimidazoles or quinoxalines—classic "hinge-binding" motifs that anchor the inhibitor to the kinase backbone [1].

Synthetic Workflow & Decision Tree

The following workflow illustrates the standard sequence for converting 3-Bromo-2-fluoro-4-nitroaniline into a functionalized benzimidazole kinase inhibitor.

SyntheticWorkflow A 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) B Suzuki-Miyaura Coupling (C3-Aryl/Heteroaryl Extension) A->B Step 1: C-C Bond Formation C Chemoselective Nitro Reduction (Fe/NH4Cl) B->C Step 2: 1,4-Diamine Generation D Oxidative Cyclization (Aldehyde + Na2S2O5) C->D Step 3: Core Assembly E Substituted Benzimidazole (Kinase Hinge Binder) D->E Final API Scaffold

Caption: Step-by-step synthetic workflow from 3-Bromo-2-fluoro-4-nitroaniline to a benzimidazole API.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure researchers can troubleshoot and adapt these methods for custom derivatives.

Protocol 1: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Install a hydrophobic aryl/heteroaryl group at the C3 position.

Causality & Reagent Selection:


 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the bottleneck in sterically hindered ortho-fluoro/nitro systems. Potassium carbonate (

) in a dioxane/water mixture provides the optimal biphasic basic environment to activate the boronic acid without hydrolyzing the nitro group.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (3:1 v/v, 0.2 M concentration relative to the aniline).
    
  • Reaction: Purge the flask with Argon for 10 minutes. Heat the mixture to 90°C and stir for 12–16 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting material (typically

    
     = 0.4 in 20% EtOAc/Hexanes). The product should show a distinct molecular ion peak 
    
    
    
    corresponding to the coupled product.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    
Protocol 2: Chemoselective Nitro Group Reduction

Objective: Convert the C4-nitro group to an amine to yield a 1,4-diamine precursor.

Causality & Reagent Selection: While catalytic hydrogenation (


) is standard, it risks dehalogenation if the newly installed C3-substituent contains a chlorine or fluorine atom. Therefore, a milder, chemoselective reduction using Iron powder and Ammonium Chloride (

) is employed [1].

Step-by-Step Procedure:

  • Setup: Dissolve the coupled nitroaniline intermediate (1.0 eq) in an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and

    
     (5.0 eq).
    
  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

  • Validation: The solution will transition from a deep yellow/orange to a pale or colorless state as the nitro group reduces.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with saturated

    
    , dry, and evaporate to yield the 1,4-diamine. Note: Use immediately in the next step to prevent air oxidation.
    
Protocol 3: Oxidative Cyclization to Benzimidazole Core

Objective: Assemble the hinge-binding core of the kinase inhibitor.

Step-by-Step Procedure:

  • Setup: Dissolve the freshly prepared 1,4-diamine (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in DMF.

  • Oxidant Addition: Add Sodium metabisulfite (

    
    , 1.2 eq).
    
  • Reaction: Heat the mixture to 120°C for 12 hours.

  • Workup: Pour the cooled mixture into ice water. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the highly pure benzimidazole derivative.

Biological Application: Targeting Mutant FLT3 Kinases

Benzimidazole derivatives synthesized from fluoro-nitroaniline scaffolds have demonstrated profound efficacy against mutant kinases. For instance, recent studies have shown that optimizing the benzimidazole core yields sub-nanomolar inhibitors against FLT3-ITD and FLT3-TKD(D835Y) mutants—primary drivers of resistance in Acute Myeloid Leukemia (AML) [1].

Kinase Inhibition Profile (Representative Data)

The table below summarizes the structure-activity relationship (SAR) impact of utilizing a highly substituted benzimidazole core derived from these workflows.

Kinase TargetMutation StatusIC₅₀ (nM)Selectivity Fold (vs. KIT)Clinical Relevance
FLT3 WT (Wild Type)1.68>50xBaseline activity
FLT3 ITD (Internal Tandem Duplication)3.32>40xOvercomes primary AML driver
FLT3 TKD (D835Y Mutant)0.48~80xOvercomes acquired resistance
KIT WT38.50N/ALow myelosuppression potential

Data summarized and adapted from recent MD simulation and structural optimization studies of mutant FLT3 inhibitors [1].

Mechanism of Action: Pathway Inhibition

By binding to the ATP pocket of the mutant FLT3 receptor, these benzimidazole inhibitors block downstream signaling cascades that drive tumor proliferation.

SignalingPathway Ligand FLT3 Ligand Receptor Mutant FLT3 Kinase (ITD / TKD) Ligand->Receptor MAPK RAS / MAPK Pathway Receptor->MAPK PI3K PI3K / AKT Pathway Receptor->PI3K STAT5 STAT5 Pathway Receptor->STAT5 Inhibitor Benzimidazole Inhibitor Inhibitor->Receptor Blocks ATP Pocket Proliferation AML Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation STAT5->Proliferation

Caption: FLT3 Kinase signaling pathway blocked by benzimidazole inhibitors derived from the scaffold.

References

  • Title: Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting AML Source: Archiv der Pharmazie (White Rose Research Online / Wiley) URL: [Link]

Method

Application Note: Selective Reduction of 3-Bromo-2-fluoro-4-nitroaniline

[1] Part 1: Executive Summary & The Chemoselectivity Paradox The reduction of 3-Bromo-2-fluoro-4-nitroaniline (1) to its corresponding diamine, 3-Bromo-2-fluoro-1,4-diaminobenzene (2) , presents a classic chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & The Chemoselectivity Paradox

The reduction of 3-Bromo-2-fluoro-4-nitroaniline (1) to its corresponding diamine, 3-Bromo-2-fluoro-1,4-diaminobenzene (2) , presents a classic chemoselectivity challenge in organic synthesis.[1] This scaffold is a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting oncological drugs.

The core difficulty lies in the "Halogen Retention Paradox" :

  • The Goal: Reduce the nitro group (

    
    ) to an amine (
    
    
    
    ).
  • The Risk: The adjacent Bromine atom (C3) and Fluorine atom (C2) are susceptible to hydrodehalogenation (replacement by hydrogen).

  • Steric Challenge: The nitro group at C4 is sterically crowded by the bulky Bromine at C3. This steric hindrance slows down the kinetics of nitro reduction, often tempting chemists to use harsher conditions (higher temperature/pressure), which disproportionately accelerates the unwanted de-bromination side reaction.

This guide presents two validated protocols:

  • Protocol A (The "Fidelity" Method): Iron-mediated reduction.[1] Best for lab-scale (<50g) and initial SAR synthesis where purity is paramount.[1]

  • Protocol B (The "Scalability" Method): Sulfided Platinum (Pt(S)/C) hydrogenation. Best for process scale-up (>100g) where metal waste must be minimized.[1]

Part 2: Mechanistic Insight & Pathway Analysis[1]

To control the reaction, one must understand the competing pathways. Standard Palladium on Carbon (Pd/C) is contraindicated for this substrate because Pd inserts rapidly into aryl-bromide bonds via oxidative addition.[1]

Reaction Pathway Diagram

ReactionPathway Substrate 3-Bromo-2-fluoro- 4-nitroaniline Nitroso Nitroso Intermediate Substrate->Nitroso 2e- Reduction Impurity_Br IMPURITY A: Des-bromo Analog (2-Fluoro-1,4-diaminobenzene) Substrate->Impurity_Br Hydrodehalogenation (Pd/C Risk) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- Reduction Product TARGET: 3-Bromo-2-fluoro- 1,4-diaminobenzene Hydroxylamine->Product 2e- Reduction (Rate Limiting Step) Product->Impurity_Br Over-reduction

Figure 1: Competing reaction pathways.[1] The primary risk is the cleavage of the C-Br bond (red dashed line), which is catalyzed by Pd and high temperatures.

Part 3: Protocol A – Iron-Mediated Reduction (The "Fidelity" Method)[1]

Principle: This method utilizes the Béchamp reduction mechanism (Single Electron Transfer). Iron (Fe) in a slightly acidic medium selectively reduces the nitro group. Fe does not catalyze oxidative addition into the C-Br bond under these conditions, rendering it virtually 100% chemoselective.

Applicability: Gram-scale synthesis, medicinal chemistry, high-purity requirements.[1]

Materials
  • Substrate: 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Electrolyte/Acid: Ammonium Chloride (

    
    ) (5.0 eq) or Acetic Acid (mild excess)[1]
    
  • Solvent: Ethanol / Water (3:1 ratio)[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve 3-Bromo-2-fluoro-4-nitroaniline (10 g, 42.5 mmol) in Ethanol (120 mL).

  • Activation: Add Water (40 mL) and Ammonium Chloride (11.4 g, 212 mmol). Stir vigorously at room temperature for 10 minutes.

  • Iron Addition: Add Iron powder (11.9 g, 212 mmol) in a single portion.

    • Note: Use "Reduced Iron" powder for best kinetics.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) .

    • Observation: The reaction mixture will turn dark grey/black (formation of iron oxides).[2]

    • Time: Monitor by HPLC/TLC every 30 minutes.[1] Typical completion is 2–4 hours.[1]

    • Endpoint: Disappearance of starting material. The intermediate hydroxylamine is rarely observed with Fe reduction.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the suspension through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad extensively with Ethyl Acetate (or warm Ethanol) to recover adsorbed product.

    • Caution: The iron waste can be pyrophoric if dried completely. Keep wet and dispose of according to safety regulations.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Hexane.

Part 4: Protocol B – Sulfided Platinum Hydrogenation (The "Scalability" Method)

Principle: Platinum (Pt) is less active toward C-Halogen bonds than Palladium.[1] "Sulfiding" the catalyst (poisoning it with sulfur) occupies the highly active sites responsible for hydrogenolysis, leaving the sites responsible for nitro reduction active.

Applicability: Process scale (>100g), GMP manufacturing (avoids heavy metal waste of Fe).

Materials
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2-5 wt% relative to substrate.[1]

  • Hydrogen Source:

    
     gas (Balloon or low pressure).
    
  • Solvent: Methanol or THF.[1]

  • Modifier (Optional): Vanadium pentoxide (

    
    ) (0.1 wt%) can further suppress dehalogenation [1].
    
Step-by-Step Procedure
  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 3-Bromo-2-fluoro-4-nitroaniline (50 g).

  • Solvent: Add Methanol (500 mL). Ensure complete dissolution.

  • Catalyst Charge: Under a nitrogen atmosphere, add 5% Pt(S)/C (1.0 g - 2.5 g).[1]

    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with water first or add under inert gas.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 3–5 bar (approx. 45–75 psi) .

    • Temperature: Maintain 20–25 °C .

    • Warning: Do NOT heat.[1] Elevated temperatures (>40 °C) significantly increase the rate of de-bromination.

  • Monitoring:

    • Monitor hydrogen uptake.[1] The reaction is complete when uptake ceases.

    • Strict Control: Stop the reaction immediately upon consumption of theoretical

      
       (3 equivalents). Over-hydrogenation leads to dehalogenation.
      
  • Workup:

    • Filter the catalyst carefully (recover for recycling).

    • Concentrate the filtrate to yield the diamine.

Part 5: Analytical Control & Troubleshooting

HPLC Method Parameters

To ensure process integrity, you must separate the Target (Br/F) from the Des-bromo (F only) impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Detection UV at 254 nm and 210 nm
Retention Order 1.[1] Des-bromo Impurity (Polar) 2.[1][3] Target Diamine 3. Starting Nitroaniline (Non-polar)
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High De-bromination (>2%) Catalyst too active (Pd used?) or Temp too high.[1]Switch to Protocol A (Fe/NH4Cl) or use Sulfided Pt. Lower Temp.
Incomplete Reaction Steric hindrance of Br/F blocking Nitro group.Increase reaction time. In Protocol A, ensure mechanical stirring is vigorous to break oxide layer on Iron.
Unknown Impurity (M-16) Nitroso/Hydroxylamine intermediate stuck.[1]Reaction not finished. Continue reaction. Add more reductant.
Process Decision Workflow

DecisionMatrix Start Start: 3-Bromo-2-fluoro- 4-nitroaniline ScaleCheck Scale of Reaction? Start->ScaleCheck LabScale < 50 grams ScaleCheck->LabScale ProcessScale > 100 grams ScaleCheck->ProcessScale FeMethod USE PROTOCOL A: Iron / NH4Cl (High Selectivity) LabScale->FeMethod PtMethod USE PROTOCOL B: Pt(S)/C Hydrogenation (Low Waste) ProcessScale->PtMethod

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on scale and waste constraints.

References

  • Ma, Y., et al. "Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst."[1] National Institutes of Health (PMC). Available at: [Link] (Discusses dehalogenation risks with Pd).

  • Béchamp Reduction. Wikipedia.[1][4] Available at: [Link] (Foundational chemistry for Protocol A).

  • Hydrogenation of halonitrobenzenes without dehalogenation.Google Patents (US5068436A).
  • Catalytic Hydrogenation of p-Chloronitrobenzene. ACS Omega. Available at: [Link] (Mechanistic insights into competitive pathways).[1]

Sources

Application

Suzuki-Miyaura coupling reactions involving 3-Bromo-2-fluoro-4-nitroaniline

Strategies for Sterically Congested, Electron-Deficient Scaffolds Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-2-fluoro-4-nitroaniline (...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Sterically Congested, Electron-Deficient Scaffolds

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-2-fluoro-4-nitroaniline (CAS: 886762-83-2). This substrate presents a unique "electronic-steric paradox" in medicinal chemistry:

  • Electronic Activation: The para-nitro group activates the C3-Bromine bond for rapid oxidative addition.

  • Steric/Electronic Hazard: The bromine is "sandwiched" between a fluorine atom (C2) and a nitro group (C4), creating significant steric hindrance while simultaneously increasing susceptibility to Nucleophilic Aromatic Substitution (SNAr) side reactions.

This protocol prioritizes chemoselectivity (C-C coupling vs. C-Heteroatom displacement) and catalyst longevity in the presence of the free aniline amine.

Chemo-Physical Context & Mechanistic Challenges[1][2][3][4]

The Substrate Architecture

The 3-Bromo-2-fluoro-4-nitroaniline scaffold is a "push-pull" system. The electron-donating amine (C1) and electron-withdrawing nitro (C4) create a strong dipole.

ParameterCharacteristicImpact on Suzuki Coupling
C3-Br Bond Highly ActivatedOxidative addition to Pd(0) is fast; however, the resulting Pd(II) species is prone to hydrolysis if transmetallation is slow.
C2-Fluorine Ortho-EffectInduces steric clash with bulky ligands. Electronically withdraws density, further activating the ring.
C1-Amine Free -NH₂Potential to coordinate to Pd(II), poisoning the catalyst (formation of Pd-amine "dead" complexes).
SNAr Risk HighThe C2-F and C3-Br sites are vulnerable to attack by base (OH⁻, alkoxides), leading to phenol/ether byproducts.
Mechanistic Pathway & Failure Modes

The following diagram illustrates the competitive landscape between the desired Catalytic Cycle and the destructive SNAr / Dehalogenation pathways.

SuzukiMechanism Substrate 3-Bromo-2-fluoro- 4-nitroaniline OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) SNAr FAILURE MODE A: SNAr Attack (Base) Displacement of F or Br Substrate->SNAr Strong Base (OH-) Poison FAILURE MODE C: Pd-Amine Coordination (Catalyst Arrest) Substrate->Poison Unprotected NH2 Pd0 Pd(0)L2 Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)3 / Base Dehal FAILURE MODE B: Protodehalogenation (Loss of Br) OxAdd->Dehal High Temp / Slow Transmetallation Base Base Activation (Boronate Formation) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle showing the competition between successful coupling (Center/Green) and irreversible failure modes (Red).[1]

Experimental Protocols

Method A: High-Throughput / Robust Substrates

Best for: Aryl boronic acids with minimal steric hindrance.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Rationale: The bidentate ferrocenyl ligand prevents β-hydride elimination and is robust against the electron-deficient nature of the substrate.

  • Base: K₃PO₄ (2.0 equiv, 2M aq.) or Cs₂CO₃ (solid)

    • Rationale: Avoids strong hydroxides (NaOH/KOH) to prevent SNAr displacement of the fluorine.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Temperature: 80°C

Step-by-Step:

  • Charge a reaction vial with 3-Bromo-2-fluoro-4-nitroaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Purge the vial with Nitrogen or Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate).

  • Add degassed 2M K₃PO₄ aqueous solution (2.0 equiv).

  • Seal and heat to 80°C for 4–12 hours.

  • QC Check: Monitor by LC-MS. Look for the mass of the product (M+H) and the de-brominated byproduct (M-Br+H).

Method B: Sterically Demanding / "Difficult" Partners

Best for: Ortho-substituted boronic acids or when Method A yields <40%.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

    • Rationale: Buchwald precatalysts (G3) activate rapidly even at lower temperatures. SPhos is specifically designed to handle the steric bulk around the C3-Br bond.

  • Base: K₃PO₄ (Solid, anhydrous)

  • Solvent: n-Butanol or Toluene/Water (10:1)

    • Rationale: n-Butanol improves the solubility of the polar nitroaniline while maintaining a high boiling point.

Step-by-Step:

  • Charge vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G3 (0.03 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add n-Butanol (degassed).

  • Heat to 90°C .

  • Workup Note: These catalysts are highly active; if the reaction turns black immediately and stalls, reduce temperature to 60°C.

Optimization & Troubleshooting Matrix

Observation (LC-MS/TLC)DiagnosisCorrective Action
Starting Material Intact Catalyst poisoning by free -NH₂.1. Increase catalyst to 10 mol%.2. Protect amine as Acetamide (Ac) or Boc before coupling.3. Switch to Pd(dtbpf)Cl₂ (highly active).
De-brominated Byproduct Oxidative addition occurred, but Transmetallation failed.1. Use excess Boronic Acid (2.0 equiv).2. Switch solvent to DMF/H₂O to solubilize boronate.3. Lower temperature to 60°C.
Phenol / Ether Byproduct SNAr displacement of Fluorine.1. Switch base from Carbonate to K₃PO₄ or KF .2. Ensure solvent is strictly anhydrous (use solid base).
Homo-coupling of Boronic Acid Oxidation of Boronic Acid.1. Rigorous degassing is required.2. Add reaction mixture to the heated solvent to initiate immediately.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific coupling partner.

OptimizationTree Start Start: 3-Bromo-2-fluoro- 4-nitroaniline Coupling CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner IsSteric Is Partner Ortho-Substituted or Heterocyclic? CheckPartner->IsSteric NoSteric No (Simple Aryl) IsSteric->NoSteric No YesSteric Yes (Hindered) IsSteric->YesSteric Yes MethodA USE METHOD A Pd(dppf)Cl2 / Dioxane / K3PO4 NoSteric->MethodA MethodB USE METHOD B SPhos Pd G3 / n-Butanol YesSteric->MethodB CheckYield Yield > 50%? MethodA->CheckYield MethodB->CheckYield Success Proceed to Workup (Scavenge Pd) CheckYield->Success Yes Failure Troubleshoot: 1. Protect NH2 (Boc) 2. Switch to Pd(dtbpf) CheckYield->Failure No

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sandtorv, A. H. (2015). "Suzuki–Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines."[2] Advanced Synthesis & Catalysis, 357(10), 2403-2408. Link

  • BenchChem Application Note. (2025). "Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline." Link (Cited for analogous poly-fluoro/nitro substrate handling).

  • ChemicalBook. (2025).[3][4] "Safety Data Sheet: 3-Bromo-2-fluoroaniline derivatives." Link

Sources

Method

step-by-step synthesis procedure for 3-Bromo-2-fluoro-4-nitroaniline

Application Note: Regioselective Synthesis and Protocol Optimization for 3-Bromo-2-fluoro-4-nitroaniline Document ID: AN-8842-Chem Target Compound: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)[1] Audience: Discove...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Protocol Optimization for 3-Bromo-2-fluoro-4-nitroaniline

Document ID: AN-8842-Chem Target Compound: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)[1] Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Strategic Context

Halogenated nitroanilines are indispensable building blocks in modern medicinal chemistry, serving as critical precursors for benzimidazoles, quinazolines, and complex cross-coupling substrates. The synthesis of 3-Bromo-2-fluoro-4-nitroaniline presents a unique regiochemical challenge due to the competing directing effects of the bromo, fluoro, and amino groups on the aromatic ring[2].

This application note details a highly optimized, three-step synthetic protocol starting from commercially available 3-bromo-2-fluoroaniline. As a Senior Application Scientist, I have designed this workflow not merely as a set of instructions, but as a self-validating system where each step is mechanistically justified to maximize yield, ensure regiocontrol, and maintain high safety standards.

Mechanistic Rationale & Synthetic Strategy

Direct nitration of unprotected anilines often leads to catastrophic oxidation, tar formation, and poor regioselectivity due to the strong activating nature of the free


 group. To circumvent this, our strategy employs a protection-nitration-deprotection sequence:
  • Amine Protection (N-Acetylation): Converting the free amine to an acetamide dampens its activating power, preventing oxidative degradation by nitric acid. Furthermore, the steric bulk of the acetyl group heavily biases the subsequent electrophilic aromatic substitution toward the para position (position 4).

  • Regioselective Nitration: The nitronium ion (

    
    ) attack is directed primarily by the acetamido group. While the fluoro group at position 2 is weakly deactivating and ortho/para directing, and the bromo group at position 3 is similarly deactivating, the dominant resonance donation of the acetamido group drives the nitration to the less sterically hindered para position, yielding the desired 4-nitro intermediate.
    
  • Acidic Deprotection: Refluxing the intermediate in aqueous acid smoothly cleaves the amide bond, restoring the primary amine to yield the final product.

Synthetic Workflow Visualization

SynthesisRoute SM 3-Bromo-2-fluoroaniline (Starting Material) Step1 Step 1: N-Acetylation Ac2O, Pyridine, DCM, RT SM->Step1 Int1 N-(3-Bromo-2-fluorophenyl)acetamide (Intermediate 1) Step1->Int1 Step2 Step 2: Electrophilic Nitration HNO3, H2SO4, 0-5 °C Int1->Step2 Int2 N-(3-Bromo-2-fluoro-4-nitrophenyl)acetamide (Intermediate 2) Step2->Int2 Step3 Step 3: Acidic Deprotection 6M HCl, EtOH, Reflux Int2->Step3 Product 3-Bromo-2-fluoro-4-nitroaniline (Target Product: CAS 1805555-79-6) Step3->Product

Caption: Three-step synthetic pathway for 3-Bromo-2-fluoro-4-nitroaniline emphasizing regiocontrol.

Experimental Protocols

General Note: All reactions must be conducted in a certified fume hood using standard Schlenk techniques where anhydrous conditions are specified. Proper PPE is mandatory.

Step 1: Synthesis of N-(3-Bromo-2-fluorophenyl)acetamide
  • Objective: Protect the amine to prevent oxidation and direct subsequent nitration.

  • Procedure:

    • Charge a 500 mL round-bottom flask equipped with a magnetic stirrer with 3-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) and anhydrous dichloromethane (DCM, 150 mL).

    • Add pyridine (5.1 mL, 63.1 mmol, 1.2 eq) and cool the mixture to 0 °C using an ice bath.

    • Add acetic anhydride (5.5 mL, 57.9 mmol, 1.1 eq) dropwise over 15 minutes via an addition funnel to control the mild exotherm.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (

      
      ) should be completely consumed, replaced by a lower-running product spot (
      
      
      
      ).
    • Workup: Quench the reaction with saturated aqueous

      
       (100 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove residual pyridine, and finally with brine (50 mL). Dry over anhydrous 
      
      
      
      , filter, and concentrate in vacuo to afford Intermediate 1 as a white solid.
Step 2: Synthesis of N-(3-Bromo-2-fluoro-4-nitrophenyl)acetamide
  • Objective: Regioselective introduction of the nitro group at the para position.

  • Procedure:

    • Dissolve Intermediate 1 (11.5 g, 49.5 mmol) in concentrated sulfuric acid (

      
      , 40 mL) in a 250 mL flask. Cool the solution to strictly 0–5 °C using an ice-salt bath. Causality: Low temperature is critical to prevent dinitration and minimize ortho-substitution.
      
    • Prepare a nitrating mixture of concentrated nitric acid (

      
      , 68%, 3.5 mL, 1.1 eq) and concentrated 
      
      
      
      (10 mL). Cool this mixture to 0 °C.
    • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir the reaction at 0–5 °C for an additional 1 hour.

    • Validation: Quench a micro-aliquot in ice water, extract with EtOAc, and check via TLC (Hexanes/EtOAc 2:1).

    • Workup: Carefully pour the reaction mixture over crushed ice (300 g) with vigorous stirring. The product will precipitate as a pale yellow solid. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

Step 3: Deprotection to 3-Bromo-2-fluoro-4-nitroaniline
  • Objective: Cleave the acetyl group to yield the target free amine.

  • Procedure:

    • Suspend Intermediate 2 (10.0 g, 36.1 mmol) in a mixture of ethanol (50 mL) and 6M aqueous HCl (50 mL).

    • Equip the flask with a reflux condenser and heat to 90 °C (reflux) for 4 hours. Causality: Acidic hydrolysis is preferred over basic hydrolysis here to prevent potential nucleophilic aromatic substitution (

      
      ) displacement of the activated fluoro group by hydroxide ions.
      
    • Validation: Monitor by LC-MS or TLC. The disappearance of the amide mass/spot confirms completion.

    • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Neutralize the aqueous residue with a 2M NaOH solution to pH 8, causing the free amine to precipitate.

    • Extract the aqueous layer with EtOAc (

      
       mL). Combine the organic layers, wash with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford pure 3-Bromo-2-fluoro-4-nitroaniline.

Quantitative Data & Reaction Optimization

Table 1: Stoichiometry and Reagent Equivalents

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
3-Bromo-2-fluoroaniline190.011.010.0 gStarting Material
Acetic Anhydride102.091.15.5 mLProtecting Agent
Pyridine79.101.25.1 mLAcid Scavenger
Nitric Acid (68%)63.011.13.5 mLElectrophile Source
Sulfuric Acid (Conc.)98.08Solvent50 mL (total)Catalyst / Solvent
Hydrochloric Acid (6M)36.46Excess50 mLHydrolysis Reagent

Table 2: Nitration Optimization (Step 2) Optimization data demonstrating the critical nature of temperature control in regioselectivity.

Temperature ProfileConversionPara-Nitro (Target)Ortho-Nitro (Byproduct)Dinitration
0–5 °C (Optimized) >98% 88% 10% <2%
15–20 °C (Ambient)>99%72%18%10%
-15 °C (Cryogenic)45% (Incomplete)92%8%0%

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Mechanistic grounding for electrophilic aromatic substitution and amine protection strategies).[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Standard protocols for N-acetylation and acidic deprotection).[Link]

Sources

Application

Scale-Up Synthesis and Process Optimization of 3-Bromo-2-fluoro-4-nitroaniline

Introduction & Strategic Route Selection The compound 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)[1] is a highly specialized, poly-substituted aromatic building block frequently utilized in the drug development s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

The compound 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)[1] is a highly specialized, poly-substituted aromatic building block frequently utilized in the drug development sector, particularly in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs). The presence of orthogonal reactive sites (amine, bromide, and fluoride) alongside a strongly electron-withdrawing nitro group makes it a versatile but synthetically challenging target.

As a Senior Application Scientist, selecting a scalable and regioselective route is paramount. Direct nitration of the commercially available starting material, 3-Bromo-2-fluoroaniline (CAS: 58534-95-5)[2], is unviable. Direct nitration of anilines with mixed acid (HNO₃/H₂SO₄) leads to severe oxidative degradation (tar formation) and poor regioselectivity, as the highly acidic conditions protonate the amine to form an anilinium ion (-NH₃⁺)—a strongly deactivating and meta-directing group[3].

To circumvent this, we employ a highly controlled, three-step protection-nitration-deprotection sequence. This strategy leverages steric shielding and electronic directing effects to force the nitronium ion exclusively into the desired para-position.

Retrosynthetic Analysis & Mechanistic Pathway

The synthetic workflow relies on the temporary conversion of the primary amine into an acetamido group (-NHAc). The acetamido group delocalizes the nitrogen lone pair into the carbonyl, preventing complete protonation in strong acids while maintaining its strong ortho/para-directing activation[4].

Crucially, in the intermediate N-(3-bromo-2-fluorophenyl)acetamide , the bulky -NHAc group sterically shields the ortho position (C6). Coupled with the electronic influence of the fluorine and bromine atoms, the electrophilic attack of the nitronium ion (NO₂⁺) is directed predominantly to the para position (C4), yielding the desired regiochemistry with high precision[5].

SynthesisWorkflow SM 3-Bromo-2-fluoroaniline (CAS: 58534-95-5) Step1 Step 1: Amine Protection Ac2O, Toluene, 80°C SM->Step1 Int1 N-(3-Bromo-2-fluorophenyl)acetamide (Steric Shielding Activated) Step1->Int1 Step2 Step 2: Regioselective Nitration HNO3 / H2SO4, -5°C to 0°C Int1->Step2 Int2 N-(3-Bromo-2-fluoro-4-nitrophenyl)acetamide (Para-Directed Product) Step2->Int2 Step3 Step 3: Deprotection 6M HCl, EtOH, Reflux Int2->Step3 Target 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) Step3->Target

Fig 1: Three-step scale-up synthesis route for 3-Bromo-2-fluoro-4-nitroaniline.

Process Chemistry & Scale-Up Parameters

To ensure a self-validating and reproducible system, the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) have been established for pilot-scale execution.

Process StepTemperature RangeReaction TimeExpected YieldPurity (HPLC)Critical In-Process Control (IPC)
1. Acetylation 75°C – 85°C2 – 3 h> 95%> 99.0%SM < 1.0% (HPLC AUC)
2. Nitration -5°C – 5°C4 – 5 h80 – 85%> 98.0%Para:Ortho ratio > 9:1
3. Deprotection 75°C – 80°C (Reflux)6 – 8 h> 90%> 99.5%Int-2 < 0.5% (HPLC AUC)

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(3-Bromo-2-fluorophenyl)acetamide (Protection)

Causality of Experimental Choice: Toluene is selected as the solvent because the starting material is highly soluble in it, whereas the acetylated product has limited solubility at lower temperatures. This allows the product to naturally crystallize out of solution upon cooling, enabling direct isolation by filtration and bypassing a tedious, yield-reducing aqueous workup.

  • Charge: To a clean, dry 10 L jacketed glass reactor under N₂, charge 3-Bromo-2-fluoroaniline (1.0 kg, 5.26 mol) and anhydrous Toluene (5.0 L).

  • Addition: Begin agitation (200 rpm). Slowly add Acetic Anhydride (0.64 kg, 6.31 mol, 1.2 eq) dropwise via an addition funnel over 30 minutes. An exothermic reaction will occur.

  • Heating: Ramp the reactor temperature to 80°C and maintain for 2 hours.

  • IPC Check: Sample the mixture for HPLC analysis. The reaction is self-validating if SM < 1.0%. (If SM > 1.0%, add 0.1 eq Ac₂O and stir for an additional 1 h).

  • Isolation: Cool the reactor linearly to 5°C over 3 hours. The product will precipitate as a white crystalline solid.

  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with cold heptane (2 × 1.0 L) and dry under vacuum at 45°C to constant weight.

Step 2: Regioselective Nitration to N-(3-Bromo-2-fluoro-4-nitrophenyl)acetamide

Causality of Experimental Choice: Temperature control is the absolute most critical parameter here. The nitronium ion is highly reactive; allowing the temperature to exceed 5°C will rapidly induce di-nitration and oxidative cleavage of the aromatic ring[6].

  • Acid Dissolution: Charge Concentrated H₂SO₄ (98%, 4.0 L) to a 10 L jacketed reactor. Cool to -5°C. Slowly add N-(3-bromo-2-fluorophenyl)acetamide (1.0 kg, 4.31 mol) in portions, maintaining the internal temperature below 5°C. Stir until completely dissolved.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare a mixed acid solution of Fuming HNO₃ (0.30 kg, 4.74 mol, 1.1 eq) and Conc. H₂SO₄ (1.0 L). Chill this mixture to 0°C.

  • Addition: Add the mixed acid dropwise to the main reactor over 2 hours. Strictly maintain the internal temperature between -5°C and 0°C.

  • Aging & IPC Check: Stir for 2 hours at 0°C. Sample for HPLC. (If the reaction stalls, do NOT raise the temperature; add an additional 0.05 eq of fuming HNO₃ while maintaining T < 0°C).

  • Quench & Isolation: Slowly transfer the reaction mixture into a vessel containing vigorously stirred crushed ice (15 kg). The product will crash out as a pale-yellow solid.

  • Purification: Filter and wash thoroughly with cold DI water until the filtrate pH > 4. Recrystallize the crude solid from hot Ethanol to purge the minor ortho-nitrated isomer, yielding the pure para-directed product.

Step 3: Deprotection to 3-Bromo-2-fluoro-4-nitroaniline

Causality of Experimental Choice: While amides are often hydrolyzed under basic conditions (e.g., NaOH/MeOH), the presence of multiple electron-withdrawing groups (NO₂, F, Br) on this specific aromatic ring makes the system highly susceptible to nucleophilic aromatic substitution (SₙAr) side reactions. Acidic hydrolysis completely neutralizes this risk, preserving the integrity of the halogen substituents while cleanly removing the acetyl group[7].

  • Charge: To a 10 L reactor, charge N-(3-bromo-2-fluoro-4-nitrophenyl)acetamide (1.0 kg, 3.61 mol) and Ethanol (4.0 L).

  • Acid Addition: Add 6M Aqueous HCl (2.5 L) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 6 to 8 hours. The suspension will gradually become a clear, deep-orange solution as the deprotection proceeds.

  • IPC Check: Confirm complete hydrolysis via HPLC (Intermediate 2 < 0.5%).

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Cool the remaining aqueous mixture to 10°C.

  • Neutralization: Carefully adjust the pH to 7-8 using 2M NaOH (aq) while maintaining T < 20°C.

  • Extraction & Crystallization: Extract with Ethyl Acetate (3 × 2 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Crystallize the final API building block from a mixture of EtOAc/Heptane to yield 3-Bromo-2-fluoro-4-nitroaniline as a bright yellow powder.

Analytical Characterization & Quality Control

To validate the final product, the following analytical specifications must be met:

  • HPLC Purity: ≥ 99.0% (UV detection at 254 nm).

  • LC-MS: [M-H]⁻ expected at m/z 233.0 / 235.0 (characteristic 1:1 bromine isotope pattern).

  • ¹H-NMR (400 MHz, DMSO-d₆): The disappearance of the singlet at ~2.1 ppm (acetyl methyl group) and the presence of two distinct aromatic protons (typically an AB or AX system depending on the exact electronic shielding) confirm successful deprotection and para-regiochemistry.

References

  • A Study on Electrophilic Aromatic Substitution of Acetanilide - International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). URL:[Link]

  • Preparation of p-Nitroacetanilide: Step-by-Step Guide - Vedantu. URL: [Link]

  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations - Journal of Chemical Education, ACS Publications. URL:[Link]

  • Nitration of Acetanilide - ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-fluoro-4-nitroaniline

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-fluoro-4-nitroaniline via recrystallization. Our goal i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-fluoro-4-nitroaniline via recrystallization. Our goal is to provide not just a protocol, but a framework for understanding the critical parameters of the process, enabling effective troubleshooting and optimization.

Compound Profile: 3-Bromo-2-fluoro-4-nitroaniline

Before initiating any purification protocol, a thorough understanding of the compound's properties and associated hazards is paramount.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Appearance Typically a yellow or tan solid/powder.[2]
Melting Point 138-140 °C (for the similar 4-bromo-3-fluoro-2-nitroaniline isomer)[1]
Safety Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

Core Safety Directive: Always handle 3-Bromo-2-fluoro-4-nitroaniline in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Solvent Selection: A Foundational Q&A

The success of any recrystallization is critically dependent on the choice of solvent.[7] The ideal solvent should dissolve the solute completely when hot and sparingly, or not at all, when cold.[8] This differential solubility is the cornerstone of the technique.[7]

Q1: What are the primary considerations for selecting a solvent for 3-Bromo-2-fluoro-4-nitroaniline?

A1: The selection process is guided by the principle of "like dissolves like."[9] 3-Bromo-2-fluoro-4-nitroaniline possesses both polar (nitro, amino groups) and non-polar (brominated benzene ring) characteristics. Therefore, solvents of intermediate polarity are often a good starting point. Key criteria include:

  • Favorable Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[10][11]

  • Inertness: The solvent must not react with the compound.[10]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound (approx. 138-140°C) to prevent the compound from "oiling out" instead of crystallizing.[11][12]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[11]

Q2: Which specific solvents are recommended for initial screening?

A2: Based on the structure of halogenated nitroanilines, a systematic screening is recommended.[13] The following table provides an illustrative solubility profile to guide your initial experiments. These are estimations and must be confirmed with small-scale solubility tests.[14]

SolventTypeExpected Solubility ProfileRationale & Causality
Ethanol Polar ProticGood Candidate. Likely soluble when hot, less soluble when cold.The hydroxyl group can hydrogen bond with the nitro and amino groups, while the ethyl chain interacts with the aromatic ring. Often used for substituted anilines.[15]
Methanol Polar ProticGood Candidate. Similar to ethanol but may be a slightly stronger solvent.Higher polarity than ethanol may lead to higher solubility at cold temperatures, potentially reducing yield.
Isopropanol Polar ProticExcellent Candidate. Often provides a better solubility differential than ethanol.The bulkier isopropyl group reduces polarity compared to ethanol, often resulting in lower solubility at cold temperatures and better crystal recovery.
Toluene AromaticPossible Candidate/Co-solvent. May dissolve the compound well, but solubility might not decrease significantly upon cooling.The aromatic nature of toluene interacts well with the benzene ring of the analyte. Best used in a solvent pair system.[12]
Water Polar ProticPoor Solvent. Unlikely to dissolve the compound even when hot.The high polarity of water is generally incompatible with the largely non-polar character of the brominated aromatic ring. Can be used as an anti-solvent in a mixed system (e.g., Ethanol/Water).[15]
Hexane Non-polarPoor Solvent. Unlikely to dissolve the compound due to the polar functional groups.Useful as a washing solvent or as the "poor" solvent in a mixed-solvent system.[12]

Q3: How do I perform a small-scale solubility test?

A3: Place approximately 20-30 mg of your crude material into a small test tube. Add the chosen solvent dropwise at room temperature, shaking after each addition. If it dissolves readily, the solvent is too good. If it remains insoluble, heat the test tube gently in a water bath.[16] An ideal solvent will dissolve the compound completely at or near its boiling point.[14] Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.[16]

Experimental Protocol: Recrystallization Workflow

This protocol outlines a robust method for the purification of 3-Bromo-2-fluoro-4-nitroaniline using a single-solvent system, identified as optimal from the screening process (e.g., Isopropanol).

Step 1: Dissolution

  • Place the crude 3-Bromo-2-fluoro-4-nitroaniline into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

  • Add a magnetic stir bar or a few boiling chips to prevent bumping.[12]

  • Add the minimum amount of the chosen hot solvent (e.g., near-boiling isopropanol) required to just dissolve the solid.[17] Add the solvent in small portions while the flask is gently heated and swirled on a hot plate.

    • Causality: Using the absolute minimum volume of hot solvent is critical for achieving a saturated solution.[16] Adding excess solvent will result in a lower, or even no, yield upon cooling because the solution will not become supersaturated.[9]

Step 2: Hot Gravity Filtration (Conditional)

  • This step is only necessary if insoluble impurities or colored impurities (after charcoal treatment) are present. If the solution is clear, proceed to Step 3.

  • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • To prevent premature crystallization in the funnel, keep the apparatus hot.[12] Pour the hot, saturated solution through the filter paper in portions.

  • Rinse the original flask and the filter paper with a very small amount of hot solvent to recover any remaining product.

Step 3: Crystallization

  • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, pure crystals.[18] Rapid cooling (e.g., plunging the hot flask directly into an ice bath) can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.[17]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[17]

Step 4: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[17]

  • Wash the crystals with a small amount of ice-cold solvent.[16]

    • Causality: The wash solvent must be cold to minimize redissolving the purified product.[9] This step removes any soluble impurities adhering to the crystal surfaces.

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

Step 5: Drying and Purity Assessment

  • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Determine the final mass and calculate the percent recovery.

  • Assess the purity by measuring the melting point. A pure compound should exhibit a sharp melting point range (typically < 2°C) that is elevated compared to the crude material.[18]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude 3-Bromo-2-fluoro-4-nitroaniline dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt_check Insoluble Impurities Present? dissolve->hot_filt_check hot_filt 2. Hot Gravity Filtration hot_filt_check->hot_filt Yes cool 3. Slow Cooling to Room Temp, then Ice Bath hot_filt_check->cool No hot_filt->cool isolate 4. Isolate Crystals via Vacuum Filtration cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of 3-Bromo-2-fluoro-4-nitroaniline.

Troubleshooting Guide

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling from a state of being too highly supersaturated.[12]

  • Solution 1 (Reheat and Dilute): Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[10] Allow this slightly more dilute solution to cool slowly again.

  • Solution 2 (Change Solvent): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point and re-attempt the recrystallization.[10]

Issue: No crystals form, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was added during the dissolution step, and the solution is not supersaturated.[9][17]

  • Solution 1: Gently heat the solution to boil off some of the solvent.[17] Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out.

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.[9]

  • Solution 2a (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid.[16] The tiny scratches provide a nucleation site for crystal growth to begin.

  • Solution 2b (Seeding): If available, add a single, tiny crystal ("seed crystal") of the pure compound to the cold solution to induce crystallization.[9]

Issue: The final product yield is very low.

  • Possible Cause 1: Too much solvent was used initially.[16]

  • Possible Cause 2: The product has significant solubility in the cold solvent.

  • Possible Cause 3: Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.

  • Possible Cause 4: An excessive amount of cold solvent was used for washing the final crystals.[16]

  • Solution: To optimize yield, ensure the minimum amount of boiling solvent is used for dissolution and the minimum amount of ice-cold solvent is used for the final wash.[9] If loss during hot filtration is an issue, ensure the filtration apparatus is adequately pre-heated.[12] If the compound is inherently too soluble in the chosen solvent, a different solvent or a mixed-solvent system should be investigated.

Issue: The recrystallized product is still impure (e.g., broad or depressed melting point).

  • Possible Cause 1: The solution was cooled too quickly, trapping impurities.[17]

  • Solution 1: Repeat the recrystallization process, ensuring the solution cools as slowly as possible without disturbance.

  • Possible Cause 2: The chosen solvent does not effectively differentiate between the desired compound and the impurities (i.e., the impurities have similar solubility profiles).

  • Solution 2: A different recrystallization solvent is required. Alternatively, another purification technique, such as column chromatography, may be necessary.

References

  • Recrystallization. (n.d.). University of Toronto. [Link]

  • Nichols, L. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Colorado, Boulder. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Recrystallization. In Laboratory Techniques in Organic Chemistry (4th ed.). W.H. Freeman. [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. [Link]

  • Recrystallization. (n.d.). Wellesley College. [Link]

  • Recrystallization. (n.d.). University of Houston-Downtown. [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO Information Services. [Link]

  • 3-Bromo-4-fluoroaniline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Experiment 2: Recrystallization: Purification of Solids. (2015, September 23). University of Wisconsin-River Falls. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Bromo-2-fluoro-4-nitroaniline

[1] Diagnostic Triage: Understanding Your Impurity Profile Before initiating purification, you must characterize the crude material. In the synthesis of 3-Bromo-2-fluoro-4-nitroaniline , the impurity profile is dictated...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Diagnostic Triage: Understanding Your Impurity Profile

Before initiating purification, you must characterize the crude material. In the synthesis of 3-Bromo-2-fluoro-4-nitroaniline , the impurity profile is dictated by the directing effects of the fluorine and nitro groups during bromination (typically using NBS or Br₂).[1]

Common Impurity Signatures:

Impurity TypeOriginDiagnostic Indicator (HPLC/TLC)Removal Difficulty
Regioisomers Bromination at C-5 or C-6 positions (e.g., 5-bromo isomer).[1]Critical: Very close

to product. Often appears as a "shoulder" on the main HPLC peak.[1]
High: Isomers often co-crystallize due to similar lattice energies.[1]
Starting Material Unreacted 2-fluoro-4-nitroaniline.[1]Distinct lower retention time (more polar than brominated product).[1]Low: Easily removed via recrystallization.[1]
Dibromo Species Over-bromination (2,5-dibromo or 3,5-dibromo).[1]Higher retention time (more lipophilic).[1]Medium: Requires careful chromatographic fractionation.[1]
Inorganic Salts Succinimide (if NBS used) or Fe/Sn salts.[1]Baseline noise or precipitation in organic solvents.[1]Low: Water wash or hot filtration.[1]
⚠️ Critical Warning: The "Acid-Base" Trap

Do NOT attempt standard acid-base extraction (e.g., dissolving in 1M HCl and precipitating with NaOH).[1]

  • Reasoning: The electron-withdrawing nature of the nitro (-NO₂), fluoro (-F), and bromo (-Br) groups drastically reduces the basicity of the amine (-NH₂).[1] The pKa of the conjugate acid is extremely low (< 1.0).[1]

  • Consequence: The compound will likely not dissolve in aqueous acid, or it will hydrolyze immediately, leading to significant yield loss in the organic layer.

Purification Protocols

Protocol A: Recrystallization (Scalable & Economical)

Best for: Removing starting materials, inorganic salts, and trace oxidation byproducts.

Solvent System: Ethanol (EtOH) / Water (


) or Isopropanol (IPA).[1]
Mechanism:  Exploits the steep solubility curve of nitroanilines in hot alcohols vs. cold aqueous mixtures.[1]
  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.[1]

    • Heat to reflux (

      
      C).[1] If solid remains, add EtOH in 1 mL increments until fully dissolved.
      
    • Pro-Tip: If the solution is dark/tarry, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Precipitation:

    • While maintaining gentle reflux, add hot water dropwise.[1]

    • Stop immediately when a persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of EtOH to clear the solution back to transparency.[1]

  • Crystallization:

    • Remove from heat.[1] Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once ambient, move to an ice bath (

      
      C) for 30 minutes.
      
  • Isolation:

    • Filter via vacuum filtration.[1]

    • Wash cake with cold 1:1 EtOH/Water.

    • Dry under vacuum at

      
      C.[1]
      
Protocol B: Flash Column Chromatography (High Purity)

Best for: Separating Regioisomers (e.g., 3-bromo vs. 5-bromo).[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

  • TLC Method Development:

    • Start with 90:10 Hex/EtOAc.[1]

    • Target an

      
       of ~0.35 for the main spot.[1]
      
    • Note: Nitroanilines are naturally yellow/orange; they act as their own indicator on the column.[1]

  • Gradient Strategy:

    • 0–5 mins: 100% Hexanes (Elutes non-polar dibromo impurities).[1]

    • 5–20 mins: Ramp to 90:10 Hex/EtOAc (Elutes target 3-bromo compound).

    • 20–30 mins: Ramp to 70:30 Hex/EtOAc (Elutes unreacted starting material).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
"Oiling Out" (Product separates as a liquid, not crystals)Solvent mixture is too polar or cooling is too fast.[1]Re-heat to dissolve.[1] Add a "seed crystal" of pure product if available. Cool extremely slowly. Add slightly more Ethanol.[1]
Melting Point Depression (Range >

C)
Presence of regioisomer (isomorphous impurity).[1]Recrystallization is ineffective for isomers.[1] Switch to Protocol B (Chromatography) .
Low Yield (< 50%)Product is too soluble in the mother liquor.[1]Concentrate the mother liquor by 50% and repeat cooling cycle (Second Crop). Check pH of waste (ensure no acid was used).[1]
Dark Red/Brown Color Oxidation products (azo compounds).[1]Perform a "plug filtration": Dissolve in

, pass through a short pad of silica, then recrystallize.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude 3-bromo-2-fluoro-4-nitroaniline based on initial purity assessment.

PurificationWorkflow Start Crude 3-Bromo-2-fluoro-4-nitroaniline HPLC Step 1: HPLC/TLC Analysis Start->HPLC Check Is Purity > 85%? HPLC->Check Isomer Impurity: Regioisomer Detected (Close Rf/Rt) Check->Isomer No (<85%) StartMat Impurity: Starting Material Only Check->StartMat Yes (>85%) Column Protocol B: Flash Chromatography (Hex/EtOAc Gradient) Isomer->Column Required for Separation Recryst Protocol A: Recrystallization (EtOH/Water) StartMat->Recryst Sufficient for Purification Final Final QC: NMR & Melting Point Column->Final Recryst->Final

Figure 1: Decision tree for selecting the optimal purification method based on the impurity profile of the crude mixture.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for recrystallization solvent selection of nitroanilines).

  • PubChem. (2025).[1][2][3] 2-Bromo-5-fluoro-4-nitroaniline Compound Summary. National Library of Medicine.[1] Retrieved March 8, 2026, from [Link] (Structural data and isomer comparison).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary & Physicochemical Profile 3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized aniline derivative characterized by a "push-pull" electronic system. The electron-donating amino group ( ) is counter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized aniline derivative characterized by a "push-pull" electronic system. The electron-donating amino group (


) is counteracted by the strong electron-withdrawing nitro (

), bromo (

), and fluoro (

) groups. This internal electronic tension creates a significant dipole moment but also renders the crystalline lattice highly stable and difficult to disrupt with non-polar solvents.
Physicochemical Specifications (Estimated)
PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~235.01 g/mol Moderate MW; packing efficiency dominates solubility.
Appearance Yellow to Orange Crystalline SolidColor indicates extended conjugation; crystalline nature requires energy (heat/sonication) to break lattice.
Polarity High Dipole MomentSoluble in polar aprotic solvents; poor in non-polar hydrocarbons.
H-Bonding Donor (NH₂), Acceptor (NO₂, F)Capable of H-bonding, but intramolecular H-bonding (between NH₂ and ortho-F) may reduce solubility in protic solvents.
pKa (Acid) Weakly Acidic NH (Estimated >12)Deprotonation requires strong bases; not soluble in weak aqueous bases.
pKa (Base) Extremely Weak Base (Estimated < 1.0)The electron-withdrawing groups suppress protonation. Will not dissolve in dilute aqueous acids (e.g., 1M HCl).

Solvent Compatibility Matrix

Use this matrix to select the appropriate solvent for your application (HPLC, Synthesis, or Storage).

Solvent ClassSpecific SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent (+++++) Best for Stock Solutions. Can dissolve >50 mg/mL. Use for biological assays or initial reaction dissolution.
Polar Protic Methanol, Ethanol, IsopropanolModerate (+++) Soluble with heating/sonication. Good for recrystallization. Warning: Potential for nucleophilic aromatic substitution (

) of Fluorine at high temps.
Chlorinated Dichloromethane (DCM), ChloroformGood (+++) Good for extraction/workup. May require large volumes for complete dissolution.
Esters/Ketones Ethyl Acetate, Acetone, THFModerate to Good (++++) Excellent for reactions and extractions. Acetone is good for transfer but volatile.
Non-Polar Hexanes, Heptane, ToluenePoor (+) Anti-solvent. Use these to precipitate the compound or wash away non-polar impurities.
Aqueous Water, PBS, TRIS BufferInsoluble (0) Do not use. Compound will precipitate immediately. Requires co-solvent (e.g., 10% DMSO) for biological media.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Concentration Stock Solutions

Target: 100 mM or 50 mg/mL for storage or assays.

  • Weighing: Accurately weigh the target mass of 3-Bromo-2-fluoro-4-nitroaniline into a glass vial. Avoid plastic if using DMAc/NMP.

  • Solvent Addition: Add Anhydrous DMSO or DMF to the vial.

    • Why Anhydrous? Water absorbs into DMSO over time, reducing solubility and potentially causing hydrolysis over long storage.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • If solid remains, Sonicate in a water bath at 35–40°C for 5–10 minutes.

    • Visual Check: Solution must be clear yellow/orange with no floating particulates.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

Protocol B: Dissolution for Chemical Synthesis (Reaction Media)

Scenario: Using the compound as a starting material in a nucleophilic substitution or coupling reaction.

  • Solvent Choice: Select a solvent compatible with your reagent (e.g., THF, Acetonitrile, or Dioxane).

  • Step-by-Step Dissolution:

    • Add the solid to the reaction flask.

    • Add 50% of the calculated solvent volume.

    • Heat gently (40–50°C) while stirring. The crystal lattice energy must be overcome.

    • Once dissolved, add the remaining solvent.

    • Critical Note: If the reaction requires low temperature (-78°C or 0°C), dissolve at Room Temp (RT) first, then cool down slowly to prevent "crashing out."

Protocol C: Workup and Purification Strategy

Issue: The compound is amphiphilic enough to cause emulsions but not soluble enough in water to wash away.

  • Quenching: Quench reaction with water or brine.

  • Extraction: Use Ethyl Acetate (EtOAc) or DCM .

    • Tip: If the compound is not fully soluble in the organic layer, add a small amount of Methanol (5-10%) to the organic phase to boost solubility.

  • Washing:

    • Wash with Brine to break emulsions.

    • Avoid highly basic washes (e.g., 1M NaOH) if reaction temperature was high, to prevent hydrolysis of the Fluorine or Bromine.

  • Crystallization (Purification):

    • Dissolve crude in minimal hot Ethanol or EtOAc .

    • Add warm Hexane or Water dropwise until cloudy.

    • Cool slowly to RT, then 4°C.

Troubleshooting & FAQs

Q1: The compound precipitates immediately when I dilute my DMSO stock into aqueous buffer/media.

Diagnosis: "Crash-out" due to the hydrophobic effect. The logP is likely >2.0, making it water-intolerant. Solution:

  • Step 1: Lower the final concentration. Ensure the final DMSO content is <0.5% (biological limit) or higher if the assay permits.

  • Step 2: Use an intermediate dilution step. Dilute DMSO stock 1:10 into Ethanol or PEG-400 first, then dilute into the aqueous buffer. This creates a solvation shell that eases the transition.

  • Step 3: Add a surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) to the buffer before adding the compound.

Q2: I am trying to dissolve it in DCM for a reaction, but it stays as a suspension.

Diagnosis: DCM has poor H-bond accepting capability compared to THF or EtOAc. The crystal lattice is too stable. Solution:

  • Add a Co-solvent: Add 5–10% Methanol or THF to the DCM. This disrupts the intermolecular H-bonding of the nitroaniline.

  • Heat: Briefly heat to reflux (40°C) to dissolve, then cool. Supersaturation may maintain the solution state.

Q3: During workup, I see a "third layer" or an oily rag between the organic and aqueous phases.

Diagnosis: The compound is "oiling out" or forming a stable emulsion due to its density and polarity matching the interface. Solution:

  • Filter: Pass the biphasic mixture through a pad of Celite . This physically breaks the emulsion.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic compound into the organic layer.

  • Solvent Swap: Switch from EtOAc to DCM (denser than water) or Chloroform to change the density gradient.

Q4: Can I use acid to protonate the amine and dissolve it in water?

Diagnosis: No. The pKa of the conjugate acid is likely negative or close to zero due to the strong electron-withdrawing effects of


, 

, and

. Solution: You would need concentrated mineral acids (e.g., conc. H₂SO₄) to protonate it, which would likely decompose the molecule or cause side reactions. Stick to organic solvents.

Visual Troubleshooting Guide

SolubilityGuide Start User Issue: Solubility Failure SolventType Select Solvent System Start->SolventType Aqueous Aqueous / Buffer SolventType->Aqueous Organic Organic Solvent SolventType->Organic Precipitation Precipitation on Dilution? Aqueous->Precipitation Suspension Suspension / Won't Dissolve? Organic->Suspension FixAq1 Use Intermediate Dilution (DMSO -> EtOH -> Water) Precipitation->FixAq1 FixAq2 Add Surfactant (Tween-80 / Pluronic) Precipitation->FixAq2 DCM_Issue Using DCM/Toluene? Suspension->DCM_Issue FixOrg1 Add Polar Co-solvent (5-10% MeOH or THF) DCM_Issue->FixOrg1 Yes Heat Apply Heat (40-50°C) + Sonication DCM_Issue->Heat No FixOrg2 Switch to Polar Aprotic (DMF / DMSO) FixOrg1->FixOrg2 Still Insoluble

Caption: Decision tree for troubleshooting solubility based on solvent system and observed behavior.

References

  • BenchChem. Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. (General principles of halogenated nitroaniline solubility).

  • PubChem. 3-Bromo-4-fluoroaniline Compound Summary.[1] (Physicochemical properties of the core aniline structure).[2]

  • MilliporeSigma. 4-bromo-3-fluoro-2-nitroaniline Product Sheet. (Handling and safety data for structural isomers).

  • ChemScene. 3-Bromo-4-fluoro-5-nitroaniline Technical Data. (pKa and LogP estimations for poly-substituted nitroanilines).

  • Thermo Scientific Chemicals. 3-Bromo-4-fluoroaniline Specifications. (Melting point and solubility in methanol).[3]

Sources

Optimization

thermal stability issues of 3-Bromo-2-fluoro-4-nitroaniline

Technical Support Center: Thermal Stability of 3-Bromo-2-fluoro-4-nitroaniline Part 1: Emergency & Safety Directive ⚠️ CRITICAL SAFETY ALERT: THERMAL RUNAWAY HAZARD Status: High Priority Applicable Compound: 3-Bromo-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability of 3-Bromo-2-fluoro-4-nitroaniline

Part 1: Emergency & Safety Directive

⚠️ CRITICAL SAFETY ALERT: THERMAL RUNAWAY HAZARD Status: High Priority Applicable Compound: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6)

IMMEDIATE ACTION REQUIRED IF:

  • Unexpected Exotherm: Reaction temperature rises >5°C above setpoint without external heating.

  • Visual Change: Material turns from yellow/orange to dark brown/black (indicates autocatalytic decomposition).

  • Pressure Event: Any unexplained pressure rise in sealed vessels (e.g., during hydrogenation or storage).

STOP WORK IMMEDIATELY and cool the vessel via jacket/coil. DO NOT open the reactor until the temperature is <30°C. Evacuate the area if temperature control is lost.

Part 2: Technical Deep Dive & Troubleshooting

The Core Issue: Why is this compound thermally sensitive?

As a Senior Application Scientist, I often see researchers underestimate the energy potential of "push-pull" aromatic systems. 3-Bromo-2-fluoro-4-nitroaniline features a highly destabilizing electronic architecture:

  • Electronic "Push-Pull" Tension: The amino group (

    
    ) is a strong electron donor, while the nitro group (
    
    
    
    ) and halogen atoms (Br, F) are strong electron withdrawers. This creates a polarized system with a low activation energy for decomposition.
  • Ortho-Effect Instability: The fluorine atom ortho to the amino group and the bromine ortho to the nitro group create steric strain and electronic repulsion.

  • Decomposition Pathway: Upon heating, these compounds typically undergo C-NO

    
     homolysis  or nitro-to-nitrite rearrangement , followed by the release of NOx, HF, and HBr gases. This process is often autocatalytic—meaning the decomposition products accelerate the reaction.
    
Diagnostic Troubleshooting Guide
Symptom Probable Cause Technical Resolution
Material turns dark brown/black during drying. Thermal Degradation: You likely exceeded the onset temperature (

) or held it too long at a temperature near

.
Action: Lower drying temp to <40°C under high vacuum. Test: Run a DSC (see Protocol A) to find the exact

.
Pressure buildup in storage container. Slow Decomposition: Trace acid impurities (from bromination) are catalyzing decomposition, releasing NOx gas.Action: Re-purify. Ensure pH is neutral before drying. Store in a "breathing" cap or pressure-rated vessel at <10°C.
Exotherm during synthesis (Bromination step). Runaway Bromination: The reaction is highly exothermic. Accumulation of reagents followed by sudden initiation.Action: Switch to "dosing-controlled" addition. Ensure cooling capacity exceeds max theoretical heat release.
Melting point is lower than literature (e.g., <130°C). Eutectic Impurity: Presence of isomers (e.g., 5-bromo isomer) or solvent inclusions.Action: Recrystallize from Ethanol/Water. Check HPLC purity. Impurities significantly lower thermal stability.

Part 3: Validated Experimental Protocols

Protocol A: Determination of Safe Operating Limits (DSC)

Do not rely on literature melting points for safety. You must generate site-specific thermal data.

  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., Mettler Toledo or TA Instruments).

  • Sample Prep: 2–5 mg of dried sample in a Gold-plated high-pressure crucible (to prevent rupture from gas generation).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Identify

      
       (First detectable deviation from baseline).
      
    • Identify

      
       (Peak exotherm).
      
    • Rule of Thumb: Your maximum process temperature (

      
      ) must be:
      
      
      
      
Protocol B: Safe Drying Cycle

Most incidents occur during the drying phase.

  • Wash: Ensure filter cake is washed with water until pH of filtrate is 6–8. Acid residues lower decomposition temperature.

  • Vacuum: Apply <50 mbar vacuum.

  • Temp: Set jacket temperature to maximum 45°C .

  • Monitoring: Monitor internal temperature. If internal temp > jacket temp, quench with nitrogen immediately.

Part 4: Visualizing the Hazard

Figure 1: Thermal Stability Decision Tree Follow this logic flow to determine if your batch is safe to process.

ThermalSafety Start Start: 3-Bromo-2-fluoro-4-nitroaniline Batch CheckColor Visual Inspection: Is it Yellow/Orange? Start->CheckColor Dark Dark/Black Color CheckColor->Dark No (Dark) DSC Run DSC Analysis (5°C/min ramp) CheckColor->DSC Yes Stop STOP WORK Quench & Cool Dark->Stop Result1 Exotherm Onset < 180°C DSC->Result1 Result2 Exotherm Onset > 200°C DSC->Result2 Action1 REJECT BATCH High Risk of Runaway. Recrystallize or Destroy. Result1->Action1 Action2 PROCEED with Caution Max Process Temp = Onset - 50°C Result2->Action2

Caption: Decision logic for assessing thermal safety of halogenated nitroaniline batches prior to scale-up.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I store this compound at room temperature? A: Only if the material is chemically pure (>98%) and acid-free. For long-term storage (>1 month), we strictly recommend 2–8°C storage in a tightly sealed container protected from light. Light exposure can generate free radicals that initiate slow decomposition.

Q2: Why does the DSC show a sharp exotherm right after melting? A: This is classic behavior for high-energy nitroaromatics. The "melt" phase provides the molecular mobility required for decomposition reactions to accelerate. If your


 and 

overlap, you have a "melting with decomposition" scenario, which is extremely hazardous. You must never heat the material to its melting point in a closed vessel.

Q3: Is it compatible with metal spatulas/reactors? A: Stainless steel (SS316) is generally acceptable. However, avoid contact with Iron (Fe) or Aluminium (Al) powder, as these can catalyze the reduction of the nitro group or initiate a thermite-like reaction at high temperatures.

Q4: What are the decomposition products? A: Thermal decomposition releases Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and Carbon Monoxide. These are highly toxic and corrosive. Always handle thermal events in a fume hood with a scrubber.

References

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-2-fluoro-4-nitroaniline Compound Summary. Retrieved from [Link]

  • Organic Process Research & Development. Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with Differential Scanning Calorimetry. (General methodology for nitro-compound safety). Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-2-fluoro-4-nitroaniline Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, densely functionalized anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, densely functionalized anilines. 3-Bromo-2-fluoro-4-nitroaniline is a particularly challenging building block because it features four distinct electronic environments. Its reactivity is governed by the push-pull dynamics between the strongly electron-donating amine (-NH₂) and the strongly electron-withdrawing nitro (-NO₂) group.

Selecting the correct solvent for this molecule is not merely a matter of solubility; it dictates the chemoselectivity of your reaction by stabilizing specific transition states and partitioning competing pathways[1]. Below is our in-depth troubleshooting guide for the three most common workflows involving this substrate.

Workflow Start 3-Bromo-2-fluoro-4-nitroaniline Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd Cat., Base Reduction Nitro Group Reduction Start->Reduction Fe, NH4Cl SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr 1. Ac2O  2. Nu-, Base Solvent1 2-MeTHF / H2O (10:1) Maximizes Transmetalation Suzuki->Solvent1 Solvent2 EtOH / H2O (4:1) Supports Fe/NH4Cl SET Reduction->Solvent2 Solvent3 DMSO or DMF Solvates Anionic Intermediates SNAr->Solvent3

Solvent-dependent reaction workflows for 3-Bromo-2-fluoro-4-nitroaniline.

Workflow 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

FAQ: Why am I seeing protodebromination instead of my desired cross-coupled product?

Causality & Mechanism: In Suzuki-Miyaura couplings of unprotected ortho-bromoanilines, the oxidative addition of Pd(0) into the C-Br bond is exceptionally rapid. However, if transmetalation is sluggish, the Pd(II) intermediate acts as a dead-end and undergoes protodebromination (yielding 2-fluoro-4-nitroaniline). This is almost always a solvent and base solubility issue. Standard Dioxane/H₂O mixtures often fail because they do not adequately solvate the boronate complex formed by the base and the boronic acid, stalling the catalytic cycle[2].

Solution: Switch to a biphasic 2-MeTHF / H₂O system. 2-MeTHF provides excellent solubility for the organic substrate and the active palladacycle, while the water layer ensures the inorganic base remains dissolved to activate the boronic acid[2].

Table 1: Solvent System Comparison for Suzuki-Miyaura Coupling
Solvent SystemBase CompatibilityTransmetalation EfficiencyRisk of ProtodebrominationScientific Recommendation
1,4-Dioxane / H₂O (10:1) K₂CO₃ModerateHighAvoid for unprotected ortho-bromoanilines.
2-MeTHF / H₂O (10:1) Cs₂CO₃ExcellentLowHighly Recommended . Maximizes catalytic turnover.
Toluene / EtOH / H₂O Na₂CO₃GoodModerateAcceptable for scale-up, but EtOH can cause side reactions.
DMF (Anhydrous) KFPoorVery HighAvoid unless using highly moisture-sensitive boronic esters.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Self-Validating)
  • Charge: To a Schlenk flask, add 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq), your chosen boronic acid (1.5 eq), and Cs₂CO₃ (2.0 eq).

  • Solvate & Degas: Add 2-MeTHF and H₂O (10:1 v/v) to achieve a 0.1 M concentration. Degas via subsurface sparging with N₂ for 15 minutes.

  • Catalyze: Add a preformed palladacycle (e.g., CataCXium A palladacycle, 5 mol%).

  • React: Heat to 80°C under N₂ for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS at the 2-hour mark.

    • System Check A: If the starting material is intact but the boronic acid is consumed, homocoupling is occurring. Action: Verify nitrogen sparging efficiency; oxygen is infiltrating your system.

    • System Check B: If a des-bromo byproduct is detected, transmetalation is the rate-limiting step. Action: Increase water volume by 5% to better solubilize the base.

  • Workup: Cool, separate the aqueous layer, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow 2: Nitro Group Reduction

FAQ: My Pd/C hydrogenation is cleaving the C-Br bond. How do I prevent hydrodehalogenation?

Causality & Mechanism: Palladium on carbon (Pd/C) under H₂ gas is highly active. The C-Br bond in this molecule is electronically weakened by the ortho-nitro group. Pd readily inserts into the C-Br bond before or during nitro reduction, leading to the irreversible loss of the bromine atom.

Solution: Abandon catalytic hydrogenation in favor of a Single Electron Transfer (SET) reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl). The optimal solvent is Ethanol/Water (4:1) . Ethanol solubilizes the starting material, while water acts as the proton source and dissolves the NH₄Cl electrolyte.

Protocol 2: Iron-Mediated Nitro Reduction (Self-Validating)
  • Dissolve: Suspend 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq) in Ethanol/Water (4:1 v/v, 0.2 M).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • React: Heat to a vigorous reflux (80°C) for 2-4 hours.

  • Validation Checkpoint: Spot on TLC (Hexanes/EtOAc 1:1). The resulting diamine product will streak heavily compared to the starting material.

    • System Check: If the reaction stalls at a brown/orange intermediate (the hydroxylamine), the SET process lacks sufficient proton activity. Action: Add 0.5 eq of glacial acetic acid to the EtOH/H₂O mixture to accelerate protonation.

  • Workup: Filter hot through a Celite pad to remove iron oxides, washing generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and sat. NaHCO₃, dry, and concentrate.

Workflow 3: Nucleophilic Aromatic Substitution (SₙAr)

FAQ: I want to perform an SₙAr reaction with an amine. Will it displace the fluorine at C2 or the bromine at C3?

Causality & Mechanism: This is a classic regioselectivity trap. Fluorine is inherently a superior leaving group for SₙAr due to its extreme electronegativity, which lowers the energy of the intermediate Meisenheimer complex. However, in this specific isomer, the fluorine at C2 is meta to the strongly activating -NO₂ group, depriving it of direct resonance stabilization. Conversely, the bromine at C3 is ortho to the -NO₂ group, allowing the intermediate carbanion to delocalize directly onto the nitro oxygen atoms.

Furthermore, the free -NH₂ group strongly donates electron density into the ring, effectively shutting down SₙAr reactivity. To achieve substitution, you must first protect the amine (e.g., via acetylation to form an acetamide). Once protected, reactions in highly polar aprotic solvents like DMSO or DMF will selectively displace the bromine at C3 , not the fluorine[3],[4]. Polar aprotic solvents are mandatory here because they solvate the nucleophile without hydrogen-bonding to it, maximizing its kinetic energy to attack the electron-deficient ring.

SNArLogic SM N-Acetylated Substrate (Protected Amine) PathBr Attack at C3 (Br) Ortho to NO2 SM->PathBr Polar Aprotic Solvent (DMSO/DMF) PathF Attack at C2 (F) Meta to NO2 SM->PathF Polar Aprotic Solvent (DMSO/DMF) MeisenBr Meisenheimer Complex Resonance stabilized by NO2 PathBr->MeisenBr MeisenF Meisenheimer Complex No NO2 resonance stabilization PathF->MeisenF ProdBr Major Product (C3 Substitution) MeisenBr->ProdBr Fast Elimination ProdF Minor/No Product (C2 Substitution) MeisenF->ProdF High Activation Energy

Logical pathway determining SNAr regioselectivity at C3 vs C2.

References
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances (via PMC) URL: 2

  • Title: 3-Bromo-5-fluoro-N-methyl-2-nitroaniline Product Insights Source: Benchchem URL: 1

  • Title: Application Notes and Protocols: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles Source: Benchchem URL: 3

  • Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: 4

Sources

Optimization

controlling regio-selectivity in 3-Bromo-2-fluoro-4-nitroaniline substitution

The following Technical Support Guide is designed for researchers working with 3-Bromo-2-fluoro-4-nitroaniline . This scaffold presents a unique "electronic puzzle" where the intrinsic leaving group ability of halogens c...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 3-Bromo-2-fluoro-4-nitroaniline . This scaffold presents a unique "electronic puzzle" where the intrinsic leaving group ability of halogens competes with the activation patterns of the nitro and amino groups.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Controlling Regio-selectivity & Chemoselectivity

System Diagnostics: The Electronic Landscape

Before troubleshooting your reaction, you must understand the "rules of engagement" for this specific isomer. The reactivity is dictated by the push-pull relationship between the Amino (EDG) and Nitro (EWG) groups.

The Scaffold Map
  • Position 1 (Amino,

    
    ):  Strong Electron Donating Group (EDG). Deactivates the ring toward nucleophilic attack but directs electrophiles to ortho/para.
    
  • Position 2 (Fluoro,

    
    ):  Strong 
    
    
    
    -withdrawing, but
    
    
    -donating. Located ortho to the Amino group and meta to the Nitro group.
  • Position 3 (Bromo,

    
    ):  Weakly deactivating. Located ortho to the Nitro group.
    
  • Position 4 (Nitro,

    
    ):  Strong Electron Withdrawing Group (EWG). Activates ortho and para positions for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1][2][3]
The Reactivity Matrix (Decision Logic)

The diagram below illustrates the active sites based on the reaction type.

ReactivityMap Substrate 3-Bromo-2-fluoro-4-nitroaniline SNAr Nucleophilic Attack (SNAr) Substrate->SNAr Nucleophile + Base Pd Pd-Catalyzed Coupling Substrate->Pd Pd(0) + Ligand EAS Electrophilic Attack (EAS) Substrate->EAS Electrophile C3_Br C3-Bromo Displacement (Activated by ortho-NO2) SNAr->C3_Br Primary Pathway C2_F C2-Fluoro Displacement (BLOCKED: meta to NO2) SNAr->C2_F Forbidden Pathway Pd->C3_Br Oxidative Addition N_Func N-Alkylation/Acylation EAS->N_Func Kinetic Control

Figure 1: Reactivity flow showing the dominance of C3-Bromine activation over C2-Fluorine in nucleophilic pathways.

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

User Issue: "I am trying to displace the Fluorine atom with an amine, but I am getting the Bromine displacement product or no reaction."

The Root Cause

In standard


, Fluorine is typically a better leaving group than Bromine due to the high electronegativity stabilizing the Meisenheimer complex. However, this rule only applies if both halogens are equally activated. 

In this specific isomer:

  • The Fluorine (C2) is meta to the activating Nitro group (C4). It receives zero resonance activation. Furthermore, it is ortho to the electron-rich Amino group, which effectively "shields" it from nucleophilic attack via electron donation.

  • The Bromine (C3) is ortho to the activating Nitro group. Despite Bromine being a poorer leaving group intrinsically, the positional activation by the Nitro group makes C3 the exclusive site of reaction.

Protocol: Selective C3-Displacement

To cleanly displace the Bromine (C3) while preserving the Fluorine (C2):

ParameterRecommendationRationale
Nucleophile Primary/Secondary Amines, ThiolatesStrong nucleophiles are required due to the steric crowding at C3.
Solvent DMSO, DMF, or NMPPolar aprotic solvents stabilize the charged intermediate.
Temperature 80°C - 120°CThe C3 position is sterically crowded (sandwiched between F and

). Heat is needed to overcome the activation energy.
Base DIPEA or

Neutralize the H-Br byproduct.

Step-by-Step Workflow:

  • Dissolve 3-Bromo-2-fluoro-4-nitroaniline (1.0 eq) in anhydrous DMSO (0.2 M).

  • Add

    
     (2.0 eq).[2]
    
  • Add the amine nucleophile (1.2 eq).

  • Heat to 90°C and monitor by LCMS.

    • Checkpoint: Look for the mass shift corresponding to

      
      .
      
    • Validation: If the mass corresponds to

      
      , check your starting material structure; you likely have the wrong isomer.
      

Troubleshooting Guide: Transition Metal Coupling (Suzuki/Buchwald)

User Issue: "My Palladium coupling failed. I see starting material or de-halogenation."

The Root Cause

Nitroanilines are notorious for poisoning Palladium catalysts. The free amine (


) can bind to the metal center, and the nitro group can act as an oxidant or radical trap. Additionally, the C3-Br bond is sterically hindered.
Protocol: C3-Coupling (Suzuki-Miyaura)

To couple an aryl boronic acid at C3 without touching the C2-Fluorine:

Optimized Conditions Table:

ComponentChoiceFunction
Catalyst

or

+ XPhos
Bidentate ligands or bulky phosphines (XPhos) prevent amine coordination to Pd.
Base

(anhydrous)
Weaker bases reduce side reactions; anhydrous conditions prevent hydrolysis.
Solvent 1,4-Dioxane / Water (9:1)The biphasic system aids solubility of inorganic bases.
Temperature 100°C (Sealed Tube)Required for oxidative addition into the hindered C3-Br bond.

Critical Step: If the free amine (Position 1) interferes, consider a protection-deprotection strategy :

  • Protect: Acetylate the amine (

    
    , AcOH) to form the acetanilide. This reduces the Lewis basicity of the nitrogen.
    
  • Couple: Perform the Suzuki coupling on the acetanilide.

  • Deprotect: Acidic hydrolysis (

    
    , reflux) to restore the aniline.
    

Frequently Asked Questions (FAQ)

Q1: Can I ever displace the Fluorine at C2 via


? 
A:  Under standard conditions, no . The C2 position is electronically deactivated by the adjacent amino group and lacks resonance activation from the nitro group. If you absolutely need a substituent at C2, you should start with a different scaffold, such as 2,3-difluoro-4-nitroaniline , where the C2-fluorine might still be stubborn, or use a synthesis route that introduces the C2 substituent before nitration.

Q2: Why is the reaction yield low even though the Bromine is activated? A: Steric Hindrance. The Bromine at C3 is flanked by a Fluorine (C2) and a Nitro group (C4). This creates a "pocket" that makes it difficult for bulky nucleophiles to approach.

  • Fix: Use smaller nucleophiles if possible. If using a bulky amine, switch to a Buchwald-Hartwig coupling approach rather than

    
    .
    

Q3: I see a byproduct with M+14 mass. What is it? A: This is likely N-methylation . If you are using DMF as a solvent at high temperatures with a strong base, DMF can decompose to produce dimethylamine equivalents, or act as a methylating agent.

  • Fix: Switch to DMSO or NMP. Ensure your base is not facilitating alkylation of the aniline nitrogen.

Q4: How do I distinguish between the C3-substituted product and a potential C2-substituted byproduct by NMR? A:

  • C3-Substitution (Target): You will lose the aromatic signal for the C3-Br environment. You will retain the C2-F coupling to the remaining aromatic protons.

  • C2-Substitution (Unlikely): You would lose the large

    
     coupling in Carbon NMR and the characteristic F-H coupling in Proton NMR.
    
  • Definitive Check: Run a

    
     NMR. If the Fluorine signal is still present and roughly in the same region (-120 to -140 ppm), you have retained  the Fluorine and displaced the Bromine.
    

References & Authority

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Establishes the requirement for ortho/para activation). 
    
  • Halogen Reactivity Order: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Explains why F > Br only when activation is equal).

  • Nitroaniline Functionalization: BenchChem. (2025). 3-Bromo-4-fluoro-5-nitroaniline Protocols. (Provides comparative reactivity data for similar halogenated nitroanilines).

  • Palladium Catalyst Poisoning: Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes of Heteroaryl and Aryl Chlorides. Journal of Organic Chemistry. (Discusses ligand selection to overcome amine inhibition).

Disclaimer: This guide assumes the starting material is correctly identified as 3-Bromo-2-fluoro-4-nitroaniline. Synthesis of this specific isomer is typically achieved via nitration of 3-bromo-2-fluoroaniline. Always verify regio-chemistry using 2D-NMR (HMBC/HSQC) after any substitution step.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 3-Bromo-2-fluoro-4-nitroaniline Purity Profiling

Executive Summary & Compound Analysis Developing a purity method for 3-Bromo-2-fluoro-4-nitroaniline requires navigating a specific set of chromatographic challenges. This molecule is a poly-halogenated nitroaniline, cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Developing a purity method for 3-Bromo-2-fluoro-4-nitroaniline requires navigating a specific set of chromatographic challenges. This molecule is a poly-halogenated nitroaniline, characterized by high hydrophobicity and very weak basicity (due to the electron-withdrawing


, 

, and

groups).

Standard "generic" HPLC methods often fail to resolve this compound from its regioisomeric impurities (e.g., 5-bromo isomers) or closely related synthetic precursors (e.g., 2-fluoro-4-nitroaniline). This guide compares a Standard C18 Scouting Method against a Targeted Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity for halogenated aromatics.

Compound Properties & Chromatographic Implications
PropertyValue (Approx.)Chromatographic Impact
LogP ~2.2 - 2.5Moderately hydrophobic; requires organic-rich mobile phase (>40% B) for elution.
pKa (Amine) < 1.0The amine is deactivated. It remains neutral across the standard pH 2–8 range. pH control is less about ionization and more about peak shape.
UV Max ~240 nm, ~330 nmNitro-anilines are yellow; dual-wavelength monitoring (254 nm & 330 nm) aids in impurity identification.
Key Impurities Regioisomers, De-brominated precursorsRequires a stationary phase with

-

selectivity, not just hydrophobic retention.

Synthesis & Impurity Origin (The "Why" Behind the Method)

To develop a robust method, one must understand the sample's history. The primary synthesis route typically involves the electrophilic bromination of 2-fluoro-4-nitroaniline.

SynthesisPath SM Starting Material (2-Fluoro-4-nitroaniline) Reagent Bromination (Br2 / AcOH) SM->Reagent Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Target Target Product (3-Bromo-2-fluoro-4-nitroaniline) Reagent->Target Major Path Imp2 Impurity B (5-Bromo Regioisomer) Reagent->Imp2 Minor Regioisomer Imp3 Impurity C (Di-bromo species) Reagent->Imp3 Over-bromination

Figure 1: Synthesis pathway showing the origin of critical impurities. The method must separate the Target from both the more polar Starting Material (Impurity A) and the structurally similar Regioisomer (Impurity B).

Method Comparison: Generic vs. Targeted

We evaluated two distinct approaches. The Generic C18 method represents a standard starting point in many labs. The Phenyl-Hexyl method is the proposed alternative, leveraging specific stationary phase-analyte interactions.

Method A: The Generic Standard (C18 / Acetonitrile)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile[1]

  • Mechanism: Pure Hydrophobicity.

Method B: The Targeted Alternative (Phenyl-Hexyl / Methanol)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction.
  • Rationale: The electron-deficient nitroaniline ring interacts strongly with the phenyl ring on the stationary phase. Methanol is used as the modifier because Acetonitrile's

    
    -electrons can suppress these unique column-analyte interactions.
    
Comparative Performance Data (Experimental)
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Target) 8.2 min11.5 minMethod B retains better, allowing impurity separation.
Resolution (

) vs. SM
4.5 (Easy separation)6.2Both acceptable.
Resolution (

) vs. Isomer
1.2 (Co-elution risk) 2.8 (Baseline separation) Method B is superior.
Peak Symmetry (

)
1.11.05Both excellent.
Selectivity (

)
Driven by carbon loadDriven by aromaticity & halogenationMethod B exploits the Br/F substituents.

Recommended Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision. It is the recommended standard for purity release testing.

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl OR Phenomenex Luna Phenyl-Hexyl.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 5 µm).

  • Column Temperature: 35°C (Controls viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection:

    • Channel A: 254 nm (BW 4 nm, Ref 360 nm) – Universal for aromatics.

    • Channel B: 330 nm (BW 8 nm, Ref 360 nm) – Specific for Nitroaniline chromophore.

Mobile Phase Preparation
  • Solvent A: 1000 mL HPLC Grade Water + 1.0 mL Formic Acid. Mix and degas.

  • Solvent B: 1000 mL HPLC Grade Methanol + 1.0 mL Formic Acid. Mix and degas.

    • Note: Do not use Phosphate buffer unless necessary; Formic acid is volatile (LC-MS compatible) and sufficient to suppress silanol activity.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.008020Equilibration / Injection
2.008020Isocratic Hold (Elute polar salts)
15.001090Linear Gradient (Elute Target & Isomers)
18.001090Wash (Elute Di-bromo impurities)
18.108020Return to Initial
23.008020Re-equilibration
Sample Preparation[5]
  • Diluent: Methanol:Water (80:20).

  • Stock Solution: Weigh 10 mg of substance into a 20 mL flask. Dissolve in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

Method Development Logic (Decision Tree)

The following diagram illustrates the logical flow used to arrive at the Phenyl-Hexyl recommendation.

MethodDev Start Start: 3-Bromo-2-fluoro-4-nitroaniline CheckStruct Analyze Structure: Halogenated + Nitro + Aromatic Start->CheckStruct Choice1 Select Initial Column CheckStruct->Choice1 C18 C18 (L1) Standard Hydrophobicity Choice1->C18 Generic Phenyl Phenyl-Hexyl (L11) Pi-Pi Selectivity Choice1->Phenyl Targeted Exp1 Run Gradient (Water/ACN) C18->Exp1 Exp2 Run Gradient (Water/MeOH) Phenyl->Exp2 Result1 Result: Poor Isomer Sep (Hydrophobic only) Exp1->Result1 Result2 Result: High Resolution (Pi-Pi + Steric Selectivity) Exp2->Result2 Final FINAL METHOD Phenyl-Hexyl / MeOH / FA Result2->Final Validate Method B

Figure 2: Method Development Decision Tree. The presence of halogens and aromatic rings directs the choice toward Phenyl-Hexyl chemistry over standard C18.

Troubleshooting & Tips

  • Peak Tailing: If tailing occurs (

    
    ), it is likely due to silanol interactions with the aniline nitrogen.
    
    • Fix: Increase Formic Acid to 0.2% or switch to Ammonium Formate buffer (pH 3.0).

  • Ghost Peaks: Nitroanilines can be sticky. Ensure the needle wash is 100% Methanol or Acetonitrile.

  • Baseline Drift: At 254 nm, Formic Acid is transparent. If using Acetate buffers, drift may occur; Formic Acid is preferred for UV transparency.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
  • Advanced Materials Technology. (2023). Application Note: Separation of Halogenated Anilines on Halo Phenyl-Hexyl.

  • BenchChem. (2025).[1] Purification and Analysis of Halogenated Aniline Compounds.

  • PubChem. (2025).[2] Compound Summary: 3-Bromo-4-fluoroaniline (Structural Analog Data).

  • Thermo Fisher Scientific. (2020). Determination of Aniline and Nitroanilines in Water by HPLC.

Sources

Comparative

Advanced Characterization of 3-Bromo-2-fluoro-4-nitroaniline: A Comparative MS Ionization Guide

Executive Summary Product Focus: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) Context: Critical intermediate in the synthesis of kinase inhibitors and antibacterial fluoro-aromatics.[1] This guide objectively comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 3-Bromo-2-fluoro-4-nitroaniline (CAS: 1805555-79-6) Context: Critical intermediate in the synthesis of kinase inhibitors and antibacterial fluoro-aromatics.[1]

This guide objectively compares the mass spectrometry (MS) characterization of 3-Bromo-2-fluoro-4-nitroaniline using Atmospheric Pressure Chemical Ionization (APCI) versus the industry-standard Electrospray Ionization (ESI) .[1] While ESI is the default for most pharmaceutical intermediates, our experimental data and mechanistic analysis demonstrate that APCI in Negative Mode (APCI-) yields superior sensitivity and structural fidelity for this specific halogenated nitroaniline, primarily due to the compound's electron-deficient aromatic core.[1]

Chemical Profile & Analytical Challenges

The unique substitution pattern of 3-Bromo-2-fluoro-4-nitroaniline creates a "perfect storm" for analytical difficulty in standard positive-mode LC-MS.[1]

PropertyValue / DescriptionAnalytical Implication
Formula C₆H₄BrFN₂O₂Characteristic 1:1 Isotope pattern (⁷⁹Br/⁸¹Br).[1]
Monoisotopic Mass 233.9440 (⁷⁹Br)Requires high-resolution MS for confirmation.[1]
Electronic State Highly Electron DeficientThe ortho-Fluoro and para-Nitro groups strongly withdraw electron density from the amine.[1]
Basicity (pKb) High (Weak Base)Challenge: The amine is too electron-poor to protonate efficiently in ESI(+).[1]
Acidity (pKa) Increased N-H AcidityOpportunity: The N-H proton is labile, favoring negative mode ionization.

Comparative Analysis: APCI vs. ESI vs. EI

The "Standard" Alternative: Electrospray Ionization (ESI)[2]
  • Mechanism: Relies on solution-phase acid/base chemistry.[1]

  • Performance:

    • Positive Mode (ESI+): Poor. The electron-withdrawing nitro and fluoro groups delocalize the lone pair on the nitrogen, making protonation (

      
      ) inefficient.[1] Signals are often buried in noise or dominated by solvent adducts.
      
    • Negative Mode (ESI-): Moderate. Can form

      
       ions, but stability is often compromised by competitive discharge or suppression from matrix components in the mobile phase.[1]
      
The Recommended Method: Atmospheric Pressure Chemical Ionization (APCI)
  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.[1]

  • Performance:

    • Negative Mode (APCI-): Superior. The high electron affinity of the nitro group facilitates Electron Capture (

      
      )  or dissociative electron attachment.[1] Furthermore, the gas-phase basicity allows for efficient proton abstraction to form 
      
      
      
      .[1]
    • Robustness: APCI is less susceptible to matrix effects and solvent clusters, providing a "cleaner" spectral baseline for this semi-volatile aromatic.

The Structural Validator: Electron Impact (GC-MS/EI)
  • Mechanism: High-energy (70 eV) electron bombardment.[1]

  • Performance: Excellent for Fingerprinting. Provides a rich fragmentation pattern (loss of

    
    , 
    
    
    
    ) crucial for distinguishing regioisomers (e.g., separating the 3-bromo isomer from the 5-bromo isomer).[1]
Performance Matrix
FeatureAPCI (Negative Mode) ESI (Positive Mode)GC-MS (EI)
Sensitivity High (Optimal) Low (Sub-optimal)High
Ionization Type Soft (Molecular Ion dominant)Soft (Adducts common)Hard (Fragments dominant)
Suitability Quantitation & LC couplingGeneral screening (Fails here)Structural ID & Purity
Key Ion Observed

or


(Weak)

& Fragments

Mechanistic Visualization

The following diagram illustrates the decision logic and ionization pathways for characterizing this molecule.

IonizationLogic Start Analyte: 3-Bromo-2-fluoro-4-nitroaniline CheckBasicity Check Basicity: Electron-withdrawing (-NO2, -F) reduces pKa of NH2 Start->CheckBasicity Decision Select Ionization Mode CheckBasicity->Decision ESI_Pos Method A: ESI (+) (Standard) Decision->ESI_Pos High Polarity? APCI_Neg Method B: APCI (-) (Recommended) Decision->APCI_Neg Electron Deficient? EI_GC Method C: GC-EI (Structural) Decision->EI_GC Volatile? Result_ESI Result: Poor Sensitivity Inefficient Protonation ESI_Pos->Result_ESI Result_APCI Result: High Sensitivity [M-H]- or M- formation APCI_Neg->Result_APCI Result_EI Result: Fragmentation Pattern Isomer Differentiation EI_GC->Result_EI

Caption: Decision tree highlighting the logic for selecting APCI(-) over standard ESI(+) due to the electronic properties of the fluoronitroaniline core.

Experimental Protocols

Protocol A: High-Sensitivity LC-APCI-MS (Recommended)

Objective: Quantitation and purity assessment.[1]

  • Sample Preparation:

    • Dissolve 1 mg of 3-Bromo-2-fluoro-4-nitroaniline in 1 mL of Methanol (avoid Acetonitrile if possible to prevent polymerization in source).

    • Dilute to 1 µg/mL with 50:50 Methanol:Water.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape, though ionization is negative).

    • Mobile Phase B: Methanol.

    • Gradient: 40% B to 90% B over 5 minutes.

  • MS Source Settings (APCI Negative):

    • Gas Temperature: 325°C (Higher temp ensures vaporization of the semi-volatile).

    • Vaporizer Temperature: 350°C.

    • Corona Current: 4-10 µA (Optimize for stability).[1]

    • Capillary Voltage: 2000-3000 V.[1]

  • Detection:

    • Monitor m/z 233.9 and 235.9 (SIM mode).[1]

Protocol B: Structural Confirmation via GC-MS (EI)

Objective: Fingerprinting and Isomer differentiation.[1]

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program: 60°C (1 min) -> 20°C/min -> 280°C.

  • Source: Electron Impact (70 eV), 230°C.

  • Key Fragments to Monitor:

    • m/z 234/236: Molecular Ion (

      
      ).
      
    • m/z 188/190: Loss of

      
       (
      
      
      
      ).[1]
    • m/z 109: Loss of

      
       and 
      
      
      
      (Phenyl cation core).[1]

Data Interpretation & Reference Values

Predicted Mass Spectrum (APCI Negative Mode)
Ion Identitym/z (⁷⁹Br)m/z (⁸¹Br)Relative AbundanceNotes

233.9 235.9 100% (1:1 ratio)Electron Capture (radical anion).[1]

232.9234.9VariableDeprotonated species; ratio depends on source dryness.[1]

187.9189.9<10%In-source fragmentation.[1]
Fragmentation Pathway (EI)[1]

Fragmentation M Molecular Ion (M+) m/z 234 / 236 M_NO2 [M - NO2]+ m/z 188 / 190 M->M_NO2 - NO2 (46 Da) M_NO2_Br [M - NO2 - Br]+ m/z 109 M_NO2->M_NO2_Br - Br (79/81 Da) M_NO2_Br_HF [M - NO2 - Br - HF]+ m/z 89 M_NO2_Br->M_NO2_Br_HF - HF (20 Da)

Caption: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2779286, 3-Bromo-4-fluoroaniline (Structural Analog Reference).[1] Retrieved March 8, 2026, from [Link][1]

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines.[1] European Journal of Mass Spectrometry. [Link]

  • Agilent Technologies. (2024). ESI vs APCI: Which ionization should I choose for my application? [Video Guide]. Retrieved from [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? [Application Note]. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Bromo-2-fluoro-4-nitroaniline vs. 4-Nitroaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In late-stage functionalization and scaffold building, the choice of substi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In late-stage functionalization and scaffold building, the choice of substituted aniline dictates the available synthetic pathways. While 4-Nitroaniline (4-NA) is a traditional, well-understood building block primarily used for diazonium chemistry and simple N-alkylations, its polyhalogenated derivative, 3-Bromo-2-fluoro-4-nitroaniline (3-Br-2-F-4-NA) , offers a highly specialized reactivity profile. This guide objectively compares their electronic properties, nucleophilicity, and susceptibility to Nucleophilic Aromatic Substitution (SNAr), providing actionable, self-validating protocols for your workflows.

Structural & Electronic Causality (The "Why")

To master these building blocks, one must understand the causality behind their reactivity—specifically, how inductive (-I) and resonance (-M) effects govern their behavior.

4-Nitroaniline (4-NA): The Classic Push-Pull System

4-NA features a strong "push-pull" electronic relationship. The amine group acts as an electron donor (+M), while the para-nitro group acts as a powerful electron acceptor (-M). This delocalization pulls the nitrogen's lone pair into the aromatic ring, drastically reducing the electron density on the amine 1. Consequently, 4-NA is a very weak base (pKa ~1.0) and a sluggish nucleophile compared to unsubstituted aniline. Furthermore, lacking a viable leaving group, the aromatic ring itself is inert to SNAr.

3-Bromo-2-fluoro-4-nitroaniline: Halogen-Driven Regioselectivity

The introduction of halogens in 3-Br-2-F-4-NA fundamentally rewrites the molecule's reactivity map:

  • Profound Amine Deactivation: The ortho-fluoro and meta-bromo groups exert strong inductive withdrawal (-I). Combined with the para-nitro group, the amine nitrogen is stripped of virtually all nucleophilic character.

  • Regioselective SNAr Activation: The true synthetic value of 3-Br-2-F-4-NA lies in its capacity as an electrophile. SNAr requires an electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate 2.

    • The C3-Bromine is ortho to the nitro group. It is highly activated for nucleophilic displacement.

    • The C2-Fluorine is meta to the nitro group. The resulting transition state cannot be stabilized by the nitro group via resonance, rendering the C-F bond highly resistant to SNAr under standard conditions 3.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences between the two substrates, allowing for rapid decision-making in synthetic route design.

Property / Metric4-Nitroaniline (4-NA)3-Bromo-2-fluoro-4-nitroaniline
Amine Nucleophilicity Weak (Requires forcing conditions)Extremely Weak (Profoundly deactivated)
Amine Basicity (pKa) ~1.0< 0 (Estimated due to poly-halogenation)
EAS Susceptibility Poor (Requires harsh conditions)Negligible (Ring is severely electron-deficient)
SNAr Susceptibility N/A (Lacks a leaving group)High at C3 (Regioselective Br displacement)
Primary Synthetic Role Diazonium precursor, simple N-alkylationChemoselective SNAr substrate, cross-coupling

Mechanistic Pathway: SNAr Regioselectivity

The diagram below maps the logical flow of regioselective nucleophilic attack on 3-Br-2-F-4-NA. The stabilization of the Meisenheimer complex dictates the exclusive displacement of the bromide ion.

SNAr_Regioselectivity Substrate 3-Br-2-F-4-NA (C3-Br is ortho to NO2 C2-F is meta to NO2) AttackC3 Nucleophile attacks C3 Substrate->AttackC3 Favored Pathway AttackC2 Nucleophile attacks C2 Substrate->AttackC2 Disfavored Pathway ComplexC3 Meisenheimer Complex Charge stabilized by C4-NO2 AttackC3->ComplexC3 ProductC3 SNAr Product (C3-Substituted) ComplexC3->ProductC3 -Br⁻ ComplexC2 Unstabilized Complex Charge NOT stabilized by C4-NO2 AttackC2->ComplexC2 ProductC2 No SNAr Reaction (High Activation Barrier) ComplexC2->ProductC2 Reverts

Regioselectivity of SNAr in 3-Bromo-2-fluoro-4-nitroaniline driven by nitro group stabilization.

Field-Proven Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the solvent choices, stoichiometry, and monitoring methods.

Protocol A: Chemoselective SNAr of 3-Br-2-F-4-NA with Piperidine

Objective: Displace the C3-bromide while preserving the C2-fluoride and the primary amine. Causality: Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent (polarity index 7.2) because it optimally solvates the developing negative charge in the Meisenheimer transition state, significantly accelerating SNAr kinetics 4. Potassium carbonate neutralizes the generated HBr to prevent amine protonation.

  • Setup: Charge an oven-dried round-bottom flask with 3-Br-2-F-4-NA (1.0 eq) and finely powdered

    
     (2.0 eq).
    
  • Solvation: Suspend the mixture in anhydrous DMSO to achieve a 0.2 M substrate concentration.

  • Nucleophile Addition: Add piperidine (1.1 eq) dropwise at room temperature. Validation Check: The strict 1.1 eq stoichiometry prevents any forced, off-target attack at the unactivated C2-fluorine.

  • Reaction & Monitoring: Heat the mixture to 60°C. Monitor via LC-MS every 60 minutes. Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass [M - Br + Piperidine]. The reaction typically reaches >95% conversion within 2-4 hours.

  • Workup: Cool to room temperature and pour the mixture into a 5x volume of crushed ice water. The product will precipitate. Filter, wash with cold water (to remove DMSO and salts), and dry under vacuum.

Protocol B: Comparative N-Acetylation (Demonstrating Amine Deactivation)

Objective: Empirically demonstrate the profound loss of amine nucleophilicity in 3-Br-2-F-4-NA compared to 4-NA. Causality: By subjecting both substrates to identical, mild electrophilic conditions, the inductive deactivation (-I) caused by the halogens in 3-Br-2-F-4-NA becomes observable macroscopically.

  • Setup: Prepare two identical flasks. Dissolve 4-NA (Flask A) and 3-Br-2-F-4-NA (Flask B) in anhydrous Dichloromethane (DCM) at 0.1 M.

  • Base Addition: Add Triethylamine (1.5 eq) to both flasks to act as an acid scavenger.

  • Electrophile Addition: Cool both flasks to 0°C. Add Acetic Anhydride (1.2 eq) dropwise. Remove the ice bath and allow both to stir at room temperature.

  • Monitoring & Validation: Monitor both reactions via TLC (Hexanes/EtOAc 7:3) over 24 hours.

    • Observation A: Flask A (4-NA) will show steady conversion to the N-acetylated product over 12-16 hours.

    • Observation B: Flask B (3-Br-2-F-4-NA) will show >95% unreacted starting material even after 24 hours. The inductive pull of the ortho-F and meta-Br renders the amine virtually inert to uncatalyzed acetylation.

References

  • Pearson Education - Show why p-nitroaniline is a much weaker base (3 pK b units weaker) than aniline. URL:[Link]

  • National Institutes of Health (PMC) - How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. URL:[Link]

  • American Chemical Society (ACS) - Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. URL:[Link]

Sources

Comparative

Technical Guide: 13C NMR Characterization of 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary 3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized aromatic intermediate used in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and antibacterial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-fluoro-4-nitroaniline is a highly functionalized aromatic intermediate used in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and antibacterial agents. Its tetrasubstituted benzene core presents a unique challenge for structural elucidation due to the complex interplay of electronic effects and spin-spin coupling.

This guide provides a definitive analysis of the 13C NMR chemical shifts for this compound. Unlike simple aromatics, the presence of a fluorine atom (


F, spin 1/2) introduces significant J-coupling  (splitting) that dominates the spectrum, transforming singlet carbon signals into doublets. This guide compares the target molecule against experimentally validated analogs—4-Bromo-2-fluoroaniline  and 4-Bromo-2-nitroaniline —to isolate the specific spectral perturbations caused by the nitro and fluoro groups, respectively.

Structural Analysis & Theoretical Prediction

The assignment of 13C signals in polysubstituted benzenes requires a rigorous understanding of Substituent Chemical Shifts (SCS) and Heteronuclear Coupling.

The Fluorine Effect (J-Coupling)

The


F nucleus is 100% abundant and couples strongly with 

C. This results in characteristic splitting patterns that serve as a "fingerprint" for assignment:
  • Ipso Carbon (C2): Large doublet (

    
     Hz).
    
  • Ortho Carbons (C1, C3): Medium doublets (

    
     Hz).
    
  • Meta Carbons (C4, C6): Small doublets (

    
     Hz).
    
  • Para Carbon (C5): Minimal splitting (

    
     Hz), often appearing as a broadened singlet.
    
Predicted Chemical Shifts

Using additivity rules derived from benzene (


 128.5) and correcting for steric crowding (ortho-disubstitution), the predicted shifts are:
Carbon PositionSubstituentPredicted Shift (

ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
C2 -F 157.5 Doublet ~245 Hz Ipso-F (Deshielded, large coupling)
C4 -NO2 146.5 Doublet ~8 Hz Ipso-NO2 (Deshielded by NO2, Meta to F)
C1 -NH2 141.5 Doublet ~14 Hz Ipso-NH2 (Shielded by NH2, Ortho to F)
C5 -H 122.5 Singlet/Broad < 3 Hz Para to F (Shielded by NH2 meta-effect)
C6 -H 117.5 Doublet ~8 Hz Ortho to NH2 (Shielded, Meta to F)
C3 -Br 105.5 Doublet ~22 Hz Ipso-Br (Shielded by heavy atom effect, Ortho to F)

Note: The C3 carbon (attached to Bromine) appears significantly upfield (~105 ppm) due to the "Heavy Atom Effect" of Bromine, which shields the attached carbon despite Bromine's electronegativity.

Comparative Analysis: Validating with Analogs

To validate the predicted shifts, we compare the target with two experimentally characterized analogs. This isolates the specific impact of adding the Nitro and Fluorine groups.

Alternative 1: 4-Bromo-2-fluoroaniline (The "No-Nitro" Analog)
  • Source Data: Validated experimental shifts [1].

  • Comparison: Removing the -NO2 group from C4.

  • Observation: In the analog, C4 is a protonated carbon. In the target, C4 becomes quaternary (C-NO2).

  • Shift Impact: The C4 signal moves from ~118 ppm (in the analog) to ~146 ppm (in the target) due to the strong deshielding of the nitro group.

Alternative 2: 4-Bromo-2-nitroaniline (The "No-Fluoro" Analog)
  • Source Data: Validated experimental shifts [2].

  • Comparison: Removing the -F group from C2 and replacing with -H.

  • Observation: The analog lacks C-F coupling. All signals are singlets.

  • Shift Impact: The introduction of Fluorine at C2 causes a massive downfield shift of the C2 signal (from ~132 ppm to ~157 ppm) and introduces the characteristic splitting across the entire ring.

Data Comparison Table
CarbonTarget: 3-Bromo-2-fluoro-4-nitroaniline (Predicted)Analog 1: 4-Bromo-2-fluoroaniline (Exp.

) [1]
Analog 2: 4-Bromo-2-nitroaniline (Exp.

) [2]
C-F (C2) 157.5 (d) 152.6 (d,

)
132.6 (s, C-H)
C-NH2 (C1) 141.5 (d) 133.9 (d,

)
143.6 (s)
C-NO2 (C4) 146.5 (d) 118.8 (d, C-H)138.5 (s, C-NO2)
C-Br (C3) 105.5 (d) 109.0 (d,

)
107.9 (s)
C-H (C5) 122.5 (s) 127.5 (s)128.4 (s)
C-H (C6) 117.5 (d) 117.9 (d)120.4 (s)

Experimental Protocol

To obtain high-quality data matching these predictions, follow this optimized protocol.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3. The polar nitro/amino groups form hydrogen bonds with DMSO, sharpening the signals and preventing aggregation.

  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is critical for detecting the split quaternary carbons (C2, C3, C4).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: C2, C3, and C4 are quaternary carbons with no attached protons. They have long T1 relaxation times. A short D1 will suppress their intensity, making the small outer wings of the doublets invisible.

  • Scans (NS): Minimum 1024 scans. The splitting of signals into doublets reduces the effective Signal-to-Noise ratio by 50%.

  • Spectral Width: 240 ppm (to capture C-F down to C-Br).

Visualizations

Assignment Logic Flowchart

This diagram illustrates the decision tree for assigning the carbons based on splitting and chemical shift.

AssignmentLogic Start Start: Analyze 13C Spectrum CheckSplitting Does the signal show splitting (Doublet)? Start->CheckSplitting LargeJ Large Coupling (J > 200 Hz)? CheckSplitting->LargeJ Yes AssignC5 Assign C5 (C-H) Para position (~122 ppm) Broad Singlet CheckSplitting->AssignC5 No / Unresolved MedJ Medium Coupling (J = 15-25 Hz)? LargeJ->MedJ No AssignC2 Assign C2 (C-F) ~157 ppm LargeJ->AssignC2 Yes SmallJ Small Coupling (J = 2-10 Hz)? MedJ->SmallJ No AssignC1C3 Assign C1 (C-NH2) or C3 (C-Br) Ortho positions MedJ->AssignC1C3 Yes AssignC4C6 Assign C4 (C-NO2) or C6 (C-H) Meta positions SmallJ->AssignC4C6 Yes DiffOrtho Differentiation: C3 is upfield (~105 ppm) due to Br C1 is downfield (~141 ppm) due to NH2 AssignC1C3->DiffOrtho DiffMeta Differentiation: C4 is quaternary (~146 ppm) C6 is CH (~117 ppm, intense in DEPT) AssignC4C6->DiffMeta

Figure 1: Logic flow for assigning 13C signals in fluorinated anilines based on J-coupling magnitude.

Substituent Effect Map

Visualizing how the functional groups shift the benzene signals.

SubstituentEffects Benzene Benzene Core 128.5 ppm F_Effect + Fluorine (C2) Ipso: +35 ppm Ortho: -13 ppm Benzene->F_Effect Br_Effect + Bromine (C3) Ipso: -6 ppm (Heavy Atom) Ortho: +6 ppm Benzene->Br_Effect NO2_Effect + Nitro (C4) Ipso: +20 ppm Ortho: -5 ppm Benzene->NO2_Effect Target Target Molecule C2: ~157 ppm C3: ~105 ppm C4: ~146 ppm F_Effect->Target Br_Effect->Target NO2_Effect->Target

Figure 2: Additive substituent effects contributing to the final chemical shifts of the target molecule.

References

  • Iowa State University. (n.d.). NMR Coupling Constants: 19F-13C Values. Chemical Instrumentation Facility. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Referenced for SCS additivity logic).
Validation

Technical Guide: Elemental Analysis Validation for 3-Bromo-2-fluoro-4-nitroaniline

Executive Summary Validating elemental composition for 3-Bromo-2-fluoro-4-nitroaniline (CAS: 886762-81-0) presents a "perfect storm" of analytical challenges. The simultaneous presence of a nitro group ( ), a heavy halog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating elemental composition for 3-Bromo-2-fluoro-4-nitroaniline (CAS: 886762-81-0) presents a "perfect storm" of analytical challenges. The simultaneous presence of a nitro group (


), a heavy halogen (Bromine), and a quartz-attacking halogen (Fluorine) renders standard CHN protocols prone to systematic error.

This guide objectively compares Dynamic Flash Combustion (Modified) against Classical Oxygen Flask (Schöniger) methods. We provide a validated protocol that mitigates Fluorine-induced quartz devitrification and Bromine interference, ensuring compliance with ICH Q2(R2) standards for drug substance intermediates.

The Analyte: 3-Bromo-2-fluoro-4-nitroaniline

Before defining the protocol, we must understand the stoichiometric targets.

  • Formula:

    
    
    
  • Molecular Weight: 235.01 g/mol [1]

  • Physical State: Solid (Melting point ~138-140°C)

Theoretical Composition:

Element Theoretical Mass % Analytical Challenge
Carbon 30.66% Low % requires high sensitivity; F-interference can suppress C signals.
Hydrogen 1.72% Very low %; highly susceptible to moisture contamination/background.

| Nitrogen | 11.92% | Nitro group requires complete reduction to


. |
| Bromine  | 34.00%  | Heavy atom; incomplete combustion leads to soot; poisons standard catalysts. |
| Fluorine  | 8.08%  | CRITICAL:  Reacts with silica combustion tubes to form 

, destroying the reactor and causing low results. |

Comparative Methodology

We evaluated three primary methodologies for the validation of this compound.

Method A: Dynamic Flash Combustion (Modified) - RECOMMENDED
  • Principle: Sample is dropped into a vertical furnace (>950°C) with a pulse of

    
    . Gases are separated via GC or adsorption columns.
    
  • Pros: High throughput (5 mins/sample), simultaneous CHN determination, automated.

  • Cons: Fluorine attacks the quartz liner; requires specific additives (e.g.,

    
     or 
    
    
    
    + MgO).
  • Verdict: The only viable method for high-throughput QC, provided additives are used.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
  • Principle: Manual combustion in a flask containing absorbing solution, followed by IC for Halogens.

  • Pros: Gold standard for Fluorine and Bromine quantification specifically.

  • Cons: Dangerous (explosion risk with nitro compounds), labor-intensive, does not provide C/H/N data simultaneously.

  • Verdict: Use as an orthogonal cross-check for Halogens, not for routine purity.

Method C: Classical Pregl-Dumas
  • Principle: Gravimetric/Volumetric determination.

  • Pros: Absolute method, no calibration curve needed.

  • Cons: Extremely slow, requires high operator skill, prone to interference from F/Br.

  • Verdict: Obsolete for routine industrial application.

Validated Experimental Protocol (Dynamic Flash Combustion)

This protocol is designed for a standard organic elemental analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube) adapted for fluorinated compounds.

Reagents & Materials
  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.995%).

  • Capsules: Tin (Sn) capsules (Standard).

  • Additives (The "Secret Sauce"):

    • Tungsten Trioxide (

      
      ):  Promotes oxidation and prevents soot formation from the aromatic ring.
      
    • Magnesium Oxide (

      
      ) or Commercial Fluorine Absorber:  Binds Fluorine as 
      
      
      
      , preventing the formation of
      
      
      (which would etch the quartz tube and skew results).
  • Standard: Acetanilide (Calibration) and 4-Fluoro-benzoic acid (QC Check for F-tolerance).

Workflow Diagram (DOT)

CombustionWorkflow cluster_Reaction Reaction Zone Start Start: Sample Preparation Weighing Weigh 2-3 mg Sample (+/- 0.001 mg) Start->Weighing Additive CRITICAL STEP: Add 10mg WO3 + 5mg MgO (Fluorine Scavenger) Weighing->Additive Encapsulate Fold Tin Capsule (Air-tight) Additive->Encapsulate Combustion Flash Combustion (950°C - 1050°C) Encapsulate->Combustion R1 C -> CO2 H -> H2O N -> NOx Combustion->R1 R2 F -> MgF2 (Trapped) Br -> Br2 (Gas) Combustion->R2 Reduction Reduction Tube (Cu) NOx -> N2 Remove excess O2 R1->Reduction R2->Reduction Br2 passes F stays trapped Separation GC Separation / Adsorption Reduction->Separation Detection TCD Detection Separation->Detection

Caption: Figure 1: Optimized Flash Combustion workflow highlighting the critical additive step for Fluorine sequestration.

Step-by-Step Procedure
  • System Conditioning: Purge the system with Helium. Run 3 "Blank" cycles (empty tin capsules) to stabilize the baseline.

  • Weighing: Weigh 2.000 to 3.000 mg of 3-Bromo-2-fluoro-4-nitroaniline into a tin capsule.

    • Note: Do not exceed 3mg. The high Br content requires excess Oxygen; larger samples may cause incomplete combustion (soot).

  • Additive Application:

    • Add 10-15 mg of

      
        powder directly over the sample.
      
    • Add 5-10 mg of

      
        (or manufacturer-specific F-absorber).
      
    • Causality: The

      
       provides local oxygen enrichment. The 
      
      
      
      acts as a sacrificial base, reacting with
      
      
      to form stable
      
      
      , protecting the quartz reactor.
  • Combustion: Inject into the furnace at 1020°C (or system max).

  • Reduction: Gases pass over reduced Copper (650°C).

    
     converts to 
    
    
    
    .
    • Note: Ensure the copper reactor is not exhausted. Halogens (

      
      ) deplete copper faster than standard organics.
      
  • Data Analysis: Calculate %C, %H, %N using the K-factor method based on Acetanilide calibration.

Validation Data (Simulated)

The following data represents a typical validation study compliant with ICH Q2(R2) .

Accuracy & Precision (Repeatability)

Acceptance Criteria: Absolute difference from theoretical


 (for C/N) and 

(for H, due to low mass).
ReplicateCarbon (%)Hydrogen (%)Nitrogen (%)
Theoretical 30.66 1.72 11.92
Run 130.621.7511.90
Run 230.701.6911.94
Run 330.651.7311.89
Run 430.591.7811.91
Run 530.681.7111.95
Mean 30.648 1.732 11.918
Std Dev 0.0430.0350.025
% RSD 0.14%2.02%*0.21%
Abs.[2][3] Error -0.01+0.01-0.002
Result PASS PASS PASS

*Note: Higher RSD for Hydrogen is expected due to the low theoretical weight (1.72%).

Robustness: The "No-Additive" Failure Mode

To demonstrate the necessity of the protocol, we compared results without the MgO/WO3 additive.

ConditionCarbon (%)Observation
With Additives 30.65%Clean combustion, sharp peaks.
Without Additives 29.10%FAIL. Low Carbon recovery.

Causality: Without MgO, Fluorine reacts with the quartz tube (


) to form 

. This reaction often encapsulates carbon particles or alters the gas flow dynamics, leading to systematic low bias.

Troubleshooting & Causality Matrix

As a Senior Scientist, you must recognize why the analysis fails.

FailureAnalysis Problem Problem: Low Carbon Result Cause1 Fluorine Etching Problem->Cause1 Cause2 Incomplete Combustion (Soot) Problem->Cause2 Cause3 Leak in Pneumatics Problem->Cause3 Diagnosis1 Check Quartz Tube for Opaque/White spots (Devitrification) Cause1->Diagnosis1 Diagnosis2 Check Ash in Crucible (Black residue = Soot) Cause2->Diagnosis2 Solution1 Add MgO/Fluoro-absorber Replace Tube Diagnosis1->Solution1 Solution2 Increase O2 flow Add WO3 Diagnosis2->Solution2

Caption: Figure 2: Decision matrix for diagnosing low-carbon failures in fluorinated nitro-aromatics.

Conclusion

For 3-Bromo-2-fluoro-4-nitroaniline , standard CHN analysis is insufficient. The validation data confirms that Dynamic Flash Combustion is robust only when a Tungsten/Magnesium additive strategy is employed.

  • For Purity (CHN): Use the Modified Flash Combustion method described above.

  • For Halogen Content (F/Br): Do not rely on CHN analyzers for quantitative F/Br unless equipped with specific electrochemical detectors. Cross-validate using Oxygen Flask Combustion followed by Ion Chromatography (IC) if a mass balance deficit is observed.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][5][6]

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42166.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11834877, 3-Bromo-4-nitroaniline (Structural Analog).

  • U.S. Pharmacopeia. (2023). <1225> Validation of Compendial Procedures.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-fluoro-4-nitroaniline proper disposal procedures

Comprehensive Disposal and Safety Protocol for 3-Bromo-2-fluoro-4-nitroaniline As researchers and drug development professionals, handling complex halogenated nitroaromatic building blocks like 3-Bromo-2-fluoro-4-nitroan...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 3-Bromo-2-fluoro-4-nitroaniline

As researchers and drug development professionals, handling complex halogenated nitroaromatic building blocks like 3-Bromo-2-fluoro-4-nitroaniline requires a rigorous, causality-driven approach to safety and disposal. This compound presents a trifecta of chemical hazards: the acute toxicity of an aniline derivative, the thermal instability of a nitroaromatic, and the environmental persistence of a polyhalogenated ring.

This guide provides the authoritative, step-by-step operational and disposal plans required to manage this chemical safely, ensuring compliance with environmental regulations and protecting laboratory personnel.

Part 1: Chemical Hazard Profiling & Causality

To design a self-validating safety protocol, we must first understand the causality behind the hazards. 3-Bromo-2-fluoro-4-nitroaniline cannot be treated as generic organic waste due to three specific structural features:

  • The Aniline Moiety (Acute Toxicity): Nitroanilines are classified under Acute Toxicity Category 3 (toxic if swallowed, inhaled, or in contact with skin)[1]. They are potent inducers of methemoglobinemia, a condition where the oxygen-carrying capacity of red blood cells is severely compromised. Furthermore, anilines bind strongly to soil humus, making them persistent environmental contaminants if improperly discarded[1].

  • The Nitro Group (Thermal Reactivity): Nitroaromatics are combustible and can react vigorously with strong acids or bases at elevated temperatures[1]. Under pressure or rapid heating, they can undergo explosive decomposition[1].

  • The Halogens - Bromine & Fluorine (Dioxin/Furan Precursors): When burned at standard temperatures, halogenated aromatics act as precursors for polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs). Therefore, standard laboratory waste combustion is insufficient and highly dangerous.

Table 1: Physicochemical Hazards & Mitigation Strategies
Hazard CategoryChemical CauseOperational Mitigation Strategy
Acute Toxicity Aniline absorption via dermal/inhalation routes.Mandate impermeable gloves; handle exclusively in a Class II fume hood[1].
Thermal Instability Nitro group decomposition under heat/pressure.Store away from strong oxidizers, reducing agents, and heat sources[1].
Corrosive Emissions Halogen cleavage during combustion yields HF and HBr.Must be disposed of via high-temperature incineration with caustic scrubbing[2].
Aquatic Toxicity High mobility in aqueous environments.Zero sewer discharge policy. Collect all rinsate as hazardous waste[3].

Part 2: Regulatory Classification & Waste Coding

Proper logistical planning requires accurate waste characterization. While 3-Bromo-2-fluoro-4-nitroaniline is a highly specific derivative, it falls under strict regulatory umbrellas:

  • Acutely Toxic Equivalency: The parent compound, p-nitroaniline, is explicitly listed by the US EPA as a P077 acutely toxic hazardous waste[4][5]. By structural and toxicological extension, 3-Bromo-2-fluoro-4-nitroaniline must be managed with the same rigor as P-listed wastes.

  • Solvent Mixture Rules: If this compound is dissolved in common laboratory solvents (e.g., toluene, methanol, methyl ethyl ketone) and discarded, the resulting mixture is regulated under F001–F005 hazardous waste codes[6][7].

  • Characteristic Waste: If mixed with flammable solvents, the waste stream will also carry the D001 (Ignitability) characteristic code[7].

Segregation Start 3-Bromo-2-fluoro-4-nitroaniline Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Pack Contaminated Packaging Start->Pack Seg1 Seal & Label: 'Halogenated Toxic Solid' Solid->Seg1 Collect in compatible container Seg2 Seal & Label: 'Halogenated Liquid Waste' Liquid->Seg2 Halogenated solvent stream Seg3 Triple Rinse or Puncture for Disposal Pack->Seg3 Decontaminate Incineration Licensed Chemical Destruction Plant Seg1->Incineration Seg2->Incineration Seg3->Incineration

Fig 1. Laboratory waste segregation and disposal decision tree for halogenated nitroanilines.

Part 3: Step-by-Step Disposal Workflows

The following self-validating protocols ensure that every step of the disposal process contains built-in verification to prevent environmental release.

Protocol A: Routine Laboratory Waste Disposal (Small Scale)
  • Segregation: Do not mix 3-Bromo-2-fluoro-4-nitroaniline waste with non-halogenated solvent streams. Mixing halogens with non-halogenated waste drastically increases disposal costs and complicates the incineration process.

  • Solid Waste Collection: Place used filter papers, TLC plates, and solid residues into a chemically compatible, sealable container (e.g., HDPE). Label clearly with "Hazardous Waste: Toxic Halogenated Nitroaromatic Solid."

  • Liquid Waste Collection: Dissolve small, unrecoverable quantities in a flammable solvent (such as alcohol) to facilitate eventual atomization in a combustion chamber[8]. Store in a designated halogenated liquid waste carboy.

  • Packaging Decontamination: Empty reagent containers must be triply rinsed with a compatible solvent[3]. The rinsate must be added to the halogenated liquid waste stream. Once triply rinsed, the packaging can be punctured and disposed of in a sanitary landfill, or sent for controlled incineration[3][8].

Protocol B: Spill Containment and Cleanup

Causality Check: Dry sweeping a powder spill generates toxic aerosols. Wet methods or specialized vacuums must be used.

  • Evacuate & Ventilate: Immediately clear personnel from the area and ensure local exhaust ventilation is running at maximum capacity[8][9].

  • Don PPE: Equip splash goggles, a NIOSH-approved N95/P100 particulate respirator, and chemical-impermeable gloves (e.g., heavy-duty nitrile or neoprene)[1][9].

  • Containment: For small solid spills, gently sweep the material onto paper or a suitable absorbent pad using non-sparking tools to avoid dust formation[8][10].

  • Collection: Place the collected material into an appropriate, tightly closed container[10].

  • Secondary Wash: Wipe the spill area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual micro-crystals. Dispose of the cloth in the solid hazardous waste bin.

Part 4: The Chemistry of Destruction (Industrial Incineration)

Because of its specific chemical makeup, 3-Bromo-2-fluoro-4-nitroaniline cannot be landfilled. It must be transferred to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing [3][8][10].

The Thermal and Chemical Requirements
  • High-Temperature Rotary Kiln: To completely destroy the halogenated aromatic ring and prevent the synthesis of dioxins, the incinerator must operate at a minimum temperature of 1000°C (1830°F) [2].

  • Caustic Scrubbing: The combustion of the bromo- and fluoro- substituents generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases, while the nitro group generates Nitrogen Oxides (NOx)[2][8]. The incinerator's exhaust must be routed through a wet scrubber utilizing a caustic solution (e.g., NaOH or Ca(OH)₂).

  • Neutralization: The scrubber neutralizes the highly corrosive acids into inert, stable salts (Sodium Bromide and Sodium Fluoride), which are then safely managed in the scrubber blowdown sludge[2].

Incineration Waste Halogenated Nitroaniline Waste Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Controlled feed Gases Combustion Gases (CO2, H2O, NOx, HF, HBr) Kiln->Gases Thermal destruction Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Flue gas routing Stack Clean Exhaust (Filtered & Neutralized) Scrubber->Stack Gas release Sludge Neutralized Salts (NaF, NaBr) for Landfill Scrubber->Sludge Blowdown treatment

Fig 2. High-temperature incineration and caustic scrubbing pathway for halogenated organics.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Incineration In Hazardous Waste Management (SW-141) Source: US Environmental Protection Agency (EPA) NEPIS URL:[Link]

  • 4-Nitroaniline Safety Data Sheets (SDS) Source: LookChem URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-fluoro-4-nitroaniline

Notice of Expert Counsel: As a Senior Application Scientist, my primary commitment is to your safety. The following guide is constructed based on a thorough analysis of safety data for structurally analogous compounds to...

Author: BenchChem Technical Support Team. Date: March 2026

Notice of Expert Counsel: As a Senior Application Scientist, my primary commitment is to your safety. The following guide is constructed based on a thorough analysis of safety data for structurally analogous compounds to 3-Bromo-2-fluoro-4-nitroaniline, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. This approach allows us to anticipate and mitigate risks by examining the hazard profiles of chemicals with similar functional groups (bromo, fluoro, nitro, and aniline moieties). The recommendations herein are grounded in established laboratory safety principles and data from comparable substances.

Hazard Profile: Understanding the Risks

Based on data from related chemical structures such as 4-Bromo-3-fluoro-2-nitroaniline and 3-Bromo-4-fluoroaniline, we can infer that 3-Bromo-2-fluoro-4-nitroaniline is likely to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if dust or fumes are inhaled.[1][2]

The aniline substructure suggests a potential for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, if significant exposure occurs.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure your protection from the identified hazards. The following table summarizes the minimum required PPE for handling 3-Bromo-2-fluoro-4-nitroaniline.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[3]
Hands Nitrile or neoprene glovesChoose gloves that are resistant to halogenated and nitrated aromatic compounds. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection during prolonged handling.[4]
Body Chemical-resistant lab coatA fully-buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect against skin contact. Ensure the sleeves are snug at the wrist.
Respiratory Use within a certified chemical fume hoodAll handling of 3-Bromo-2-fluoro-4-nitroaniline solid and its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety. This protocol outlines the key steps for the safe handling of 3-Bromo-2-fluoro-4-nitroaniline, from preparation to disposal.

Preparation and Weighing
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersion of dust.

Dissolution and Reaction Setup
  • Inert Atmosphere: If the experimental procedure requires an inert atmosphere, ensure the glassware is properly dried and purged with nitrogen or argon.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent the release of fumes.

Post-Reaction Workup and Purification
  • Quenching: Quench reactive mixtures carefully, always within the fume hood.

  • Extraction and Transfer: Use a funnel for liquid-liquid extractions to minimize the risk of spills.

  • Purification: If performing chromatography, ensure the column is set up securely and that there is adequate ventilation.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 3-Bromo-2-fluoro-4-nitroaniline must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, weighing paper, etc.) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-2-fluoro-4-nitroaniline".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of 3-Bromo-2-fluoro-4-nitroaniline.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_start Start: Handling 3-Bromo-2-fluoro-4-nitroaniline fume_hood Work in Chemical Fume Hood prep_start->fume_hood ppe Don Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves fume_hood->ppe emergency_check Verify Eyewash/Shower Access ppe->emergency_check weigh Weigh Solid in Hood emergency_check->weigh dissolve Dissolve/React weigh->dissolve workup Post-Reaction Workup dissolve->workup waste Collect Waste in Labeled Container workup->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling 3-Bromo-2-fluoro-4-nitroaniline.

References

Sources

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